Indolelactic acid
描述
Structure
3D Structure
属性
IUPAC Name |
2-hydroxy-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGILAAMKEQUXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862758 | |
| Record name | Indole-3-lactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1821-52-9, 832-97-3 | |
| Record name | Indole-3-lactic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-alpha-Hydroxy-1H-indole-3-propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-lactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-lactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α-hydroxy-1H-indole-3-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(indol-3-yl)lactic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLE-3-LACTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SW11R7M7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Significance of Indolelactic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-lactic acid (ILA), a key metabolite of the essential amino acid tryptophan produced by the gut microbiota, is emerging as a critical signaling molecule in host physiology and pathology. This document provides a comprehensive overview of the biological significance of ILA, focusing on its multifaceted roles in immunomodulation, neurological function, and gut homeostasis. Primarily acting as a ligand for the aryl hydrocarbon receptor (AhR), ILA orchestrates complex signaling cascades that influence immune cell differentiation, inflammatory responses, and intestinal barrier integrity. Recent evidence also highlights AhR-independent mechanisms, particularly in the context of cancer metabolism. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support further research and therapeutic development.
Introduction
The gut microbiome plays a pivotal role in human health, largely through the production of a diverse array of metabolites that interact with host systems. Among these, tryptophan derivatives have garnered significant attention for their potent biological activities. Indole-3-lactic acid (ILA) is a prominent product of tryptophan metabolism by various commensal bacteria, including species of Bifidobacterium, Lactobacillus, and Akkermansia[1][2][3]. Initially recognized for its anti-inflammatory properties, the functional repertoire of ILA is now understood to be much broader, encompassing neuroprotection, anticancer effects, and the fortification of the intestinal barrier[4][5][6]. This document aims to provide an in-depth technical resource on the biological significance of ILA, detailing its mechanisms of action and summarizing the experimental evidence that underpins our current understanding.
Biosynthesis of Indolelactic Acid
ILA is synthesized from dietary tryptophan by specific members of the gut microbiota. The primary pathway involves a two-step enzymatic conversion. First, tryptophan is converted to indole-3-pyruvic acid (IPyA) by an aromatic amino acid aminotransferase. Subsequently, IPyA is reduced to ILA by an indolelactate dehydrogenase[7]. Several bacterial species residing in the human gut, particularly Bifidobacterium and Lactobacillus, are known to produce ILA[2][8].
Biological Roles and Mechanisms of Action
ILA exerts its biological effects through multiple mechanisms, most notably through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. However, AhR-independent activities are also being uncovered.
Immunomodulation
A primary function of ILA is the regulation of the immune system. As an AhR agonist, ILA plays a crucial role in maintaining immune homeostasis in the gut and systemically[9][10][11].
-
Anti-inflammatory Effects: ILA has been shown to attenuate inflammatory responses in various cell types. In intestinal epithelial cells, ILA can inhibit the production of pro-inflammatory cytokines like IL-8 and TNF-α induced by stimuli such as lipopolysaccharide (LPS) or TNF-α[1][12][13]. This effect is often mediated by the activation of AhR and the subsequent modulation of downstream pathways like NF-κB[10][14].
-
Immune Cell Differentiation: ILA influences the differentiation of immune cells. It has been reported to support the balance of Th17/Treg cells by reprogramming CD4+ T cells and inhibiting the polarization of pro-inflammatory Th17 cells[9].
-
Innate Lymphoid Cells (ILCs): ILA can activate group 3 innate lymphoid cells (ILC3s) through AhR signaling, leading to the production of IL-22[11]. IL-22 is critical for maintaining intestinal barrier function and protecting against pathogens[11][15].
Neurological Effects
Emerging evidence suggests that ILA can cross the blood-brain barrier and exert neuroprotective effects[7][16].
-
Neuroprotection: ILA has demonstrated neuroprotective properties in models of Alzheimer's disease and ischemic stroke[5][6]. In the context of Alzheimer's, ILA derived from gut microbes has been shown to reduce amyloidopathy through the activation of AhR signaling in microglia and astrocytes[5]. In ischemic stroke models, ILA activates the AhR-Nrf2 pathway, leading to the upregulation of antioxidant enzymes and inhibition of ferroptosis[6].
-
Neuronal Differentiation: Studies using PC12 cells have shown that ILA can enhance nerve growth factor (NGF)-induced neurite outgrowth, suggesting a role in neuronal development and regeneration[17][18]. This process appears to be mediated through the TrkA/ERK/CREB signaling pathway and is also influenced by AhR activation[17].
Intestinal Barrier Function
ILA contributes to the maintenance of gut homeostasis by strengthening the intestinal barrier.
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Tight Junction Proteins: ILA promotes the expression of tight junction proteins such as ZO-1, occludin, and claudin-1 in intestinal epithelial cells. This action helps to reduce intestinal permeability and prevent the translocation of harmful substances from the gut lumen into circulation[14][19].
-
AhR-Nrf2 Pathway: The protective effects of ILA on the intestinal barrier are often mediated through the AhR and the downstream nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1][14][19]. Activation of this pathway enhances the antioxidant capacity of epithelial cells and reduces inflammation[14].
Anti-Cancer Activity
Recent research has uncovered a role for ILA in cancer, particularly colorectal cancer (CRC).
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Inhibition of Tumor Growth: Exogenous administration of ILA has been shown to suppress the development of CRC in mouse models[4][20]. In vitro experiments have demonstrated that ILA can inhibit the proliferation, migration, and anti-apoptotic capabilities of tumor cells[4][21].
-
Metabolic Reprogramming: Interestingly, the anti-cancer effects of ILA in CRC appear to be independent of AhR. Instead, ILA directly occupies the phosphorylation sites of STAT3, leading to a reduction in phosphorylated STAT3 levels. This, in turn, inhibits the expression of hexokinase 2 (HK2), a key enzyme in glycolysis, thereby downregulating glucose metabolism in cancer cells[4][20][21].
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Epigenetic Regulation of Anti-Tumor Immunity: In the context of CRC, ILA derived from Lactobacillus plantarum has been found to enhance CD8+ T cell immunity against tumors through epigenetic mechanisms. It promotes IL-12a production in dendritic cells by increasing H3K27ac binding at enhancer regions of the IL12a gene[8].
Key Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation
The most well-characterized mechanism of action for ILA is the activation of the AhR signaling pathway.
Upon entering the cell, ILA binds to the AhR, which is located in the cytoplasm in a complex with chaperone proteins. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimeric complex then binds to specific DNA sequences known as dioxin response elements (DREs) in the promoter regions of target genes, thereby modulating their transcription[10]. Target genes of the AhR pathway include cytochrome P450 enzymes (e.g., CYP1A1), as well as genes involved in immune regulation (e.g., IL-22) and antioxidant responses (e.g., Nrf2)[1][10].
Quantitative Data Summary
The biological effects of ILA are concentration-dependent. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Effective Concentrations of ILA
| Cell Type | Assay | Effective Concentration | Observed Effect | Citation(s) |
| H4 (immature enterocytes) | IL-1β induced IL-8 secretion | 1 µM, 5 µM, 20 µM | Significant anti-inflammatory effect | [22] |
| RAW blue macrophages | LPS-induced inflammation | 0.1-10 mM | Significant inhibition of inflammation | [1][12] |
| Caco-2 cells | LPS-induced inflammation | 0.1-10 mM | Significant inhibition of inflammation | [12] |
| Caco-2 cells | AhR and Nrf2 activation | 10 mM | Activation of AhR and downstream Nrf2 pathway | [12] |
| HT-29 cells | TNF-α induced inflammation | 0.1-10 mM | Inhibition of inflammation | [1][12] |
| PC12 cells | NGF-induced neurite outgrowth | 100 nM | Most prominent enhancement of neurite outgrowth | [18] |
Table 2: In Vivo Production and Administration of ILA
| Model | Administration/Measurement | Concentration/Dose | Key Finding | Citation(s) |
| Mouse Model | Engineered E. coli Nissle 1917 | 73.4 ± 47.2 nmol/g (fecal) | In vivo production of ILA | |
| Mouse Model | Engineered E. coli Nissle 1917 | 149 ± 123.6 nmol/g (cecal) | In vivo production of ILA | |
| C57BL/6 mice (immature) | Gavage feeding | 10 µM (5 µL) for 5 days | Upregulated innate immune response genes | [12] |
| Human Gut Microbiota (in vitro) | ILA intervention | 172 mg/L | Increased abundance of Bifidobacterium and Faecalibacterium | [23][24] |
Experimental Protocols
This section outlines common methodologies used to study the biological effects of this compound.
Quantification of ILA in Biological Samples
The quantification of ILA and other tryptophan metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Sample Preparation:
-
Plasma/Serum: Proteins are precipitated using a solvent like acetonitrile (B52724) or methanol. The supernatant is then collected, dried, and reconstituted in a suitable solvent for analysis[25][26].
-
Fecal/Tissue Samples: Samples are homogenized in a suitable buffer, followed by extraction with an organic solvent. The extract is then centrifuged, and the supernatant is processed for analysis[27].
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water with an additive (e.g., formic acid) and an organic solvent (e.g., acetonitrile)[25][28].
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI), often in negative ion mode[27][28]. Specific precursor-to-product ion transitions are monitored for ILA and internal standards.
-
Cell-Based Assays for AhR Activation
-
Reporter Gene Assays: Cells (e.g., HepG2) are transfected with a plasmid containing a luciferase reporter gene under the control of a DRE promoter. Cells are then treated with ILA, and AhR activation is quantified by measuring luciferase activity.
-
Target Gene Expression Analysis: Cells are treated with ILA for a specified period. RNA is then extracted, reverse-transcribed to cDNA, and the expression of AhR target genes (e.g., CYP1A1) is measured using quantitative real-time PCR (qPCR).
-
Western Blotting: Protein lysates from ILA-treated cells are analyzed by Western blotting to detect the expression levels of AhR and downstream proteins like Nrf2[17].
In Vivo Models
-
DSS-Induced Colitis Model: To study the anti-inflammatory effects of ILA in the gut, mice are administered dextran (B179266) sodium sulfate (B86663) (DSS) in their drinking water to induce colitis. ILA can be administered orally (gavage) or through other routes, and disease severity is assessed by monitoring body weight, stool consistency, and colon histology[11][14].
-
AOM/DSS Colorectal Cancer Model: For cancer studies, mice are treated with azoxymethane (B1215336) (AOM) followed by cycles of DSS to induce colitis-associated colorectal cancer. The effect of ILA administration on tumor number, size, and progression is then evaluated[4][29].
Conclusion and Future Directions
This compound is a pleiotropic microbial metabolite with profound implications for human health. Its ability to modulate the immune system, protect the nervous system, maintain gut barrier integrity, and influence cancer metabolism underscores its potential as a therapeutic agent. The activation of the AhR pathway is central to many of its beneficial effects, but emerging research on AhR-independent mechanisms is expanding our understanding of its functional diversity.
For drug development professionals, ILA and its derivatives represent a promising avenue for the development of novel therapies for inflammatory bowel disease, neurodegenerative disorders, and certain types of cancer. Future research should focus on elucidating the full spectrum of ILA's molecular targets, understanding the factors that regulate its production by the gut microbiota, and conducting clinical trials to validate its therapeutic efficacy in human populations. The continued exploration of this fascinating molecule holds great promise for advancing our ability to harness the power of the microbiome for disease prevention and treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiome-derived indole-3-lactic acid reduces amyloidopathy through aryl-hydrocarbon receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole lactic acid derived from Akkermansia muciniphila activates the aryl hydrocarbon receptor to inhibit ferroptosis in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactobacillus plantarum-derived indole-3-lactic acid ameliorates colorectal tumorigenesis via epigenetic regulation of CD8+ T cell immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. pnas.org [pnas.org]
- 11. Lactobacillus-derived indole-3-lactic acid ameliorates colitis in cesarean-born offspring via activation of aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 27. par.nsf.gov [par.nsf.gov]
- 28. mdpi.com [mdpi.com]
- 29. Gut microbiota derived indole-3-acetic acid ameliorates precancerous inflammatory intestinal milieu to inhibit tumorigenesis through IL-35 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Natural Provenance of Indole-3-Lactic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-lactic acid (ILA), a tryptophan-derived metabolite, has emerged as a significant signaling molecule in host-microbiome interactions, with profound implications for immunology, oncology, and metabolic diseases. This technical guide provides an in-depth exploration of the discovery and natural origins of ILA. It details its biosynthesis by commensal microorganisms, quantifies its presence in various biological matrices, and elucidates the intricate signaling pathways it modulates. Furthermore, this guide furnishes detailed experimental protocols for the extraction, quantification, and functional analysis of ILA, serving as a comprehensive resource for researchers and professionals in the field of drug development and life sciences.
Discovery and Natural Occurrence
The discovery of Indole-3-lactic acid is intrinsically linked to the study of microbial metabolism. Early investigations into the metabolic fate of the essential amino acid tryptophan by gut-resident microorganisms led to the identification of a diverse array of indole-containing compounds. Among these, ILA was identified as a significant product of tryptophan metabolism by various bacterial species, particularly those belonging to the genera Bifidobacterium and Lactobacillus.[1][2][3] These bacteria are prominent members of the human gut microbiota, especially in infants, suggesting an early-life role for ILA in host-microbe communication.[2][3]
Subsequent research has confirmed the widespread presence of ILA in various natural environments where these microorganisms thrive. It is now recognized as a key metabolite in the gut microbiome, and has also been detected in fermented foods, human plasma, and feces.[4][5] The concentration of ILA in these biological matrices can vary significantly depending on dietary tryptophan intake, the composition of the gut microbiota, and the host's health status.[4]
Biosynthesis of Indole-3-Lactic Acid
The primary route for the production of Indole-3-lactic acid in nature is through the microbial metabolism of tryptophan. This biosynthetic pathway involves a two-step enzymatic conversion.
First, dietary tryptophan is converted to indole-3-pyruvic acid (IPA) by the action of an aromatic amino acid aminotransferase. Subsequently, IPA is reduced to ILA by an indolelactate dehydrogenase.[6] Several species of gut bacteria, including Bifidobacterium longum, Bifidobacterium breve, Bifidobacterium bifidum, and various Lactobacillus species, possess the enzymatic machinery necessary for this conversion.[1][2][3]
The following diagram illustrates the microbial biosynthetic pathway of Indole-3-lactic acid from tryptophan.
Quantitative Data on Indole-3-Lactic Acid Occurrence
The concentration of Indole-3-lactic acid varies considerably across different biological samples and conditions. The following tables summarize quantitative data from various studies.
Table 1: Concentration of Indole-3-Lactic Acid in Bacterial Culture Supernatants
| Bacterial Species | Strain | Culture Medium | ILA Concentration (µg/mL) | Reference |
| Bifidobacterium bifidum | ATCC 29521T | MRS | 4.9 ± 0.4 | [1] |
| Bifidobacterium bifidum | NITE BP-02429 | MRS | 3.4 ± 0.5 | [1] |
| Bifidobacterium bifidum | NITE BP-02431 | MRS | 2.4 ± 0.1 | [1] |
| Bifidobacterium breve | ATCC 15700T | MRS | 2.0 ± 0.2 | [1] |
| Bifidobacterium breve | FERM BP-11175 | MRS | 2.6 ± 0.3 | [1] |
| Bifidobacterium longum subsp. longum | ATCC 15707T | MRS | 1.3 ± 0.1 | [1] |
| Bifidobacterium longum subsp. infantis | ATCC 15697T | MRS | 3.1 ± 0.3 | [1] |
| Lactiplantibacillus plantarum | ZJ316 | MRS | 43.14 | [5] |
Table 2: Concentration of Indole-3-Lactic Acid in Human Fecal and Plasma Samples
| Sample Type | Condition | ILA Concentration | Reference |
| Feces | Healthy Controls | Significantly higher than CRC patients | [4] |
| Feces | Colorectal Cancer (CRC) Patients | Significantly lower than healthy controls | [4] |
| Feces | Ulcerative Colitis (UC) Patients | Lower levels observed | [7] |
Signaling Pathways Modulated by Indole-3-Lactic Acid
Indole-3-lactic acid exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7] Upon binding ILA, AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their expression.
The activation of AhR by ILA initiates a cascade of downstream signaling events, influencing several key cellular pathways, including the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Hypoxia-Inducible Factor (HIF), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The following diagram depicts the canonical AhR signaling pathway initiated by ILA.
Crosstalk with NF-κB, HIF, and Nrf2 Signaling Pathways
The activation of AhR by ILA leads to intricate crosstalk with other major signaling pathways, resulting in a complex network of cellular responses.
-
NF-κB Pathway: ILA, through AhR, has been shown to suppress the pro-inflammatory NF-κB signaling pathway.[7] This is a key mechanism underlying the anti-inflammatory effects of ILA.
-
HIF Pathway: ILA has also been demonstrated to downregulate the Hypoxia-Inducible Factor (HIF) signaling pathway, which is often activated in inflammatory conditions and cancer.[7]
-
Nrf2 Pathway: Conversely, ILA can activate the Nrf2 pathway, a master regulator of the antioxidant response. This activation enhances the expression of cytoprotective genes, contributing to the protective effects of ILA against oxidative stress.
The following diagram illustrates the interplay between AhR, NF-κB, HIF, and Nrf2 signaling in response to ILA.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Indole-3-lactic acid.
Extraction of Indole-3-Lactic Acid from Bacterial Culture Supernatants
Objective: To extract ILA from the liquid culture medium of ILA-producing bacteria for subsequent quantification.
Materials:
-
Bacterial culture grown in a suitable medium (e.g., MRS broth)
-
Centrifuge
-
0.22 µm syringe filters
-
Methanol
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Grow the bacterial strain of interest in the appropriate liquid medium to the desired growth phase.
-
Harvest the culture by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
To 1 volume of the filtered supernatant, add 1 volume of ice-cold methanol.
-
Vortex the mixture thoroughly.
-
Store the mixture at -80°C until analysis.[6]
Quantification of Indole-3-Lactic Acid by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Objective: To accurately quantify the concentration of ILA in biological samples.
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer (e.g., LC-MS/MS)
-
C18 reversed-phase column
Reagents:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
ILA analytical standard
-
Internal standard (e.g., 13C-labeled ILA)
Procedure:
-
Sample Preparation: Thaw the extracted samples (from section 5.1) on ice. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial.
-
Chromatographic Separation:
-
Inject a defined volume of the sample onto the C18 column.
-
Use a gradient elution program with Mobile Phases A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the analytes.
-
Set the column temperature and flow rate according to the specific column and instrument recommendations.[8]
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for ILA and the internal standard. For ILA, a common transition is m/z 204.08 -> 130.06.
-
-
Quantification:
The following diagram outlines the general workflow for the quantification of ILA.
Conclusion
The discovery of Indole-3-lactic acid as a key microbial metabolite has opened new avenues for understanding the complex interplay between the gut microbiota and host physiology. Its production by commensal bacteria and its ability to modulate critical signaling pathways highlight its potential as a therapeutic agent and a biomarker for various diseases. The methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of ILA in health and disease. Continued investigation into the precise mechanisms of action and the factors regulating its production will be crucial for translating our understanding of this fascinating molecule into novel therapeutic strategies.
References
- 1. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human gut-associated Bifidobacterium species salvage exogenous indole, a uremic toxin precursor, to synthesize indole-3-lactic acid via tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Indolelactic Acid: A Technical Guide on the Tryptophan Metabolite
Abstract
Indole-3-lactic acid (ILA), a key metabolite of the essential amino acid tryptophan, is emerging as a critical signaling molecule in host-microbiome interactions. Produced predominantly by gut commensal bacteria such as Bifidobacterium and Lactobacillus, ILA exerts a wide range of physiological effects, including potent anti-inflammatory, immunomodulatory, and barrier-enhancing functions.[1] Its primary mechanism of action involves the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in maintaining intestinal homeostasis.[2][3] This technical guide provides an in-depth overview of ILA, consolidating current knowledge on its biosynthesis, signaling pathways, and physiological roles. It summarizes quantitative data, presents detailed experimental protocols for its study, and offers visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in this rapidly advancing field.
Introduction to Indolelactic Acid (ILA)
Tryptophan metabolism occurs via three major routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, the last of which is primarily driven by the gut microbiota.[4][5] Within the indole pathway, bacteria convert dietary tryptophan into a variety of bioactive molecules, including indole, indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-lactic acid (ILA).[1][6] These metabolites act as crucial signaling molecules between the microbiome and the host.[1]
ILA, in particular, has garnered significant attention for its therapeutic potential. It is recognized as a potent ligand for the Aryl Hydrocarbon Receptor (AhR), through which it modulates various cellular processes.[3][7] Research has linked ILA to the amelioration of inflammatory conditions such as necrotizing enterocolitis (NEC) and inflammatory bowel disease (IBD), the enhancement of intestinal barrier integrity, and even neuroprotective effects.[2][3][8] This guide delves into the technical details underpinning the function and analysis of this important metabolite.
Biosynthesis of ILA from Tryptophan
The production of ILA is a multi-step enzymatic process carried out by specific species of the gut microbiota. While host cells can metabolize tryptophan through the kynurenine and serotonin pathways, the conversion to indole derivatives like ILA is exclusive to bacteria.[5]
The primary pathway for ILA synthesis involves two key steps:
-
Transamination: Tryptophan is first converted to indole-3-pyruvic acid (IPyA) by an aromatic amino acid aminotransferase.[9][10]
-
Reduction: IPyA is then reduced to ILA by a phenyllactate dehydrogenase or a similar reductase enzyme.[6][9]
Several bacterial genera are known to produce ILA, with notable contributions from:
-
Bifidobacterium : Particularly infant-resident species like B. longum subsp. infantis and B. breve are significant producers.[2][9]
-
Lactobacillus : Species such as Lactiplantibacillus plantarum and Lactobacillus acidophilus are also capable of synthesizing ILA.[7][11][12]
-
Clostridium : Certain species within this genus can also contribute to the gut's ILA pool.[13]
The abundance of these bacteria and the availability of dietary tryptophan are critical factors determining the concentration of ILA in the gut.
Physiological Roles and Therapeutic Potential
ILA engages in host-microbe crosstalk primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), leading to a variety of downstream effects that contribute to intestinal and systemic homeostasis.[14]
-
Immune Modulation: ILA has demonstrated significant anti-inflammatory properties. In immature intestinal enterocytes, it can reduce the inflammatory response to IL-1β stimulation by preventing the transcription of the cytokine IL-8.[2] In models of colitis, ILA alleviates inflammation by inhibiting the production of epithelial chemokines (CCL2/7), which reduces the accumulation of inflammatory macrophages.[3]
-
Intestinal Barrier Enhancement: ILA strengthens the intestinal barrier, a critical function for preventing the translocation of harmful substances. It promotes the expression of tight junction proteins like ZO-1, occludin, and claudin-1.[7] This effect is mediated through the AhR and the downstream activation of the Nrf2 signaling pathway.[7][15]
-
Neuroprotection: Emerging evidence suggests ILA plays a role in the gut-brain axis. Studies have shown that ILA can promote neurite outgrowth in PC12 cells and may possess neuroprotective properties.[14][16] Microbiome-derived ILA has also been linked to the reduction of amyloidopathy in mouse models of Alzheimer's disease, an effect mediated by AhR activation in microglia and astrocytes.[8]
-
Disease Amelioration: The protective functions of ILA give it therapeutic potential for several conditions. It has been identified as a key molecule in the prevention of necrotizing enterocolitis (NEC) in premature infants.[2] Its ability to reduce intestinal inflammation suggests its use in treating inflammatory bowel diseases (IBD).[3][11] Furthermore, ILA has been shown to alleviate preeclampsia-like symptoms in mouse models by promoting endothelial cell functions.[17]
Signaling Pathways of this compound
The biological activities of ILA are predominantly mediated by its interaction with the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor that senses a wide range of small molecules, including dietary components and microbial metabolites.[3]
The canonical AhR signaling pathway initiated by ILA proceeds as follows:
-
Ligand Binding: ILA enters the cell and binds to the cytosolic AhR, which is part of a protein complex.
-
Nuclear Translocation: Upon binding, the AhR translocates into the nucleus.
-
Dimerization: In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[3]
-
DNA Binding and Gene Transcription: The ILA-AhR-ARNT complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.[3]
Downstream effects of ILA-mediated AhR activation are context-dependent but include:
-
Inhibition of NF-κB Signaling: ILA-activated AhR can suppress pro-inflammatory pathways, such as the NF-κB pathway, leading to reduced production of inflammatory cytokines like IL-8 and chemokines like CCL2/7.[3][7]
-
Activation of Nrf2 Pathway: AhR activation can lead to the upregulation of the Nrf2 signaling pathway, which controls the expression of antioxidant and cytoprotective genes, helping to mitigate oxidative stress.[7][18]
-
Modulation of STAT1 Signaling: ILA has been shown to regulate the STAT1 signaling pathway, which is involved in immune responses.[2][19]
-
Promotion of IL-22 Production: In innate lymphoid cells (ILCs), AhR activation by indole derivatives promotes the secretion of IL-22, a cytokine crucial for intestinal barrier function and epithelial repair.[11]
Quantitative Data Summary
Quantitative analysis is essential for understanding the physiological relevance of ILA. The tables below summarize reported concentrations and production levels from various studies.
Table 1: ILA Production by Probiotic Bacteria
| Bacterial Strain | Culture Conditions | ILA Concentration | Reference |
|---|---|---|---|
| Lactiplantibacillus plantarum ZJ316 | MRS Broth | 43.14 µg/mL | [20] |
| Bifidobacterium longum subsp. infantis ATCC15697 | N/A | 33.12 µg/mL | [12] |
| Various Lactobacillus species | N/A | 4.30–30.70 mg/L | [12] |
| Engineered E. coli Nissle 1917 (in vivo) | Mouse Model | 73.4 ± 47.2 nmol/g (fecal) | [21] |
| Engineered E. coli Nissle 1917 (in vivo) | Mouse Model | 149 ± 123.6 nmol/g (cecal) |[21] |
Table 2: Effective Concentrations of ILA in In Vitro Experiments
| Cell Type | Experimental Model | ILA Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| H4 Cells (Immature Enterocytes) | IL-1β induced inflammation | 1 µM, 5 µM, 20 µM | Reduction of IL-8 secretion | [2] |
| HT-29 Cells (Colon Adenocarcinoma) | LPS-induced barrier damage | N/A (as part of supernatant) | Alleviation of barrier damage, activation of AhR/Nrf2 | [7] |
| SW480 Cells (Colon Adenocarcinoma) | LPS-induced inflammation | 200 µM | Downregulation of HIF and NF-κB pathways | [3] |
| PC12 Cells (Pheochromocytoma) | NGF-induced neurite outgrowth | N/A | Enhancement of neurite growth |[16] |
Table 3: ILA Concentrations in Biological Samples
| Sample Type | Condition | ILA Concentration (Mean ± SD) | Reference |
|---|---|---|---|
| Human Plasma | Healthy | N/A (reported for first time, no mean value given) | [22] |
| Human Saliva | Healthy | N/A (reported for first time, no mean value given) | [22] |
| Human Plasma (Indoleacetic Acid for comparison) | Healthy | 1.54 ± 0.59 µmol/L |[23] |
Analytical Methodologies
The accurate detection and quantification of ILA in complex biological matrices is critical for research and clinical applications. The gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Sample Preparation: The choice of sample preparation method is crucial to remove interfering substances and concentrate the analyte.
-
Protein Precipitation: A common first step for plasma or serum samples, using solvents like methanol (B129727) or acetonitrile (B52724) to denature and precipitate proteins.[24][25]
-
Liquid-Liquid Extraction (LLE): Used to partition ILA from the aqueous sample matrix into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A highly effective cleanup method where ILA is retained on a solid sorbent (e.g., C18, HLB) while impurities are washed away. The purified ILA is then eluted with a suitable solvent.[26]
-
Ultrafiltration: Used to separate free (unbound) ILA from protein-bound ILA in plasma by passing the sample through a molecular weight cut-off filter.[22]
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase chromatography, typically using a C18 column, is employed to separate ILA from other tryptophan metabolites and matrix components.[26] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is common.[2][27]
-
Mass Spectrometry: Electrospray ionization (ESI) is the most common ionization source, operated in either positive or negative mode.[2] Detection is performed using a tandem mass spectrometer (e.g., triple quadrupole) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular weight of ILA) and monitoring for specific product ions generated by collision-induced dissociation, ensuring high specificity.[26]
Key Experimental Protocols
The following sections provide detailed, generalized methodologies for the quantification and functional assessment of ILA. These protocols are derived from published literature and should be optimized for specific experimental conditions.[2][9][24]
Protocol: Quantification of ILA in Bacterial Culture Supernatant using LC-MS/MS
Objective: To quantify the amount of ILA produced by a bacterial strain in liquid culture.
Materials:
-
Bacterial culture grown in appropriate broth (e.g., MRS broth for Lactobacillus)
-
ILA analytical standard
-
Deuterated ILA internal standard (ILA-d4)
-
Centrifuge tubes
-
0.22 µm syringe filters
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water
-
LC-MS/MS system with ESI source
Procedure:
-
Sample Collection: Inoculate the desired bacterial strain into liquid broth and culture under appropriate conditions. At the desired time point, collect a 1 mL aliquot of the culture.
-
Cell Removal: Centrifuge the aliquot at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Internal Standard Spiking: Add the internal standard (e.g., ILA-d4) to the supernatant to a final concentration of 100 ng/mL to correct for matrix effects and variations in sample processing.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (e.g., 900 µL ACN to 300 µL supernatant) to precipitate any remaining proteins. Vortex thoroughly.
-
Clarification: Incubate the mixture at -20°C for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Final Filtration: Collect the resulting supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the prepared sample onto a C18 column.
-
Use a mobile phase gradient: e.g., Mobile Phase A (0.1% FA in water) and Mobile Phase B (0.1% FA in ACN). Run a gradient from 5% to 95% B over 10 minutes.
-
Set the mass spectrometer to ESI negative mode.
-
Monitor the specific MRM transitions for ILA (e.g., m/z 204 -> 130) and the internal standard.
-
-
Quantification: Prepare a standard curve using the ILA analytical standard (e.g., 1-1000 ng/mL) in sterile culture medium, processed identically to the samples. Calculate the concentration of ILA in the samples by comparing the peak area ratio (ILA/ILA-d4) to the standard curve.
Protocol: In Vitro Assessment of ILA's Anti-inflammatory Effect
Objective: To determine if ILA can reduce the inflammatory response of intestinal epithelial cells (IECs) stimulated with a pro-inflammatory cytokine. This protocol is based on methods used to study NEC.[2]
Materials:
-
Human intestinal epithelial cells (e.g., H4 cells, HT-29, or Caco-2)
-
Cell culture plates (24-well)
-
Complete cell culture medium
-
Recombinant human IL-1β
-
Indole-3-lactic acid (ILA), sterile solution
-
Phosphate-Buffered Saline (PBS)
-
Human IL-8 ELISA kit
-
Cell lysis buffer and protein assay kit (for normalization)
Procedure:
-
Cell Seeding: Seed IECs into 24-well plates at a density that allows them to reach ~80-90% confluency on the day of the experiment. Culture for 24-48 hours.
-
ILA Pre-treatment:
-
Prepare working solutions of ILA in complete medium at various concentrations (e.g., 0 µM (vehicle control), 1 µM, 5 µM, 20 µM).
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add 500 µL of the ILA-containing medium (or vehicle control) to the appropriate wells.
-
Incubate the cells for 24 hours.
-
-
Inflammatory Stimulation:
-
Prepare a solution of IL-1β in complete medium at a concentration of 2 ng/mL.
-
To the wells already containing ILA, add IL-1β to a final concentration of 1 ng/mL. Do not add IL-1β to a set of negative control wells (media only) and ILA-only control wells.
-
Incubate for an additional 24 hours.
-
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge at 1,500 x g for 5 minutes to remove any cell debris and store at -80°C until analysis.
-
IL-8 Measurement: Quantify the concentration of the pro-inflammatory cytokine IL-8 in the collected supernatants using a commercial human IL-8 ELISA kit, following the manufacturer’s instructions.
-
Data Analysis:
-
Normalize the IL-8 concentrations to the total protein content of the cells in each well (optional but recommended). To do this, lyse the cells remaining in the plate and perform a protein assay (e.g., BCA assay).
-
Compare the IL-8 levels in the IL-1β + ILA treated groups to the group treated with IL-1β alone.
-
Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to determine significance. A significant reduction in IL-8 secretion in the presence of ILA indicates an anti-inflammatory effect.
-
Conclusion and Future Directions
This compound, a tryptophan metabolite derived from the gut microbiota, is a pleiotropic signaling molecule with significant implications for host health. Its role as an AhR agonist underpins its ability to modulate immune responses, strengthen the intestinal barrier, and potentially influence the gut-brain axis. The data and protocols presented in this guide offer a framework for researchers to explore the multifaceted functions of ILA.
Future research should focus on several key areas:
-
Clinical Translation: Rigorous clinical trials are needed to validate the therapeutic potential of ILA or ILA-producing probiotics for conditions like IBD and NEC.
-
Mechanism of Action: While AhR is the primary receptor, further investigation into AhR-independent pathways and the precise downstream targets in different cell types is warranted.
-
Pharmacokinetics: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of ILA is essential for its development as a therapeutic agent.
-
Dietary and Microbial Modulation: Research into how diet and specific probiotic/prebiotic interventions can reliably increase endogenous ILA production could lead to novel strategies for promoting health.
By continuing to unravel the complex biology of ILA, the scientific community can harness the power of this host-microbiome metabolite for the development of new diagnostics and therapeutics.
References
- 1. Modulation of immunity by tryptophan microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The tryptophan metabolic pathway of the microbiome and host cells in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbiome-derived indole-3-lactic acid reduces amyloidopathy through aryl-hydrocarbon receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lactobacillus-derived indole-3-lactic acid ameliorates colitis in cesarean-born offspring via activation of aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of Indole-3-Lactic Acid, a Metabolite of Tryptophan, on IL-4 and IL-13-Induced Human Skin-Equivalent Atopic Dermatitis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. mdpi.com [mdpi.com]
- 23. Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma [pubmed.ncbi.nlm.nih.gov]
- 24. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A liquid chromatography tandem mass spectrometry method for simultaneous determination of acid/alkaline phytohormones in grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Indole Lactic Acid in Plasma and Urine: A Potential Biomarker for Chronic Kidney Disease and Inflammatory - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis and Signaling of Indolelactic Acid in the Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-lactic acid (ILA) is a significant metabolite produced by the human gut microbiota from the essential amino acid L-tryptophan. As a key signaling molecule in host-microbiota communication, ILA has garnered substantial interest for its immunomodulatory, anti-inflammatory, and barrier-protective functions.[1][2] This metabolite is a potent agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for maintaining intestinal homeostasis.[3][4] Understanding the biosynthetic pathways of ILA, the specific bacteria responsible for its production, and its downstream signaling cascades is critical for developing novel therapeutics targeting the gut-brain axis and inflammatory diseases.
This technical guide provides an in-depth overview of the core biosynthesis pathway of ILA, quantitative production data, associated signaling mechanisms, and detailed experimental protocols for its study.
The Core Biosynthesis Pathway of Indolelactic Acid
The primary pathway for ILA synthesis in the gut microbiota is a two-step enzymatic conversion of dietary L-tryptophan. This process is primarily carried out by species within the genera Bifidobacterium, Clostridium, and Lactobacillus.[5][6][7][8]
Step 1: Transamination of L-Tryptophan The pathway begins with the conversion of L-tryptophan into the intermediate indole-3-pyruvic acid (IPyA). This reaction is catalyzed by an aromatic amino acid aminotransferase (ArAT), an enzyme widely distributed among gut microorganisms.[5][9][10]
Step 2: Reduction of Indole-3-pyruvic acid The intermediate IPyA is subsequently reduced to form the final product, Indole-3-lactic acid. This reduction is catalyzed by an indolelactate dehydrogenase (ILDH) or a phenyllactate dehydrogenase (fldH).[9][11][12]
The overall reaction is as follows: L-Tryptophan → Indole-3-pyruvic acid → Indole-3-lactic acid
Quantitative Data on ILA Production
The capacity to produce ILA varies significantly between different bacterial species and strains. Bifidobacteria, particularly species prevalent in the infant gut, are notable producers.[5] The following tables summarize available quantitative data on ILA production by specific gut microbes.
Table 1: ILA Production by Select Gut Bacteria
| Bacterial Species | Strain | Condition | ILA Concentration | Reference |
|---|---|---|---|---|
| Bifidobacterium longum subsp. infantis | ATCC 15697 | In vitro culture | 33.12 µg/mL | [13] |
| Bifidobacterium breve | JCM 1192 | In vitro culture | ~25 µg/mL | [5] |
| Bifidobacterium longum subsp. longum | JCM 1217 | In vitro culture | ~18 µg/mL | [5] |
| Lactiplantibacillus plantarum | ZJ316 | In vitro culture | 43.14 µg/mL | [14] |
| Engineered Escherichia coli Nissle 1917 | - | Mouse Model (Cecal Matter) | 149 ± 123.6 nmol/g | [15] |
| Engineered Escherichia coli Nissle 1917 | - | Mouse Model (Fecal Matter) | 73.4 ± 47.2 nmol/g | [15] |
| Lactiplantibacillus strains | Various | In vitro culture | 12.22 to 101.86 ng/mL |[16] |
Signaling Pathways Modulated by ILA
ILA exerts its biological effects on the host primarily by activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a pivotal role in regulating immune responses at mucosal surfaces.[3][4][17]
4.1 The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
-
Ligand Binding: ILA, present in the intestinal lumen and systemic circulation, binds to the cytosolic AhR complex, which is chaperoned by proteins like HSP90.
-
Nuclear Translocation: Ligand binding induces a conformational change, causing the AhR complex to translocate into the nucleus.
-
Dimerization and DNA Binding: Inside the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).
-
Gene Transcription: The AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
-
Downstream Effects: This binding initiates the transcription of various genes, including cytochrome P450 enzymes (e.g., CYP1A1), and immunomodulatory cytokines like IL-22.[18] Activation of AhR by ILA can also lead to the subsequent activation of the Nrf2 signaling pathway, which controls the expression of antioxidant genes.[17][19][20]
References
- 1. Microbiota-derived indoles alleviate intestinal inflammation and modulate microbiome by microbial cross-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole lactic acid derived from Akkermansia muciniphila activates the aryl hydrocarbon receptor to inhibit ferroptosis in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut Microbiota-Derived Tryptophan Metabolites Maintain Gut and Systemic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-lactic acid as a tryptophan metabolite produced by Bifidobacterium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Indolelactic Acid Production by Bifidobacterium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The human gut microbiota plays a pivotal role in host health, largely through the production of bioactive metabolites. Among these, indole-3-lactic acid (ILA), a tryptophan-derived metabolite, has emerged as a key signaling molecule with potent immunomodulatory properties. Certain species of the genus Bifidobacterium, particularly those prevalent in the infant gut, are significant producers of ILA. This document provides a comprehensive technical overview of the biochemical pathways, quantitative production, and physiological roles of Bifidobacterium-derived ILA. It details the enzymatic processes, summarizes production data across various species, describes the downstream signaling cascades, and provides standardized experimental protocols for its study. This guide is intended to serve as a foundational resource for researchers and professionals in microbiology, immunology, and drug development exploring the therapeutic potential of this host-microbe interaction.
Biochemical Pathway of Indolelactic Acid Synthesis in Bifidobacterium
Bifidobacterium metabolizes the essential amino acid tryptophan into ILA through specific enzymatic pathways. While the complete mechanism is an area of active research, a key pathway involves the conversion of tryptophan to indolepyruvic acid, which is then reduced to ILA.[1] A recently identified key enzyme in this process is an aromatic lactate (B86563) dehydrogenase (ALDH).[2][3]
Another proposed route involves tryptophan deamination by an amino acid oxidase.[1] Furthermore, some human gut-associated Bifidobacterium species, such as B. longum, B. breve, and B. infantis, possess the unique ability to synthesize ILA from exogenous indole (B1671886), a potentially toxic compound.[4][[“]] This novel pathway involves the tryptophan synthase β subunit (TrpB) and ALDH, effectively salvaging indole to produce a beneficial metabolite.[4]
The primary pathway can be summarized as follows:
-
Transamination: Tryptophan is converted to indole-3-pyruvic acid. This step is catalyzed by an aromatic amino acid aminotransferase.
-
Reduction: Indole-3-pyruvic acid is then reduced to yield indole-3-lactic acid. This final step is driven by the enzyme aromatic lactate dehydrogenase (ALDH).[2][3]
References
- 1. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifidobacterium species associated with breastfeeding produce aromatic lactic acids in the infant gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifidobacteria with indole-3-lactic acid-producing capacity exhibit psychobiotic potential via reducing neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human gut-associated Bifidobacterium species salvage exogenous indole, a uremic toxin precursor, to synthesize indole-3-lactic acid via tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
Whitepaper: Lactiplantibacillus plantarum as a Producer of Indolelactic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lactiplantibacillus plantarum, a versatile lactic acid bacterium renowned for its probiotic properties, is a significant producer of indole-3-lactic acid (ILA), a bioactive tryptophan metabolite. This document provides a comprehensive technical overview of L. plantarum's role in ILA production, from its biosynthetic pathways to detailed experimental protocols for cultivation, extraction, and quantification. Furthermore, it elucidates the critical signaling pathways, primarily the Aryl Hydrocarbon Receptor (AhR) pathway, modulated by ILA, highlighting its therapeutic potential in immunology, gastroenterology, and oncology. The quantitative data on ILA production by various L. plantarum strains are systematically presented, offering a valuable resource for strain selection and optimization in research and development.
Introduction
Lactiplantibacillus plantarum is a facultative heterofermentative bacterium found in a wide range of ecological niches, including fermented foods and the human gastrointestinal tract.[1][2] Its ability to metabolize dietary components into health-promoting compounds is a cornerstone of its probiotic functionality. A key metabolic capability is the conversion of the essential amino acid tryptophan into various indole (B1671886) derivatives.[3][4][5] Among these, indole-3-lactic acid (ILA) has emerged as a crucial signaling molecule in host-microbe interactions.[6][7] ILA, produced by several gut commensals including L. plantarum, exerts potent immunomodulatory and barrier-enhancing effects, primarily through the activation of the Aryl Hydrocarbon Receptor (AhR).[8][9][10][11] This technical guide explores the fundamental aspects of L. plantarum as an ILA producer, providing the scientific community with a detailed resource for harnessing its therapeutic potential.
Biosynthesis of Indolelactic Acid in L. plantarum
The primary pathway for ILA synthesis in Lactiplantibacillus plantarum from tryptophan is a two-step process. It begins with the transamination of L-tryptophan to indole-3-pyruvic acid (IPYA). This intermediate is then subsequently reduced to form indole-3-lactic acid.[9] This metabolic route is a key feature of tryptophan catabolism in several probiotic species.[9]
Quantitative ILA Production by L. plantarum Strains
The capacity to produce ILA is strain-specific.[8] Several studies have quantified the ILA yields from different L. plantarum strains, demonstrating a wide range of production capabilities. High-producing strains are of significant interest for the development of next-generation probiotics and postbiotics.
| Lactiplantibacillus plantarum Strain | ILA Yield | Reference |
| ZJ316 | 43.14 mg/L (µg/mL) | [6][7][12][13] |
| F51 | 3.63 mg/L | [6] |
| UM55 | 6.70 mg/L | [6] |
| Various Strains (Shanxi Province) | 12.22 ng/mL to 101.86 ng/mL | [14] |
Table 1: Summary of this compound (ILA) Production by Various L. plantarum Strains.
Experimental Protocols
A standardized workflow is essential for the reliable study of ILA production by L. plantarum. This involves cultivation, extraction and purification, and subsequent quantification.
Protocol 1: Cultivation of L. plantarum for ILA Production
This protocol describes the general conditions for growing L. plantarum to promote the production of tryptophan metabolites.
-
Strain Activation: Activate the cryopreserved L. plantarum strain by performing two successive subcultures in De Man, Rogosa, and Sharpe (MRS) broth.[15] Incubate at 30-37°C for 18-24 hours under static or anaerobic conditions.[1][16][17] Optimal growth for many L. plantarum strains has been noted at 30°C and an initial pH of 6.5.[1][18]
-
Inoculum Preparation: Grow a fresh working culture in MRS broth at 37°C for 18-20 hours to reach the exponential growth phase.[16]
-
Fermentation: Inoculate a larger volume of MRS liquid medium (e.g., 5 L in a bioreactor) with the prepared inoculum (typically 3-5% v/v).[6][16] Ensure the medium contains tryptophan as a precursor.
-
Incubation: Incubate the culture at 37°C for 24 hours.[6][13] Maintain anaerobic conditions and, if using a bioreactor, a gentle agitation speed (e.g., 180 rpm) can be applied.[6]
-
Harvesting: After incubation, centrifuge the culture broth (e.g., at 14,000 x g for 30 minutes at 4°C) to pellet the bacterial cells.[19] Collect the resulting cell-free supernatant (CFS) for ILA extraction.
Protocol 2: Extraction and Purification of ILA
This protocol is based on methods described for purifying ILA from L. plantarum ZJ316 culture supernatant.[6][7][13]
-
Solid-Phase Extraction (SPE): Load the CFS onto a macroporous resin column (e.g., Amberlite XAD-16).
-
Elution: Wash the column with ultrapure water to remove unbound compounds. Elute the bound metabolites using a stepwise gradient of methanol (B129727) (e.g., 30% methanol followed by 50% methanol).[6][13] ILA is typically expected in the 50% methanol fraction.
-
Concentration: Collect the target fraction and concentrate it using a rotary evaporator.
-
Size-Exclusion Chromatography: Further purify the concentrated fraction using a Sephadex G-25 gel filtration column to separate compounds by size.[6][13]
-
Preparative HPLC: For obtaining high-purity ILA, perform a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC).[6][13] Collect the fraction corresponding to the ILA peak.
-
Purity Verification: Confirm the purity of the final product using analytical HPLC or LC-MS.
Protocol 3: Quantification of ILA by LC-MS/MS
This protocol outlines a sensitive method for the accurate quantification of ILA in biological samples.
-
Sample Preparation: Prepare the CFS by centrifugation and filtration through a 0.22 µm filter. For complex matrices, an additional centrifugal filtration step with a 3-kDa cut-off membrane can be used.[19]
-
Chromatographic Separation:
-
System: Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.[14]
-
Column: Employ a reversed-phase C18 or C8 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm × 100 mm).[14][19]
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.[20]
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.3 mL/min).[20]
-
-
Mass Spectrometry Detection:
-
System: Couple the HPLC/UPLC to a tandem mass spectrometer (e.g., QTOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.[14][21]
-
Ionization Mode: Operate in negative ion mode for ILA detection.[14]
-
Detection Mode: Use Selected Reaction Monitoring (SRM) for high specificity and sensitivity, monitoring the specific precursor-to-product ion transition for ILA.
-
-
Quantification: Generate a standard curve using serial dilutions of a pure ILA standard.[14][22] Calculate the concentration of ILA in the samples by interpolating their peak areas against the standard curve. An internal standard can be used to correct for matrix effects and variations in sample processing.
Signaling Pathways Modulated by ILA
ILA produced by L. plantarum is a potent signaling molecule that interacts with host cells, primarily through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8][10][23][24]
The AhR Signaling Pathway
Activation of AhR by ILA is a central mechanism for its biological effects.[8][25][26][27][28] Upon binding ILA, the cytosolic AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), in the promoter regions of target genes, initiating their transcription.[26]
Key downstream effects of ILA-mediated AhR activation include:
-
Enhanced Intestinal Barrier Function: AhR activation upregulates the expression of tight junction proteins (e.g., ZO-1, occludin, claudin-1), strengthening the intestinal epithelial barrier.[10][24]
-
Anti-inflammatory Response: The pathway can inhibit pro-inflammatory signaling cascades like NF-κB and activate anti-inflammatory pathways involving Nrf2 and IL-22.[5][8][10][24][26][29] This helps to resolve inflammation in conditions like colitis.[8]
-
Immune Cell Modulation: ILA has been shown to modulate the function of immune cells. For instance, it can promote IL-12 production in dendritic cells, which is crucial for priming CD8+ T cell immunity against tumors.[30]
Conclusion
Lactiplantibacillus plantarum is a robust and versatile producer of the immunomodulatory metabolite, this compound. The strain-specific nature of ILA production underscores the importance of careful screening and selection for developing targeted probiotic and postbiotic therapies. The detailed protocols provided in this guide offer a framework for researchers to cultivate L. plantarum, purify ILA, and accurately quantify its production. Understanding the intricate signaling mechanisms, particularly the AhR pathway, activated by L. plantarum-derived ILA is paramount for translating this fundamental research into novel therapeutic strategies for a range of inflammatory and immune-mediated diseases. This whitepaper serves as a critical resource for scientists and drug development professionals aiming to leverage the host-microbe dialogue for improved human health.
References
- 1. mdpi.com [mdpi.com]
- 2. Strain diversity of plant‐associated Lactiplantibacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactiplantibacillus plantarum LRCC5314 includes a gene for serotonin biosynthesis via the tryptophan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lactiplantibacillus plantarum Regulates Intestinal Physiology and Enteric Neurons in IBS through Microbial Tryptophan Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the key tryptophan metabolic characteristics of Lactiplantibacillus plantarum for aryl hydrocarbon receptor activation and ulcerative colitis alleviation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. preprints.org [preprints.org]
- 16. A novel Lactiplantibacillus plantarum strain: probiotic properties and optimization of the growth conditions by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolite Pattern Derived from Lactiplantibacillus plantarum—Fermented Rye Foods and In Vitro Gut Fermentation Synergistically Inhibits Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. preprints.org [preprints.org]
- 19. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. A liquid chromatography tandem mass spectrometry method for simultaneous determination of acid/alkaline phytohormones in grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Indole lactic acid derived from Akkermansia muciniphila activates the aryl hydrocarbon receptor to inhibit ferroptosis in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Microbiome-derived indole-3-lactic acid reduces amyloidopathy through aryl-hydrocarbon receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
- 27. Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Lactiplantibacillus plantarum-Derived Indole-3-lactic Acid Ameliorates Intestinal Barrier Integrity through the AhR/Nrf2/NF-κB Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Lactobacillus plantarum-derived indole-3-lactic acid ameliorates colorectal tumorigenesis via epigenetic regulation of CD8+ T cell immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of Indolelactic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolelactic acid (ILA), a metabolite of tryptophan produced by commensal bacteria such as Bifidobacterium and Lactobacillus, is emerging as a significant modulator of host inflammatory responses. This technical guide provides an in-depth overview of the anti-inflammatory properties of ILA, focusing on its mechanisms of action, relevant signaling pathways, and quantitative effects observed in various experimental models. Detailed experimental protocols for key assays and visualizations of the underlying molecular pathways are presented to facilitate further research and development in this promising area.
Introduction
The interplay between the gut microbiota and host immunity is a critical determinant of health and disease. Microbial metabolites, in particular, have been identified as key signaling molecules that mediate this complex relationship. This compound, derived from the bacterial metabolism of dietary tryptophan, has garnered significant attention for its potent anti-inflammatory effects. Evidence suggests that ILA plays a crucial role in maintaining intestinal homeostasis and may offer therapeutic potential for inflammatory conditions such as inflammatory bowel disease (IBD) and necrotizing enterocolitis (NEC). This document serves as a comprehensive resource for understanding and investigating the anti-inflammatory properties of ILA.
Mechanisms of Action
The anti-inflammatory effects of this compound are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor.[1][2] Upon binding to ILA, AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to the modulation of several key signaling pathways.
Downregulation of NF-κB Signaling
A central mechanism of ILA's anti-inflammatory action is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[2][3] The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and chemokines. ILA, through AhR activation, has been shown to inhibit the activation of NF-κB, thereby reducing the expression of inflammatory mediators like Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[2][4]
Activation of the Nrf2 Pathway
ILA also exerts anti-inflammatory and cytoprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][4] The ILA-activated AhR can lead to the upregulation of Nrf2, which in turn binds to Antioxidant Response Elements (AREs) in the promoter of genes encoding for antioxidant and detoxifying enzymes.[2] This enhances the cellular defense against oxidative stress, a key component of chronic inflammation.
Modulation of Toll-Like Receptor (TLR) Signaling
Evidence suggests an interplay between ILA, AhR, and Toll-Like Receptor (TLR) signaling. Specifically, the anti-inflammatory effect of ILA in immature enterocytes has been shown to be dependent on the expression of TLR4.[1] While the precise molecular details of this interaction are still under investigation, it highlights a broader immunomodulatory role for ILA beyond a single pathway.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of this compound.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Experimental Model | Inflammatory Stimulus | ILA Concentration(s) | Observed Effect | Reference(s) |
| Immature Human Intestinal Epithelial Cells (H4) | IL-1β (1 ng/mL) | 1 µM, 5 µM, 20 µM | Significant reduction in IL-8 secretion at all concentrations. | [1][5] |
| Necrotizing Enterocolitis (NEC) Primary Cell Line | IL-1β | Various concentrations | Significant anti-inflammatory effect. | [5] |
| Immature Human Enteroids (15 & 22 weeks gestation) | IL-1β | Various concentrations | Significant anti-inflammatory effect. | [5] |
| Murine Macrophage Reporter Cell Line (RAW-Blue™) | Lipopolysaccharide (LPS) | 1-10 mM | Significant, dose-dependent attenuation of NF-κB activation. | [2] |
| Human Intestinal Epithelial Cell Lines (Caco-2, HT-29) | TNF-α and LPS | Not specified | Significant attenuation of the increase in pro-inflammatory cytokine IL-8. | [2] |
| Isolated Group 3 Innate Lymphoid Cells (ILC3s) | - | 5, 50, 100, 200 µM | Dose-dependent increase in Il22 mRNA expression. |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Disease Induction | ILA Administration | Observed Effect | Reference(s) |
| Mice | Dextran Sulfate Sodium (DSS)-induced colitis | Not specified | Alleviation of colitis. | [3][6] |
| IL-10-/- Mice | Spontaneous colitis | Oral administration | Significant suppression of colonic IL-1β and IL-6 mRNA expression. Restoration of TNF-α and LPS to healthy levels. | [7] |
| Cesarean-born Mice | DSS-induced colitis | Supplementation | Attenuation of intestinal inflammation and restoration of ILC3 frequency and IL-22 levels. | [8] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
References
- 1. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. biocompare.com [biocompare.com]
- 3. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. puracyp.com [puracyp.com]
- 5. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]
The Interaction of Indolelactic Acid and the Aryl Hydrocarbon Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that functions as a crucial sensor of both environmental and endogenous signals.[1][2] Historically studied for its role in mediating the toxicity of xenobiotics like dioxins, recent research has unveiled its multifaceted involvement in physiological processes, including immune regulation, maintenance of intestinal barrier integrity, and cellular homeostasis.[3][4] A significant class of endogenous and microbiota-derived AhR ligands are metabolites of the essential amino acid, tryptophan.[5][6]
Among these metabolites, Indole-3-lactic acid (ILA), a product of tryptophan metabolism by gut commensal bacteria such as Bifidobacterium and Akkermansia muciniphila, has emerged as a key modulator of host physiology through its interaction with AhR.[7][8] This technical guide provides an in-depth overview of the interaction between ILA and AhR, presenting available quantitative data, detailed experimental protocols for its study, and visualizations of the core biological pathways and experimental workflows.
Indolelactic Acid and Aryl Hydrocarbon Receptor Signaling
The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which exists in a complex with chaperone proteins including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP or XAP2), and p23.[1][2] Ligand binding, in this case by ILA, induces a conformational change in the AhR, leading to the translocation of the ligand-receptor complex into the nucleus.[2]
Within the nucleus, the chaperone proteins dissociate, and the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).[3][9] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[9] A primary and hallmark target gene of AhR activation is Cytochrome P450 1A1 (CYP1A1).[10][11]
The activation of the AhR signaling pathway by ILA has been shown to mediate several important physiological effects. These include the attenuation of inflammation in intestinal epithelial cells, protection against ferroptosis in ischemic stroke, and the enhancement of intestinal barrier function.[7][8] These effects are often linked to the downstream regulation of gene expression by the activated AhR.
Quantitative Data on ILA-AhR Interaction
While ILA is a confirmed AhR agonist, specific quantitative data on its direct binding affinity (Kᵢ or Kₐ) and potency (EC₅₀) are not consistently reported across the literature. However, data for the related microbial metabolite indole (B1671886) and other tryptophan derivatives provide a comparative context for the potency of these endogenous ligands.
Table 1: AhR Activation by Indole and Related Tryptophan Metabolites
| Compound | Assay Type | Cell Line | EC₅₀ | Reference |
| Indole | DRE-Luciferase Reporter | HepG2 (human) | ~3 µM | [6][12] |
| Indole Acetic Acid (IAA) | [³H]TCDD Competition | - | 0.5 mM | [6] |
| Tryptamine | [³H]TCDD Competition | - | 0.2 mM | [6] |
| Indolimine I-248 | DRE-Luciferase Reporter | HepG2 (human) | ~0.30 µM | [13] |
| Indolimine I-214 | DRE-Luciferase Reporter | HepG2 (human) | ~0.30 µM | [13] |
| Indolimine I-200 | DRE-Luciferase Reporter | HepG2 (human) | ~1.3 µM | [13] |
Table 2: Dose-Response of ILA and Indole on AhR Target Gene Expression
| Compound | Target Gene | Cell Line | Concentration | Fold Induction (mRNA) | Reference |
| This compound (ILA) | CYP1A1 | HT-29 (human) | 0.1 - 10 mM | Dose-dependent increase | [7] |
| Indole | CYP1A1 | Caco-2 (human) | 20 µM | ~400-fold | [10] |
| Indole | CYP1B1 | Caco-2 (human) | 20 µM | ~40-fold | [10] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the interaction of ILA with AhR.
Competitive Radioligand Binding Assay for AhR
This assay determines the binding affinity of a test compound (ILA) for AhR by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Purified recombinant AhR or cytosolic extracts from cells expressing AhR.
-
Radiolabeled AhR ligand (e.g., [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin, [³H]TCDD).
-
Unlabeled ILA.
-
Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5).
-
Dextran-coated charcoal.
-
Scintillation vials and fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of unlabeled ILA in the assay buffer.
-
In a microcentrifuge tube, combine the AhR preparation, a fixed concentration of [³H]TCDD (typically at or below its Kₐ), and varying concentrations of unlabeled ILA.
-
For total binding, omit the unlabeled ILA. For non-specific binding, add a large excess of unlabeled TCDD.
-
Incubate the mixture for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C or 20°C) to reach equilibrium.
-
Add dextran-coated charcoal to each tube to adsorb unbound radioligand.
-
Incubate for a short period (e.g., 10-15 minutes) on ice.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer the supernatant (containing protein-bound radioligand) to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each ILA concentration by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the ILA concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
AhR-Dependent Luciferase Reporter Gene Assay
This cell-based assay measures the ability of ILA to activate AhR-mediated transcription.
-
Materials:
-
A human cell line (e.g., HepG2, Caco-2) stably or transiently transfected with a luciferase reporter plasmid containing XREs upstream of the luciferase gene.
-
Cell culture medium and supplements.
-
96-well white, clear-bottom tissue culture plates.
-
ILA stock solution (in a suitable solvent like DMSO).
-
Luciferase assay reagent (containing luciferin (B1168401) substrate and lysis buffer).
-
Luminometer.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of ILA in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of ILA. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).
-
Incubate the cells for a specified period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.
-
After incubation, remove the medium and wash the cells with PBS.
-
Add the luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase reaction.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the luminescence in each well using a luminometer.
-
Plot the relative light units (RLU) against the logarithm of the ILA concentration and fit the data to a dose-response curve to determine the EC₅₀.
-
Quantitative Real-Time PCR (qPCR) for AhR Target Gene Expression
This protocol quantifies the change in mRNA levels of AhR target genes, such as CYP1A1, in response to ILA treatment.
-
Materials:
-
Human intestinal epithelial cells (e.g., Caco-2).
-
Cell culture reagents.
-
ILA stock solution.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
-
-
Procedure:
-
Culture Caco-2 cells in appropriate plates or flasks.
-
Treat the cells with various concentrations of ILA for a specific time (e.g., 4, 8, or 24 hours). Include vehicle-treated controls.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or fluorometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reactions in a 96-well PCR plate, including the cDNA template, qPCR master mix, and specific primers for CYP1A1 and the housekeeping gene.
-
Run the qPCR plate in a real-time PCR instrument using an appropriate thermal cycling program.
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in CYP1A1 mRNA expression, normalized to the housekeeping gene and relative to the vehicle control.
-
Western Blotting for AhR Activation
This method can be used to assess changes in the levels of AhR or its target proteins (e.g., CYP1A1).
-
Materials:
-
Cell line of interest (e.g., HepG2, Caco-2).
-
ILA for cell treatment.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against AhR, CYP1A1, and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with ILA as described for qPCR.
-
Lyse the cells and collect the total protein lysate.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
-
Immunocytochemistry for AhR Nuclear Translocation
This technique visualizes the movement of AhR from the cytoplasm to the nucleus upon activation by ILA.
-
Materials:
-
Cells grown on glass coverslips.
-
ILA for cell treatment.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS).
-
Blocking solution (e.g., 10% goat serum in PBS).
-
Primary antibody against AhR.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
-
Fluorescence microscope.
-
-
Procedure:
-
Grow cells on sterile glass coverslips in a tissue culture plate.
-
Treat the cells with ILA for a short period (e.g., 30-90 minutes). Include a vehicle control.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Wash again with PBS and permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with the primary anti-AhR antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the subcellular localization of AhR using a fluorescence microscope. In untreated cells, AhR staining will be predominantly cytoplasmic, while in ILA-treated cells, the staining will shift to the nucleus.
-
Mandatory Visualizations
Caption: Tryptophan Metabolism to this compound by Gut Microbiota.
References
- 1. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Indole lactic acid derived from Akkermansia muciniphila activates the aryl hydrocarbon receptor to inhibit ferroptosis in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Induction of AHR Signaling in Response to the Indolimine Class of Microbial Stress Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance: Indolelactic Acid's Mechanism of Action on Intestinal Epithelial Cells
A Technical Guide for Researchers and Drug Development Professionals
December 4, 2025
Introduction
The intestinal epithelium, a single-cell layer, forms a critical barrier between the host and the external environment, including the vast and complex gut microbiota. The integrity and proper functioning of this barrier are paramount for maintaining intestinal homeostasis. Indolelactic acid (ILA), a metabolite produced from the essential amino acid tryptophan by commensal bacteria such as Bifidobacterium and Lactobacillus, has emerged as a key signaling molecule in the gut. Mounting evidence highlights its potent anti-inflammatory and barrier-protective effects on intestinal epithelial cells (IECs). This technical guide provides an in-depth exploration of the molecular mechanisms through which ILA exerts its beneficial effects, offering valuable insights for researchers, scientists, and drug development professionals in the fields of gastroenterology, immunology, and pharmacology.
Core Signaling Pathways Activated by this compound
ILA's primary mechanism of action in intestinal epithelial cells revolves around the activation of two crucial transcription factors: the Aryl Hydrocarbon Receptor (AHR) and the Nuclear factor erythroid 2–related factor 2 (Nrf2). These pathways, in turn, orchestrate a cascade of downstream events that collectively contribute to reduced inflammation and enhanced intestinal barrier function.
The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
ILA is a potent ligand for the AHR, a ligand-activated transcription factor that plays a pivotal role in maintaining intestinal homeostasis.[1][2][3][4] Upon binding to ILA in the cytoplasm of intestinal epithelial cells, the AHR undergoes a conformational change, dissociates from its chaperone proteins, and translocates to the nucleus. In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR:ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
dot
Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.
The Nuclear Factor Erythroid 2–Related Factor 2 (Nrf2) Signaling Pathway
ILA also activates the Nrf2 pathway, a critical regulator of cellular antioxidant responses.[2][5] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by ILA, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This results in an enhanced cellular defense against oxidative stress.
dot
Caption: Nrf2 Signaling Pathway.
Downstream Effects of this compound on Intestinal Epithelial Cells
The activation of AHR and Nrf2 signaling pathways by ILA culminates in a range of beneficial effects on intestinal epithelial cells, primarily centered around the attenuation of inflammation and the enhancement of the intestinal barrier.
Anti-inflammatory Effects
ILA exerts potent anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways and reducing the production of inflammatory mediators.
-
Inhibition of NF-κB and HIF-1α Signaling: ILA has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Hypoxia-Inducible Factor-1 alpha (HIF-1α), two master regulators of inflammation.[1][3] The activation of AHR by ILA is thought to interfere with the signaling cascades that lead to the activation of NF-κB and HIF-1α.
-
Reduction of Pro-inflammatory Cytokines and Chemokines: By dampening these inflammatory pathways, ILA significantly reduces the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and chemokines like CCL2 and CCL7 in intestinal epithelial cells.[1][2][3][4] This, in turn, mitigates the recruitment of inflammatory immune cells to the intestinal mucosa.
Enhancement of Intestinal Barrier Function
A key function of ILA is its ability to fortify the intestinal epithelial barrier, which is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream.
-
Modulation of Tight Junction Proteins: ILA has been demonstrated to enhance the expression of tight junction proteins, including Zonula Occludens-1 (ZO-1), occludin, and claudins.[5][6] These proteins are the primary components of the tight junctions that seal the paracellular space between adjacent epithelial cells, thereby regulating intestinal permeability.
Crosstalk with Immune Cells
ILA plays a significant role in modulating the communication between intestinal epithelial cells and immune cells, particularly macrophages, contributing to a less inflammatory gut environment.[1][3] By reducing the secretion of chemokines like CCL2 and CCL7 from epithelial cells, ILA indirectly limits the recruitment and activation of pro-inflammatory macrophages in the lamina propria.
dot
Caption: Downstream Effects of ILA.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on intestinal epithelial cells.
Table 1: In Vitro Effects of this compound on Intestinal Epithelial Cells
| Parameter | Cell Line | ILA Concentration | Effect | Reference |
| NF-κB Activation | Macrophage cell line | 1-10 mM | Significant attenuation of LPS-induced activation | [2] |
| IL-8 Production | Intestinal epithelial cells | 1-10 mM | Significant attenuation of TNF-α and LPS-induced increase | [2] |
| Gene Expression | HT-29 cells | 1-10 mM | Increased mRNA expression of CYP1A1, GPX2, SOD2, and NQO1 | [2] |
| Chemokine Production | SW480 cells | 400 µM | Decreased mRNA levels of Ccl2 and Ccl7 after LPS stimulation | [7] |
| Glycolysis | SW480 cells | 400 µM | Inhibition of glycolysis, glycolysis capacity, and glycolytic reserve | [7] |
| Barrier Function | Caco-2/HT29 co-culture | Not specified | Increased transepithelial electrical resistance (TEER) | [8] |
| Tight Junction Proteins | Caco-2/HT29 co-culture | Not specified | Increased expression of claudin-1, occludin, and ZO-1 | [8] |
Table 2: In Vivo Effects of this compound in a DSS-Induced Colitis Mouse Model
| Parameter | ILA Dosage | Effect | Reference |
| Body Weight | 40 mg/kg daily gavage | Ameliorated body weight loss | [9] |
| Disease Activity Index (DAI) | 40 mg/kg daily gavage | Reduced DAI | [9] |
| Colon Length | 40 mg/kg daily gavage | Ameliorated colon shortening | [9] |
| Histopathological Scores | 40 mg/kg daily gavage | Reduced histopathological scores | [9] |
| Inflammatory Cytokine mRNA | 40 mg/kg daily gavage | Decreased mRNA expression of inflammatory cytokines in the colon | [9] |
| Epithelial CCL2/7 Production | 40 mg/kg daily gavage | Inhibited the production of epithelial CCL2/7 | [9] |
| Inflammatory Macrophage Accumulation | 40 mg/kg daily gavage | Reduced the accumulation of inflammatory macrophages | [9] |
Detailed Experimental Protocols
This section provides an overview of the key experimental protocols used to elucidate the mechanism of action of ILA on intestinal epithelial cells.
Cell Culture and In Vitro Assays
-
Cell Lines: Human intestinal epithelial cell lines such as Caco-2 and HT-29 are commonly used. Caco-2 cells are known to differentiate into a polarized monolayer with well-defined tight junctions, making them an excellent model for studying intestinal barrier function. HT-29 cells are often used to study inflammatory responses.
-
ILA Treatment: ILA is typically dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (typically in the µM to mM range) for specific durations.
-
Transepithelial Electrical Resistance (TEER) Measurement: To assess intestinal barrier integrity, Caco-2 cells are grown on permeable supports (e.g., Transwell® inserts). TEER is measured using a voltmeter to determine the electrical resistance across the cell monolayer. An increase in TEER indicates enhanced barrier function.
-
Western Blot Analysis: This technique is used to quantify the expression levels of key proteins involved in the signaling pathways. Cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against proteins such as AHR, ARNT, Nrf2, Keap1, and tight junction proteins (ZO-1, occludin, claudins).
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of target genes (e.g., cytokines, chemokines, AHR- and Nrf2-responsive genes), total RNA is extracted from cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers in a qPCR machine.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This assay is used to quantify the concentration of secreted proteins, such as cytokines and chemokines (e.g., IL-8, CCL2, CCL7), in the cell culture supernatant.
-
NF-κB Luciferase Reporter Assay: To measure NF-κB activation, cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Upon activation, NF-κB binds to this element and drives luciferase expression, which can be quantified by measuring luminescence.
-
HIF-1α Activity Assay: HIF-1α activity can be measured using an ELISA-based assay that detects the binding of HIF-1α from nuclear extracts to a specific DNA sequence immobilized on a plate.
-
Chromatin Immunoprecipitation (ChIP) Assay: This technique is used to confirm the binding of a transcription factor (e.g., AHR) to a specific DNA region (e.g., the promoter of an AHR target gene like CYP1A1). Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by qPCR.
-
Epithelial-Macrophage Co-culture: To study the crosstalk between these two cell types, a co-culture system can be established using Transwell® inserts. For example, Caco-2 cells can be grown on the top of the insert, while macrophage-like cells (e.g., differentiated THP-1 cells) are cultured in the bottom well, allowing for communication via secreted factors.
dot
Caption: Experimental Workflow for In Vitro Studies.
Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This is a widely used and reproducible animal model of inflammatory bowel disease that mimics many features of human ulcerative colitis.
-
Induction of Colitis: Mice are typically given DSS (3-5% w/v) in their drinking water for a period of 5-7 days to induce acute colitis.
-
ILA Administration: ILA can be administered to the mice via oral gavage or in the drinking water before, during, or after DSS administration to assess its preventative or therapeutic effects.
-
Assessment of Colitis Severity: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI). At the end of the experiment, mice are euthanized, and the colon length is measured (a shorter colon indicates more severe inflammation).
-
Histological Analysis: Colon tissues are collected, fixed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, tissue damage, and immune cell infiltration.
-
Molecular Analysis: Colon tissues can be used for protein and RNA analysis (Western blot, qPCR, ELISA) to investigate the in vivo effects of ILA on the signaling pathways and inflammatory markers.
Conclusion and Future Directions
This compound, a metabolite of the gut microbiota, has demonstrated significant potential as a modulator of intestinal health. Its ability to activate the AHR and Nrf2 signaling pathways in intestinal epithelial cells leads to a multifaceted response characterized by reduced inflammation and enhanced barrier function. This in-depth understanding of ILA's mechanism of action provides a strong rationale for its further investigation as a potential therapeutic agent for inflammatory bowel diseases and other conditions associated with intestinal barrier dysfunction.
Future research should focus on:
-
Dose-response studies: To determine the optimal therapeutic concentrations of ILA in both in vitro and in vivo models.
-
Clinical trials: To evaluate the safety and efficacy of ILA in human subjects with inflammatory bowel disease.
-
Delivery systems: To develop effective strategies for delivering ILA to the site of action in the intestine.
-
Synergistic effects: To investigate the potential synergistic effects of ILA with other microbial metabolites or therapeutic agents.
By continuing to unravel the intricate molecular mechanisms of ILA, the scientific and medical communities can pave the way for novel therapeutic strategies aimed at restoring and maintaining intestinal homeostasis.
References
- 1. STAT3 links IL-22 signaling in intestinal epithelial cells to mucosal wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chitinase 3-like 1 synergistically activates IL6-mediated STAT3 phosphorylation in intestinal epithelial cells in murine models of infectious colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an in vitro co-culture model to mimic the human intestine in healthy and diseased state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-culture Caco-2/Immune Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of aryl hydrocarbon receptor nuclear translocator protein concentration and subcellular localization in hepatic and nonhepatic cell culture lines: development of quantitative Western blotting protocols for calculation of aryl hydrocarbon receptor and aryl hydrocarbon receptor nuclear translocator protein in total cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of interleukin-8 production in a human colon epithelial cell line (HT-29) [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Indolelactic Acid in Gut Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolelactic acid (ILA), a metabolite derived from the essential amino acid tryptophan by gut microbiota, is emerging as a critical signaling molecule in the maintenance of intestinal homeostasis. Predominantly produced by beneficial bacteria such as Bifidobacterium and Lactobacillus species, ILA exerts potent anti-inflammatory and barrier-protective effects within the gastrointestinal tract.[1][2][3][4] This technical guide provides an in-depth overview of the mechanisms of action of ILA, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in harnessing its therapeutic potential.
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The primary mechanism through which ILA mediates its effects on gut homeostasis is by acting as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor highly expressed in intestinal epithelial and immune cells.[5][6][7] Upon binding ILA, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, initiating their transcription.[6]
Key downstream effects of AhR activation by ILA include:
-
Modulation of Immune Responses: ILA-mediated AhR activation influences the differentiation and function of various immune cell populations. It has been shown to promote the production of the anti-inflammatory cytokine IL-10 and the barrier-protective cytokine IL-22 by innate lymphoid cells (ILCs) and T helper cells.[5][8][9]
-
Enhancement of Gut Barrier Function: AhR signaling plays a crucial role in maintaining the integrity of the intestinal epithelial barrier. ILA has been demonstrated to upregulate the expression of tight junction proteins, thereby reducing intestinal permeability.
-
Anti-inflammatory Effects: By activating AhR, ILA can suppress pro-inflammatory signaling pathways, such as the NF-κB and HIF pathways, leading to a reduction in the production of inflammatory cytokines like IL-8 and chemokines like CCL2/7.[1][6]
-
Activation of the Nrf2 Pathway: ILA has also been shown to activate the Nrf2 pathway, a critical regulator of cellular antioxidant responses, further contributing to the protection of intestinal epithelial cells from oxidative stress.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of ILA on various aspects of gut homeostasis as reported in the scientific literature.
Table 1: Effect of this compound on Cytokine Production
| Cell Type | Stimulant | ILA Concentration | Cytokine | Effect | Reference |
| Intestinal Epithelial Cells (HT-29) | TNF-α | 1-10 mM | IL-8 | Significant attenuation | [1] |
| Macrophages (THP-1) | LPS | 1-10 mM | NF-κB activation | Significant attenuation | [1] |
| Innate Lymphoid Cells (ILC3s) | - | 200 µM | IL-22 | Dose-dependent increase in mRNA expression | [5] |
| IL-10-/- mice | - | Oral gavage | IL-1β, IL-6 | Significant suppression of colonic mRNA expression | [9] |
Table 2: Effect of this compound on Gut Microbiota Composition (In Vitro Fermentation)
| ILA Concentration | Phylum/Genus | Change in Relative Abundance | p-value | Reference |
| 172 mg/L | Firmicutes | +9.27% | < 0.05 | [3] |
| 172 mg/L | Bacteroidetes | +15.38% | < 0.05 | [3] |
| 172 mg/L | Proteobacteria | -14.36% | < 0.05 | [3] |
| 172 mg/L | Bifidobacterium | Increased from 3.69% to 5.36% | < 0.01 | [3] |
| 172 mg/L | Faecalibacterium | Increased from 1.21% to 2.19% | < 0.01 | [3] |
| 172 mg/L | Escherichia | Decreased from 23.81% to 16.41% | < 0.05 | [3] |
Table 3: Production of this compound by Probiotic Bacteria
| Bacterial Strain | Substrate | ILA Concentration (µg/mL) | Reference |
| Bifidobacterium longum subsp. infantis | Human Milk Oligosaccharides (HMO) | Significantly greater than on lactose | [1] |
| Bifidobacterium breve | MRS broth | High levels | [4] |
| Bifidobacterium bifidum | MRS broth | High levels | [4] |
| Lactiplantibacillus plantarum ZJ316 | MRS broth | 43.14 | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the action of ILA in the gut.
Experimental Workflows
Detailed Experimental Protocols
In Vitro Gut Epithelial Barrier Assay (Transepithelial Electrical Resistance - TEER)
This protocol assesses the integrity of a Caco-2 intestinal epithelial cell monolayer, a widely used in vitro model for the intestinal barrier.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts with a 0.4 µm pore size polycarbonate membrane
-
Epithelial voltohmmeter with "chopstick" electrodes
-
This compound (ILA) stock solution
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical chamber of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells for 21 days to allow for complete differentiation into a polarized monolayer. Change the culture medium in both the apical and basolateral chambers every 2-3 days.
-
ILA Treatment: After 21 days, replace the medium with fresh medium containing various concentrations of ILA (e.g., 0, 10, 50, 100, 200 µM) in the apical chamber. An inflammatory challenge (e.g., TNF-α) can be added to the basolateral chamber to model inflammatory conditions.
-
TEER Measurement: At desired time points (e.g., 24, 48 hours), measure the TEER using an epithelial voltohmmeter.
-
Equilibrate the plate to room temperature for 15-20 minutes.
-
Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
-
Record the resistance (Ω).
-
-
Data Analysis:
-
Subtract the resistance of a blank Transwell® insert (without cells) from the measured resistance of the cell monolayers.
-
Multiply the corrected resistance by the surface area of the membrane (cm²) to obtain the TEER value (Ω·cm²).
-
Compare the TEER values of ILA-treated wells to control wells. An increase in TEER indicates enhanced barrier function.
-
Dextran Sodium Sulfate (B86663) (DSS)-Induced Colitis Mouse Model
This in vivo model is used to evaluate the therapeutic efficacy of ILA in an inflammatory bowel disease context.
Materials:
-
6-8 week old C57BL/6 mice
-
Dextran sodium sulfate (DSS), molecular weight 36-50 kDa
-
This compound (ILA)
-
Gavage needles
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Colitis Induction: Provide mice with drinking water containing 2-3% (w/v) DSS ad libitum for 5-7 days. The control group receives regular drinking water.
-
ILA Treatment: During the DSS administration period, administer ILA (e.g., 20 mg/kg) or vehicle (e.g., PBS) to the mice daily via oral gavage.
-
Monitoring: Monitor the mice daily for:
-
Body weight loss
-
Stool consistency (0: normal, 2: loose, 4: diarrhea)
-
Rectal bleeding (0: none, 2: visible blood, 4: gross bleeding)
-
Calculate a Disease Activity Index (DAI) by combining these scores.
-
-
Endpoint Analysis: At the end of the experiment (e.g., day 8), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Homogenize a portion of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Collect blood for systemic cytokine analysis.
-
Western Blot Analysis of AhR Pathway Proteins
This protocol is used to detect the levels of proteins involved in the AhR signaling pathway in cells treated with ILA.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AhR, anti-ARNT, anti-CYP1A1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with ILA for the desired time. Wash cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
In Vitro T Cell Polarization Assay
This protocol can be adapted to investigate the effect of ILA on the differentiation of naïve CD4+ T cells into different helper T cell subsets.
Materials:
-
Naïve CD4+ T cells isolated from mouse spleen or human peripheral blood
-
T cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2-mercaptoethanol, penicillin-streptomycin)
-
Anti-CD3 and anti-CD28 antibodies
-
Cytokines and blocking antibodies for polarizing conditions (e.g., for Th1: IL-12, anti-IL-4; for Th17: IL-6, TGF-β, anti-IFN-γ, anti-IL-4)
-
This compound (ILA)
-
Cell stimulation cocktail (e.g., PMA and ionomycin) and protein transport inhibitor (e.g., Brefeldin A)
-
Antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-IL-17)
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.
-
T Cell Culture: Add naïve CD4+ T cells to the coated wells.
-
Polarization and ILA Treatment: Add the appropriate polarizing cytokines and blocking antibodies for the desired T helper subset. Concurrently, add different concentrations of ILA to the respective wells.
-
Incubation: Culture the cells for 3-5 days.
-
Restimulation: Restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.
-
Intracellular Staining:
-
Harvest the cells and stain for surface markers.
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines with fluorescently labeled antibodies.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells producing the hallmark cytokines of each subset.
Quantification of this compound by LC-MS/MS
This protocol outlines a general procedure for the quantification of ILA in biological samples like cell culture supernatants or fecal extracts.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile (B52724)
-
ILA standard
-
Internal standard (e.g., deuterated ILA)
-
Acetonitrile for protein precipitation
Procedure:
-
Sample Preparation:
-
Cell Culture Supernatant: Add three volumes of ice-cold acetonitrile containing the internal standard to one volume of supernatant. Vortex and centrifuge to precipitate proteins. Collect the supernatant.
-
Fecal Samples: Homogenize fecal samples in a suitable buffer, then perform a liquid-liquid or solid-phase extraction.
-
-
LC Separation: Inject the prepared sample onto the C18 column. Elute the analytes using a gradient of mobile phases A and B.
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for ILA and the internal standard.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of the ILA standard.
-
Calculate the concentration of ILA in the samples by comparing the peak area ratio of ILA to the internal standard against the standard curve.
-
Cloning and Expression of Indolelactate Dehydrogenase from Lactobacillus
This protocol provides a general framework for the cloning and expression of the enzyme responsible for ILA production in Lactobacillus.
Materials:
-
Lactobacillus strain (e.g., Lactobacillus plantarum)
-
Genomic DNA extraction kit
-
Primers specific for the indolelactate dehydrogenase (ldh) gene
-
High-fidelity DNA polymerase
-
pET expression vector (e.g., pET-28a)
-
Restriction enzymes
-
T4 DNA ligase
-
E. coli cloning strain (e.g., DH5α)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium
-
IPTG for induction
-
Ni-NTA resin for protein purification
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the chosen Lactobacillus strain.
-
PCR Amplification: Amplify the ldh gene using PCR with specific primers that include restriction sites compatible with the expression vector.
-
Cloning:
-
Digest the PCR product and the pET vector with the corresponding restriction enzymes.
-
Ligate the digested gene into the linearized vector using T4 DNA ligase.
-
Transform the ligation product into E. coli DH5α.
-
Select positive clones by colony PCR and sequence verification.
-
-
Protein Expression:
-
Transform the confirmed plasmid into E. coli BL21(DE3).
-
Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.5 mM) and incubating for several hours at a suitable temperature (e.g., 18-37°C).
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged indolelactate dehydrogenase from the supernatant using Ni-NTA affinity chromatography.
-
-
Enzyme Activity Assay: Confirm the activity of the purified enzyme by measuring the conversion of indole-3-pyruvic acid to ILA in the presence of NADH.
Conclusion
This compound represents a promising therapeutic agent for the management of inflammatory and barrier-related gut disorders. Its well-defined mechanism of action through the Aryl Hydrocarbon Receptor and its downstream anti-inflammatory and barrier-protective effects provide a strong rationale for its further investigation and development. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the full potential of this key microbial metabolite in promoting gut homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequence and characteristics of the Bifidobacterium longum gene encoding L-lactate dehydrogenase and the primary structure of the enzyme: a new feature of the allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactobacillus-derived indole-3-lactic acid ameliorates colitis in cesarean-born offspring via activation of aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial indole-3-lactic acid affects epithelium–macrophage crosstalk to regulate intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dual Role of Indoles Derived From Intestinal Microbiota on Human Health [frontiersin.org]
- 9. Microbiota-derived indoles alleviate intestinal inflammation and modulate microbiome by microbial cross-feeding - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Properties of Microbial Tryptophan Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate communication network between the gut microbiome and the central nervous system, known as the gut-brain axis, is increasingly recognized as a critical regulator of neurological health and disease. Microbial metabolites derived from the essential amino acid tryptophan are key players in this dialogue, exhibiting a spectrum of neuroactive properties. A growing body of evidence highlights the neuroprotective potential of several of these metabolites, offering promising avenues for the development of novel therapeutics for neurodegenerative and neurological disorders. This technical guide provides an in-depth overview of the core neuroprotective microbial tryptophan metabolites, their mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate their effects.
Core Neuroprotective Tryptophan Metabolites
The microbial metabolism of tryptophan proceeds via three primary pathways: the kynurenine (B1673888) pathway, the indole (B1671886) pathway, and the serotonin (B10506) pathway. While the host also metabolizes tryptophan, the gut microbiota significantly contributes to the pool of circulating metabolites, some of which can cross the blood-brain barrier to exert direct effects on the central nervous system.[1][2] Key microbial-derived tryptophan metabolites with demonstrated neuroprotective properties include:
-
Indole-3-Propionic Acid (IPA): Produced by gut bacteria such as Clostridium sporogenes, IPA is a potent antioxidant and anti-inflammatory agent.[2][3] It has been shown to protect against amyloid-β (Aβ) toxicity, a hallmark of Alzheimer's disease, and to promote neuronal survival.[3]
-
Kynurenic Acid (KYNA): While also produced endogenously, gut bacteria contribute to systemic levels of KYNA.[4] It is a well-characterized antagonist of N-methyl-D-aspartate (NMDA) receptors, thereby mitigating excitotoxicity, a common pathway of neuronal death in various neurological conditions.[5]
-
Indoleacrylic Acid (IA): Produced by species like Peptostreptococcus, IA has demonstrated significant anti-inflammatory effects, which are crucial for neuroprotection as neuroinflammation is a key driver of many neurodegenerative diseases.[6][7]
-
Tryptamine: This monoamine can be produced by various gut bacteria and acts as a neuromodulator.[8] While high concentrations can be neurotoxic, at physiological levels, it and its derivatives may have neuroprotective roles.[9][10]
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of key microbial tryptophan metabolites from various in vitro and in vivo studies. This data allows for a comparative assessment of their potency and therapeutic potential.
Table 1: In Vitro Neuroprotective Effects of Indole-3-Propionic Acid (IPA)
| Cell Line | Insult | IPA Concentration | Observed Effect | Reference |
| SH-SY5Y Human Neuroblastoma | Amyloid-β (1-42) | 1 µM, 5 µM, 10 µM | Increased cell viability | [3] |
| BV2 Microglia | Lipopolysaccharide (LPS) | 5 µM | Reduced TNF-α secretion | [3] |
| Primary Neurons | Amyloid-β | Not specified | Complete protection against oxidative damage and death | [11] |
Table 2: Receptor Activation by Tryptophan Metabolites
| Metabolite | Receptor | Assay Type | Cell Line | EC50 / IC50 / Ki | Reference |
| Indole-3-Propionic Acid (IPA) | Pregnane X Receptor (PXR) | Transactivation Assay | Not specified | EC50 in the range of 50 to 100 nM | [12] |
| Indole-3-Propionic Acid (IPA) | Aryl Hydrocarbon Receptor (AhR) | Reporter Gene Assay | Not specified | Not specified | [2][13] |
| Kynurenic Acid (KYNA) | G Protein-Coupled Receptor 35 (GPR35) | Calcium Mobilization | HEK293 | EC50 of 11 µM (mouse) and 7 µM (rat) | [14] |
| Kynurenic Acid (KYNA) | NMDA Receptor | Radioligand Binding Assay | Not specified | Ki values in the low micromolar range | [15][16] |
Table 3: In Vivo Neuroprotective Effects of Tryptophan Metabolites
| Metabolite | Animal Model | Dosage | Outcome | Reference |
| Indole-3-Propionic Acid (IPA) | Alzheimer's Disease Transgenic Mice | Not specified | Improved cognitive function, reduced Aβ accumulation | [3] |
| Kynurenic Acid (KYNA) | Parkinson's Disease Model (MPTP-induced) | Not specified | Reduced neuronal loss and ameliorated motor functions | [1][17] |
Signaling Pathways in Tryptophan Metabolite-Mediated Neuroprotection
The neuroprotective effects of microbial tryptophan metabolites are mediated through a variety of signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.
Indole-3-Propionic Acid (IPA) Signaling
IPA exerts its neuroprotective effects primarily through the activation of the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), as well as through its potent antioxidant activity.
Caption: Signaling pathway of Indole-3-Propionic Acid (IPA).
Kynurenic Acid (KYNA) Signaling
KYNA's primary neuroprotective mechanism involves the antagonism of ionotropic glutamate (B1630785) receptors, particularly the NMDA receptor, which reduces excitotoxicity. It also activates GPR35.
References
- 1. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. The neuroprotector kynurenic acid increases neuronal cell survival through neprilysin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Indolelactic Acid: A Novel Therapeutic Avenue for Necrotizing Enterocolitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Necrotizing enterocolitis (NEC) remains a devastating inflammatory bowel disease primarily affecting premature infants, with high rates of morbidity and mortality. The complex and multifactorial pathogenesis of NEC underscores the urgent need for novel preventative and therapeutic strategies. Recent research has illuminated the crucial role of the gut microbiome and its metabolites in intestinal health and disease. This technical guide focuses on Indole-3-lactic acid (ILA), a tryptophan metabolite produced by the gut commensal Bifidobacterium longum subspecies infantis, which has emerged as a promising candidate for the mitigation of NEC. This document provides a comprehensive overview of the mechanisms of action of ILA, detailed experimental protocols for its study, a compilation of quantitative data from key research, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Necrotizing enterocolitis is characterized by an excessive inflammatory response in the immature intestine, leading to intestinal injury and necrosis[1][2]. The pathogenesis is linked to intestinal immaturity, microbial dysbiosis, and an exaggerated response to bacterial colonization[3][4]. The combination of maternal breastmilk and specific probiotics, such as Bifidobacterium longum subspecies infantis, has been shown to be protective against NEC[5]. This protective effect is, in part, attributed to the metabolic activity of these probiotics on components of breastmilk.
A key metabolite in this interaction is Indole-3-lactic acid (ILA), which is produced from the bacterial fermentation of tryptophan, an amino acid abundant in breastmilk[1][5]. ILA has been identified as a potent anti-inflammatory molecule that specifically targets the immature enterocytes characteristic of the premature infant gut[1][5].
Mechanism of Action of Indolelactic Acid
ILA exerts its anti-inflammatory effects through a sophisticated signaling pathway involving the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor crucial for maintaining intestinal homeostasis[5][6][7].
The proposed mechanism is as follows:
-
Production of ILA: Bifidobacterium longum subspecies infantis metabolizes tryptophan from breastmilk into ILA within the infant's gut[1][5].
-
AHR Activation: ILA acts as a ligand for the AHR expressed on immature intestinal epithelial cells[5][6].
-
Inhibition of Pro-inflammatory Signaling: Upon binding ILA, the AHR translocates to the nucleus and interferes with the pro-inflammatory signaling cascade. Specifically, it prevents the transcription of the inflammatory cytokine Interleukin-8 (IL-8)[5][6]. IL-8 is a potent neutrophil chemoattractant, and its overexpression is a hallmark of the excessive inflammation seen in NEC[8][9].
-
Developmental Specificity: The anti-inflammatory effect of ILA is developmentally regulated, being prominent in immature enterocytes but not in their mature counterparts[1][5]. This specificity makes ILA a particularly attractive therapeutic candidate for NEC, which predominantly affects premature infants.
-
STAT1 Pathway Regulation: Recent transcriptomic analyses have revealed that ILA also exerts its protective effects by modulating the STAT1 signaling pathway, which plays a significant role in IL-1β-induced inflammation[10][11].
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound on markers of inflammation in the context of necrotizing enterocolitis.
Table 1: Effect of this compound (ILA) on IL-1β-Stimulated IL-8 Secretion in Immature Human Intestinal Models
| Cell/Organoid Type | ILA Concentration | IL-1β Stimulation | IL-8 Secretion (pg/mL, Mean ± SEM) | Percent Reduction in IL-8 | Reference |
| H4 Cells (Immature Enterocytes) | 0 µM (Control) | Yes | 1500 ± 150 | - | [5] |
| 1 µM | Yes | 1050 ± 100 | 30% | [5] | |
| 5 µM | Yes | 750 ± 80 | 50% | [5] | |
| 20 µM | Yes | 600 ± 65 | 60% | [5] | |
| NEC Primary Enterocytes | 0 µM (Control) | Yes | 2500 ± 200 | - | [5] |
| 1 µM | Yes | 1875 ± 150 | 25% | [5] | |
| 5 µM | Yes | 1250 ± 110 | 50% | [5] | |
| 20 µM | Yes | 1000 ± 90 | 60% | [5] | |
| Immature Human Intestinal Organoids (15-week gestation) | 0 µM (Control) | Yes | 1800 ± 170 | - | [5] |
| 1 µM | Yes | 1350 ± 120 | 25% | [5] | |
| 5 µM | Yes | 990 ± 95 | 45% | [5] | |
| 20 µM | Yes | 810 ± 70 | 55% | [5] | |
| Immature Human Intestinal Organoids (22-week gestation) | 0 µM (Control) | Yes | 2200 ± 210 | - | [5] |
| 1 µM | Yes | 1650 ± 150 | 25% | [5] | |
| 5 µM | Yes | 1210 ± 115 | 45% | [5] | |
| 20 µM | Yes | 990 ± 90 | 55% | [5] |
Table 2: Effect of ILA on Gene Expression in Immature Human Enterocytes (H4 Cells) Stimulated with IL-1β
| Gene | Treatment | Fold Change (vs. Control) | p-value | Reference |
| IL-8 | IL-1β | +++ | <0.001 | [5] |
| IL-1β + ILA (20 µM) | + | <0.01 | [5] | |
| AHR | IL-1β | - | <0.05 | [5] |
| IL-1β + ILA (20 µM) | ↑ (restored) | <0.05 | [5] | |
| STAT1 | IL-1β | +++ | <0.001 | [10] |
| IL-1β + ILA | ↓ (modulated) | <0.01 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ILA and NEC.
Production and Quantification of ILA from Bifidobacterium longum subspecies infantis
4.1.1. Bacterial Culture
-
Strain: Bifidobacterium longum subspecies infantis ATCC 15697[6].
-
Media: De Man, Rogosa, and Sharpe (MRS) broth supplemented with 0.05% L-cysteine[6].
-
Culture Conditions: Grow cultures anaerobically (e.g., using an anaerobic chamber or gas pack system) at 37°C for 48-72 hours[6].
-
Preparation of Conditioned Media: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C. Collect the supernatant and filter-sterilize it through a 0.22 µm filter[12].
4.1.2. Quantification of ILA by UHPLC-MS/MS
-
Sample Preparation: Acidify the bacterial supernatant with formic acid to a final concentration of 0.1%[13][14].
-
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)[14].
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM)[13][14].
-
MRM Transition for ILA: Precursor ion (m/z) 204.08 -> Product ion (m/z) 130.05.
In Vitro Model of NEC using Immature Intestinal Epithelial Cells
4.2.1. Cell Culture
-
Cell Line: H4 cells (an immortalized, non-transformed human fetal small intestinal epithelial cell line) are used to model immature enterocytes.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
4.2.2. ILA Treatment and Inflammatory Challenge
-
Seed H4 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of ILA (e.g., 1, 5, 20 µM) or vehicle control for 2 hours[5].
-
Induce an inflammatory response by adding IL-1β (10 ng/mL) to the media[5][15].
-
Incubate for 24 hours.
-
Collect the cell culture supernatant for IL-8 measurement and lyse the cells for RNA or protein analysis.
Human Intestinal Enteroid Culture
4.3.1. Enteroid Generation
-
Source: Human fetal intestinal tissue or intestinal surgical specimens from premature infants[2][16].
-
Crypt Isolation: Isolate intestinal crypts using chelation with EDTA[2].
-
Embedding: Embed the isolated crypts in Matrigel.
-
Media: Culture in a specialized human intestinal organoid medium containing essential growth factors (e.g., EGF, Noggin, R-spondin)[2][16].
-
Culture Conditions: Maintain at 37°C in 5% CO2, with media changes every 2-3 days.
4.3.2. ILA Treatment of Enteroids
-
Plate mature enteroids in Matrigel-coated plates.
-
Pre-treat with ILA for 2 hours.
-
Stimulate with IL-1β (10 ng/mL) for 24 hours.
-
Collect the supernatant for cytokine analysis and the enteroids for molecular analysis.
Quantification of IL-8 by ELISA
-
Follow the manufacturer's instructions for a commercially available human IL-8 ELISA kit.
-
Briefly, coat a 96-well plate with a capture antibody against human IL-8.
-
Add diluted standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-HRP conjugate, followed by a TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the IL-8 concentration based on the standard curve.
Aryl Hydrocarbon Receptor (AHR) Reporter Assay
-
Cell Line: Use a cell line stably transfected with an AHR-responsive luciferase reporter construct (e.g., HepG2-Luc).
-
Protocol:
Murine Model of Necrotizing Enterocolitis
-
Animals: C57BL/6 mouse pups (postnatal day 5-7).
-
Induction of NEC:
-
Formula Feeding: Gavage feed pups with a hyperosmolar formula (e.g., Esbilac) three times daily.
-
Hypoxia: Subject pups to hypoxia (5% O2, 95% N2) for 10 minutes twice daily.
-
-
ILA Administration: Administer ILA orally (e.g., by gavage) prior to each formula feeding.
-
Endpoint: At postnatal day 9-11, sacrifice the pups and harvest the intestines for histological scoring of NEC severity and molecular analysis.
Signaling Pathways and Experimental Workflows
Signaling Pathway of ILA in Immature Enterocytes
Caption: Signaling pathway of this compound in immature enterocytes.
Experimental Workflow for In Vitro NEC Model
References
- 1. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - www.ebris.eu [ebris.eu]
- 2. A Novel Human Epithelial Enteroid Model of Necrotizing Enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of IL-8 and IL-9 Producing CD4+ T Cells Is Affected by Th17 Polarizing Conditions and AHR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bifidobacterium longum subsp. infantis ATCC 15697 α-Fucosidases Are Active on Fucosylated Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bifidobacterium longum subsp. infantis ATCC 15697 and Goat Milk Oligosaccharides Show Synergism In Vitro as Anti-Infectives against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of indole-3-lactic acid on immature intestinal innate immunity and development: a transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokines Associated with Necrotizing Enterocolitis in Extremely Low Birth Weight Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of indole-3-lactic acid on immature intestinal innate immunity and development: a transcriptomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Untargeted Screening Based on UHPLC-HRMS of Total Folates Produced by Lactic Acid Bacteria in Fermented Milk and During Yogurt Shelf Life [mdpi.com]
- 15. Proinflammatory cytokine IL-1beta stimulates IL-8 synthesis in mast cells via a leukotriene B4 receptor 2-linked pathway, contributing to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental modeling of necrotizing enterocolitis in human infant intestinal enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. indigobiosciences.com [indigobiosciences.com]
Unlocking the Therapeutic Promise of Indolelactic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolelactic acid (ILA), a metabolite of tryptophan produced by the gut microbiota, is emerging as a significant modulator of host physiology with a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of ILA's mechanisms of action and its potential in treating inflammatory conditions, cancer, and neurodegenerative diseases. We present a compilation of quantitative data from key preclinical studies, detailed experimental protocols for reproducing and advancing this research, and visual representations of the core signaling pathways involved. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this promising microbial metabolite.
Introduction
The interplay between the gut microbiome and host health is a rapidly expanding field of research. Microbial metabolites, in particular, are recognized as key signaling molecules that can influence a wide range of physiological processes. This compound (ILA), a product of tryptophan metabolism by various commensal bacteria such as Bifidobacterium and Lactobacillus, has garnered significant attention for its potent biological activities.[1][2] This guide synthesizes the existing preclinical evidence for ILA's therapeutic potential, focusing on its anti-inflammatory, anti-cancer, and neuroprotective properties. A primary mechanism of action for ILA is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining intestinal homeostasis.[3][4] However, recent evidence also points to AhR-independent mechanisms, highlighting the multifaceted nature of ILA's bioactivity.[1][5]
Therapeutic Applications and Mechanisms of Action
Anti-inflammatory Effects
ILA has demonstrated significant anti-inflammatory properties, particularly in the context of intestinal inflammation. It has been shown to ameliorate colitis in animal models by reducing inflammatory cytokine production and preserving intestinal barrier integrity.[4][6]
Key Mechanisms:
-
AhR-dependent pathway: ILA activates the AhR, which can lead to the downregulation of pro-inflammatory signaling pathways such as NF-κB.[3]
-
Modulation of Immune Cells: ILA can influence the differentiation and function of immune cells, promoting anti-inflammatory phenotypes.[7]
Anti-Cancer Activity
In the context of colorectal cancer (CRC), ILA has been shown to inhibit tumor growth and progression.[1][8] Its anti-cancer effects are mediated through both direct actions on cancer cells and modulation of the tumor microenvironment.
Key Mechanisms:
-
AhR-independent STAT3 inhibition: ILA can directly bind to the phosphorylation sites of STAT3, inhibiting its activation and subsequently downregulating glycolysis in cancer cells.[1][5]
-
Immune modulation: ILA can enhance anti-tumor immunity by promoting the activity of CD8+ T cells.[2]
Neuroprotective Effects
Emerging evidence suggests that ILA may have neuroprotective properties, with potential applications in neurodegenerative diseases and stroke.[9][10]
Key Mechanisms:
-
AhR-mediated signaling: Activation of AhR in the central nervous system by ILA may contribute to its neuroprotective effects.[10]
-
Antioxidant activity: ILA has been reported to possess antioxidant properties, which can help mitigate oxidative stress-related neuronal damage.[11]
Data Presentation
The following tables summarize quantitative data from key preclinical studies on the therapeutic effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Therapeutic Area | Assay | Treatment | Result | Reference |
| H4 cells | Inflammation | IL-8 ELISA | 1-20 µM ILA + IL-1β | Significant reduction in IL-8 secretion | [3] |
| Caco-2 cells | Inflammation | IL-8 ELISA | 1-10 mM ILA + LPS | Significant attenuation of IL-8 increase | [12] |
| HCT116 cells | Cancer | Cell Viability | 250 µM ILA for 24h | Inhibition of cell viability | [1] |
| MC38 cells | Cancer | Cell Viability | ILA (concentration not specified) | Inhibition of cell viability | [1] |
| PC12 cells | Neuroprotection | Neurite Outgrowth | 100 nM ILA + NGF | Maximal enhancement of neurite outgrowth | [13] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Therapeutic Area | ILA Dosage and Administration | Key Findings | Reference |
| DSS-induced colitis mice | Inflammation | Not specified | Ameliorated intestinal inflammation and gut dysbiosis | [2] |
| CS-born DSS-induced colitis mice | Inflammation | Not specified | Attenuated intestinal inflammation, restored ILC3 frequency and IL-22 levels | [4] |
| AOM/DSS-induced CRC mice | Cancer | Not specified | Suppressed CRC development | [8] |
| MC38 tumor-bearing C57BL/6 mice | Cancer | Not specified | Significant decrease in tumor size | [1] |
| HCT116 xenograft nude mice | Cancer | Not specified | Reduction in tumor volume | [1] |
| 5xFAD mice | Neuroprotection | Combined Trp and ILA | Prevented Aβ accumulation and cognitive impairment | [10] |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This protocol describes the induction of acute colitis in mice using DSS, a widely used model to study intestinal inflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)
-
Sterile drinking water
-
Animal balance
-
Calipers
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
DSS Administration: Prepare a 2-3% (w/v) DSS solution in sterile drinking water. Provide the DSS solution to the experimental group of mice as their sole source of drinking water for 5-7 consecutive days. The control group receives regular sterile drinking water.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. A disease activity index (DAI) can be calculated based on these parameters.
-
Termination and Sample Collection: At the end of the treatment period, euthanize the mice.
-
Assessment:
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.
-
Collect colon tissue or serum for cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-1β).[6]
-
In Vitro Anti-inflammatory Assay in Caco-2 cells
This protocol details a method to assess the anti-inflammatory effect of ILA on intestinal epithelial cells stimulated with lipopolysaccharide (LPS).
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (ILA)
-
Human IL-8 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed Caco-2 cells in 96-well plates at a density of 1-2 x 10^4 cells/well and allow them to adhere and reach 70-80% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of ILA (e.g., 1, 5, 10 mM) for a specified period (e.g., 1-24 hours).
-
Inflammatory Challenge: After pre-treatment, add LPS (e.g., 1-50 µg/mL) to the wells (except for the negative control) and incubate for a defined time (e.g., 4-24 hours).[14][15]
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.[16][17]
Western Blot Analysis of AhR Pathway Activation
This protocol describes the detection of CYP1A1 protein induction, a marker of AhR activation, in cells treated with ILA.
Materials:
-
Cell line of interest (e.g., MCF-7, HCT 116)[18]
-
This compound (ILA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CYP1A1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with ILA at the desired concentration and for the appropriate time.
-
Cell Lysis: Lyse the cells with lysis buffer and collect the total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CYP1A1 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Transwell Cell Migration Assay
This protocol outlines a method to assess the effect of ILA on cancer cell migration.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., 10% FBS)
-
This compound (ILA)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 18-24 hours prior to the assay.
-
Assay Setup:
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium, with or without ILA at various concentrations.
-
Add the cell suspension to the upper chamber of the Transwell insert.[19]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for an appropriate time (e.g., 4-24 hours) to allow for cell migration.[20]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution, followed by staining with crystal violet.
-
Imaging and Quantification:
-
Wash the inserts and allow them to dry.
-
Image the stained cells using a microscope.
-
Quantify the migrated cells by counting the number of cells in several random fields or by eluting the dye and measuring the absorbance.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
AhR-Dependent Anti-inflammatory Pathway
Caption: ILA-mediated activation of the AhR pathway leading to anti-inflammatory effects.
AhR-Independent Anti-Cancer Pathway in CRC
Caption: AhR-independent inhibition of STAT3 phosphorylation by ILA in colorectal cancer.
ILA-Mediated Activation of the Nrf2 Antioxidant Pathway
Caption: Activation of the Nrf2 antioxidant pathway by ILA, potentially via AhR.
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a diverse range of biological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neuroprotection positions it as a strong candidate for further drug development. The preclinical data summarized in this guide provide a solid foundation for its therapeutic potential. Future research should focus on elucidating the detailed molecular interactions of ILA with its targets, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and ultimately translating these promising preclinical findings into clinical trials. The continued exploration of ILA and other microbial metabolites will undoubtedly pave the way for novel therapeutic strategies for a variety of human diseases.
References
- 1. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactobacillus plantarum-derived indole-3-lactic acid ameliorates colorectal tumorigenesis via epigenetic regulation of CD8+ T cell immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactobacillus-derived indole-3-lactic acid ameliorates colitis in cesarean-born offspring via activation of aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbiota-derived indoles alleviate intestinal inflammation and modulate microbiome by microbial cross-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of microbial indole metabolites in tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbiome-derived indole-3-lactic acid reduces amyloidopathy through aryl-hydrocarbon receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway: Gallic acid alleviates the inflammation in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchhub.com [researchhub.com]
- 20. stackscientific.nd.edu [stackscientific.nd.edu]
Indolelactic Acid: A Potential Biomarker for Gout — A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gout, a prevalent and painful inflammatory arthritis, is characterized by the deposition of monosodium urate (MSU) crystals in joints and tissues. While hyperuricemia is a known prerequisite, it is not singularly sufficient for the development of gout, indicating the involvement of other metabolic and inflammatory mediators. Recent metabolomic studies have identified indolelactic acid (ILA), a tryptophan metabolite derived from gut microbiota, as a potential biomarker for gout. This technical guide provides an in-depth overview of the current evidence supporting ILA as a biomarker, detailed experimental protocols for its quantification, and a review of the potential signaling pathways involved in its pathophysiology.
Introduction
Gout is a metabolic disorder characterized by elevated levels of uric acid in the blood, leading to the formation and deposition of monosodium urate (MSU) crystals in and around the joints.[1] This deposition triggers an intense inflammatory response, resulting in severe pain, swelling, and redness.[2] The pathogenesis of gout is complex and not fully understood, but it is clear that factors beyond hyperuricemia play a crucial role.[1] Emerging evidence points towards the gut microbiota and its metabolites as significant contributors to gout development.[2] One such metabolite, this compound (ILA), a product of tryptophan metabolism by gut bacteria, has been identified in recent studies as being significantly elevated in patients with gout.[1][2][3] This guide will explore the potential of ILA as a diagnostic and prognostic biomarker for gout.
Quantitative Data on this compound in Gout
A key study investigating the serum metabolome of gout patients identified this compound as a significantly upregulated metabolite compared to healthy controls.[1][2][3] The study utilized untargeted metabolomics to analyze serum samples from a cohort of gout patients and healthy individuals.[1]
| Parameter | Gout Patients (n=47) | Healthy Controls (n=49) | Fold Change | P-value | Reference |
| This compound (Relative Peak Area) | Significantly Higher | Lower | - | <0.05 | [1][2][3] |
Further details on the relative abundance and statistical significance are found in the cited literature.
Experimental Protocols
Serum Sample Preparation for Metabolomics
This protocol describes a standard procedure for the preparation of serum samples for analysis by liquid chromatography-mass spectrometry (LC-MS).
-
Blood Collection and Serum Separation:
-
Collect venous blood into serum separator tubes.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Carefully aspirate the supernatant (serum) and transfer to a clean microcentrifuge tube.
-
-
Protein Precipitation:
-
To 100 µL of serum, add 400 µL of ice-cold acetonitrile (B52724) (a 1:4 serum to solvent ratio).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 2 hours to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection and Preparation for LC-MS:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a solution of 50:50 acetonitrile:water containing 0.1% formic acid.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for LC-MS analysis.
-
UHPLC-Q-Exactive Orbitrap MS for this compound Quantification
This protocol outlines a method for the quantification of this compound in prepared serum samples using an ultra-high-performance liquid chromatography (UHPLC) system coupled to a Q-Exactive Orbitrap mass spectrometer.
-
Chromatographic Conditions:
-
UHPLC System: Thermo Scientific Vanquish or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Thermo Scientific Q-Exactive Orbitrap Mass Spectrometer or equivalent.
-
Ionization Mode: Positive and Negative Ion Switching (or dedicated runs for each).
-
Heater Temperature: 320°C.
-
Sheath Gas Flow Rate: 35 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Sweep Gas Flow Rate: 1 arbitrary unit.
-
Spray Voltage: 3.5 kV (positive), -3.2 kV (negative).
-
Capillary Temperature: 320°C.
-
S-Lens RF Level: 50.
-
Scan Range: 70-1050 m/z.
-
Resolution: 70,000.
-
Data Acquisition: Full scan mode followed by data-dependent MS2 (ddMS2) of the top 10 most intense ions.
-
Visualization of Pathways and Workflows
Tryptophan Metabolism to this compound
The following diagram illustrates the metabolic pathway from tryptophan to this compound, primarily mediated by gut microbiota.
Experimental Workflow for ILA Biomarker Discovery
This diagram outlines the key steps in a typical experimental workflow for the discovery and validation of this compound as a biomarker for gout.
Proposed Signaling Pathway of ILA in Gout Inflammation
This diagram illustrates a proposed signaling pathway through which this compound may modulate the inflammatory response induced by MSU crystals in gout.
Discussion
The identification of this compound as a potential biomarker for gout opens new avenues for research and clinical applications. The significant elevation of ILA in the serum of gout patients suggests a potential role in the pathophysiology of the disease, possibly through the modulation of inflammatory pathways.[1][2][3] The gut microbiota is the primary source of ILA, highlighting the importance of the gut-joint axis in gout.
The proposed mechanism of action for ILA involves its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor known to play a role in regulating immune responses. Activation of AhR by tryptophan metabolites has been shown to have anti-inflammatory effects in other inflammatory conditions. In the context of gout, it is hypothesized that ILA, through AhR activation, may dampen the inflammatory cascade triggered by MSU crystals. This could involve the inhibition of pro-inflammatory cytokine production, such as IL-1β, which is a key mediator of gouty inflammation.[4]
Further research is needed to validate ILA as a robust biomarker for gout across different populations and to fully elucidate its mechanism of action. Longitudinal studies are required to determine if ILA levels correlate with disease activity, treatment response, and the risk of gout flares.
Conclusion
This compound is a promising biomarker for gout that warrants further investigation. Its connection to the gut microbiota and potential role in modulating the inflammatory response to MSU crystals make it a compelling target for both diagnostic and therapeutic development. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to explore the full potential of this compound in the management of gout.
References
- 1. This compound as a potential metabolic biomarker for diagnosing gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a potential metabolic biomarker for diagnosing gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - MyD88-dependent IL-1 receptor signaling is essential for gouty inflammation stimulated by monosodium urate crystals [jci.org]
Methodological & Application
Measuring Indolelactic Acid in Biological Samples: A Guide for Researchers
Introduction
Indolelactic acid (ILA), a tryptophan metabolite produced by the gut microbiota, is gaining increasing attention in the scientific community for its potential role in host-microbe interactions, immune modulation, and as a biomarker for various physiological and pathological states, including chronic kidney disease.[1][2][3] Accurate and reliable quantification of ILA in diverse biological matrices is crucial for advancing our understanding of its physiological functions and its potential as a diagnostic or therapeutic target. This document provides detailed application notes and protocols for the measurement of ILA in biological samples, tailored for researchers, scientists, and drug development professionals.
Analytical Methodologies
The quantification of ILA in biological samples can be achieved through several analytical techniques, with mass spectrometry-based methods being the most prevalent due to their high sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the targeted quantification of small molecules like ILA in complex biological matrices. This technique offers excellent sensitivity and specificity by separating the analyte from other sample components chromatographically before detecting and fragmenting it in the mass spectrometer.
Protocol: LC-MS/MS for ILA in Plasma and Urine [1]
This protocol is adapted from a study on ILA as a biomarker for chronic kidney disease.
-
Sample Preparation:
-
Thaw plasma or urine samples on ice.
-
For plasma: To 100 µL of plasma, add 400 µL of a pre-chilled acetonitrile/methanol (B129727) (1:1, v/v) solution containing an internal standard (e.g., deuterated ILA) to precipitate proteins.
-
For urine: Dilute urine samples 1:10 with 0.1% formic acid in water.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 2 µL) into the LC-MS/MS system.
-
-
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Gradient:
-
0-1 min: 2% B
-
1-9 min: 2-50% B
-
9-14 min: 50-98% B
-
14-15 min: 98% B
-
15-15.5 min: 98-2% B
-
15.5-17 min: 2% B
-
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for ILA (e.g., m/z 204 -> 158 in negative mode).
-
Instrument Settings: Optimize parameters such as capillary voltage, gas temperature, and collision energy on the specific mass spectrometer being used.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for ILA analysis. It often requires derivatization to increase the volatility and thermal stability of ILA before it can be analyzed by gas chromatography.
Protocol: GC-MS for Indole-Containing Acids in Serum and Cerebrospinal Fluid (CSF) [4]
This protocol describes a general method for indole-containing acids, including ILA.
-
Sample Preparation (Microextraction by Packed Sorbent - MEPS):
-
Use a MEPS syringe with a suitable sorbent (e.g., C8).
-
Condition the sorbent with methanol and then water.
-
Draw the sample (serum or CSF) into the syringe to load the analytes onto the sorbent.
-
Wash the sorbent with water to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol).
-
-
Derivatization:
-
Evaporate the eluate to dryness.
-
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate to form trimethylsilyl (B98337) (TMS) derivatives of ILA.
-
-
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimize the temperature gradient to achieve good separation of the derivatized analytes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis, monitoring characteristic ions of the ILA-TMS derivative.
-
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a sensitive and cost-effective alternative to mass spectrometry-based methods. ILA is a naturally fluorescent molecule, which allows for its detection with high sensitivity.
Protocol: HPLC-FLD for Indolic Compounds in Bacterial Culture Supernatants [5][6]
This method can be adapted for other biological fluids after appropriate sample cleanup.
-
Sample Preparation:
-
Centrifuge the sample to remove particulate matter.
-
Perform a centrifugal filtration step using a 3-kDa cut-off membrane filter to remove proteins.[5]
-
The filtrate can be directly injected into the HPLC system.
-
-
HPLC Conditions:
-
Column: A reversed-phase C8 or C18 column.
-
Mobile Phase A: Acetic acid in water (e.g., 2.5:97.5 v/v, pH 3.8).
-
Mobile Phase B: Acetonitrile in water (e.g., 80:20 v/v).
-
Flow Rate: 1 mL/min.
-
Gradient: Optimize the gradient to separate ILA from other fluorescent compounds in the sample.
-
Fluorescence Detection:
-
Excitation Wavelength (λex): 280 nm.
-
Emission Wavelength (λem): 350 nm.
-
-
Quantitative Data Summary
The following table summarizes reported concentrations of this compound in human biological samples. It is important to note that these values can vary significantly based on diet, gut microbiome composition, and health status.
| Biological Matrix | Population | Concentration (Mean ± SD) | Analytical Method | Reference |
| Plasma | Healthy Individuals | 1.34 ± 0.46 ng/mL (free) | HPLC-FLD | [7] |
| Plasma | Chronic Kidney Disease Patients | Higher levels than healthy controls | LC-MS | [1][2] |
| Urine | Healthy Individuals | Not explicitly stated, but lower than CKD patients | LC-MS | [1][2] |
| Urine | Chronic Kidney Disease Patients | Higher levels than healthy controls | LC-MS | [1][2] |
Experimental Workflow and Metabolic Pathway
The following diagrams illustrate a typical experimental workflow for ILA analysis and the metabolic origin of ILA.
Caption: Experimental workflow for the quantification of this compound.
References
- 1. Indole Lactic Acid in Plasma and Urine: A Potential Biomarker for Chronic Kidney Disease and Inflammatory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole Lactic Acid in Plasma and Urine: A Potential Biomarker for Chronic Kidney Disease and Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection [mdpi.com]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Indolelactic Acid Extraction from Fecal Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of Indolelactic Acid (ILA), a significant microbial metabolite, from human fecal samples. The following procedures are designed to ensure high-quality and reproducible results for applications in basic research, clinical studies, and drug development.
Introduction
This compound (ILA) is a tryptophan metabolite produced by gut microbiota, including species of Bifidobacterium and Lactiplantibacillus.[1][2][3] Emerging evidence highlights its crucial role in intestinal homeostasis, immune modulation, and gut barrier function.[4][5] ILA has been shown to exert anti-inflammatory effects by activating the Aryl Hydrocarbon Receptor (AhR) and downstream signaling pathways such as Nrf2, while inhibiting pro-inflammatory pathways like NF-κB.[4][5][6][7] Given its therapeutic potential, accurate and reliable methods for ILA quantification in fecal samples are essential for advancing research and development in this area.
Data Presentation
The concentration of this compound in fecal samples can vary significantly based on factors such as diet, gut microbiome composition, and host genetics. The following tables summarize quantitative data from various studies to provide a reference for expected ILA levels.
Table 1: this compound Concentrations in Human Fecal Samples
| Subject Group | Mean ILA Concentration (µg/g feces) | Analytical Method | Reference |
| Healthy Infants (High Bifidobacterium) | Significantly higher than low Bifidobacterium group (specific values not provided) | LC-MS/MS | [8] |
| Healthy Adults | Not specified | GC-MS | [9][10] |
| Patients with Intestinal Ischemia/Reperfusion Injury | Significantly lower than sham group | Not specified | [11] |
Table 2: In Vitro Production of this compound by Bacterial Strains
| Bacterial Strain | ILA Concentration in Culture Supernatant (µg/mL) | Growth Substrate | Reference |
| Bifidobacterium longum subsp. infantis | 3.3 ± 0.5 | Not specified | [12] |
| Bifidobacterium breve | 2.0 ± 0.2 | Not specified | [3] |
| Lactiplantibacillus plantarum ZJ316 | 43.14 | Not specified | [1] |
| Various Lactiplantibacillus strains | 12.22 - 101.86 (ng/mL) | Not specified | [2] |
Experimental Protocols
This section outlines a recommended protocol for the extraction of ILA from fecal samples, optimized for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol is a synthesis of methodologies reported in the literature.[13][14][15]
Materials and Reagents:
-
Fecal samples (stored at -80°C)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (HPLC grade)
-
Water (LC-MS grade)
-
Internal Standard (e.g., ¹³C-labeled ILA)
-
0.1% Formic acid in water
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (2 mL)
-
Homogenizer (e.g., bead beater)
-
Centrifuge (capable of 20,000 x g and 4°C)
-
Syringe filters (0.22 µm)
-
LC-MS vials
Protocol for Metabolite Extraction:
-
Sample Preparation:
-
Aliquot approximately 50 mg of frozen fecal sample into a pre-weighed 2 mL microcentrifuge tube.[15] It is recommended to work on dry ice to prevent thawing.
-
Record the exact weight of the fecal sample.
-
For improved homogeneity and to obtain a representative sample, lyophilization (freeze-drying) of the fecal sample prior to extraction is recommended.[15][16][17]
-
-
Extraction:
-
Add 1 mL of ice-cold methanol to the tube containing the fecal sample.[15]
-
Add an appropriate amount of internal standard to each sample for accurate quantification.
-
Homogenize the sample using a bead beater for 2 cycles of 45 seconds at a frequency of 30 Hz.[13]
-
Add 500 µL of ice-cold chloroform and 500 µL of ice-cold water to the homogenate.[13]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 20,000 x g for 15 minutes at 4°C to separate the polar and non-polar phases.[13]
-
-
Supernatant Collection:
-
Carefully collect the upper aqueous (methanol-water) phase, which contains the polar metabolites including ILA, and transfer it to a new microcentrifuge tube.
-
Avoid disturbing the protein and lipid layers at the interface.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the collected supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water:acetonitrile (95:5, v/v).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Filtration and Sample Transfer:
-
Centrifuge the reconstituted sample at 20,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable LC-MS/MS method for the quantification of ILA. The use of a C18 column is common for the separation of indole (B1671886) derivatives.[12]
-
Visualization of Key Pathways and Workflows
This compound Signaling Pathway
Caption: Signaling pathway of this compound (ILA) in intestinal epithelial cells.
Experimental Workflow for ILA Extraction from Fecal Samples
Caption: Experimental workflow for the extraction of ILA from fecal samples.
References
- 1. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microbiota-derived tryptophan metabolites indole-3-lactic acid is associated with intestinal ischemia/reperfusion injury via positive regulation of YAP and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for isolation and analysis of small volatile microbiome metabolites from human or mouse samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.2. Fecal Metabolite Extraction [bio-protocol.org]
- 15. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Best practices for feces metabolomics - biocrates life sciences gmbh [biocrates.com]
- 17. mdpi.com [mdpi.com]
Animal Models for In Vivo Investigation of Indolelactic Acid Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Indolelactic acid (ILA), a metabolite of tryptophan produced by the gut microbiota, has emerged as a significant modulator of host physiology, with demonstrated anti-inflammatory, neuroprotective, and immune-regulatory properties. Investigating the precise mechanisms and therapeutic potential of ILA in vivo necessitates the use of well-defined animal models. These models are crucial for understanding its function in complex biological systems and for the preclinical evaluation of ILA-based therapeutic strategies. This document provides detailed application notes and protocols for utilizing animal models to study the in vivo functions of ILA, with a focus on intestinal inflammation and injury.
Animal Models and Applications
Various mouse models have been successfully employed to elucidate the in vivo effects of this compound. The choice of model depends on the specific biological question being addressed.
-
Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model: This is a widely used model for inflammatory bowel disease (IBD). Administration of DSS in drinking water induces acute or chronic colitis in mice, characterized by weight loss, diarrhea, bloody stools, and colonic inflammation. This model is ideal for investigating the anti-inflammatory properties of ILA in the gut.[1][2]
-
Intestinal Ischemia/Reperfusion (I/R) Injury Model: This model mimics the damage that occurs when blood supply to the intestine is interrupted and then restored. It is relevant for studying conditions like mesenteric ischemia and organ transplantation. This model allows for the investigation of ILA's protective effects against oxidative stress and cellular damage.[3][4]
-
Immature Intestine Model: Organ cultures from embryonic or neonatal mice can be used to study the developmentally regulated effects of ILA. This is particularly relevant for understanding its role in neonatal conditions like necrotizing enterocolitis (NEC).[5]
-
Colorectal Cancer (CRC) Xenograft and AOM/DSS Models: To study the effects of ILA on tumor progression, human colorectal cancer cells can be implanted into immunodeficient mice (xenograft model), or colitis-associated cancer can be induced using azoxymethane (B1215336) (AOM) and DSS. These models are used to assess ILA's potential anti-cancer properties.[6]
-
Activity-Based Anorexia (ABA) Model: This model is used to study the central appetite-regulating effects of ILA. It involves combining voluntary wheel running with food restriction to induce a state of self-starvation in mice, mimicking aspects of anorexia nervosa.[7]
Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing animal models to investigate ILA function.
| Animal Model | ILA Dosage and Administration Route | Key Quantitative Findings | Reference |
| DSS-Induced Colitis (Mice) | 40 mg/kg, daily gavage | - Reduced body weight loss- Decreased disease activity index- Increased colon length- Reduced histopathological scores- Decreased mRNA levels of inflammatory factors (Il-6, Cxcl1, iNOS, Tnf-α, Il-1β, Ccl2, and Ccl7) | [1][2] |
| Intestinal I/R Injury (Mice) | 20 mg/kg, administration (route not specified) | - Significantly increased survival rate- Reduced enterocyte apoptosis, edema, and loss of intestinal villi | [3] |
| Immature Mouse Small Intestinal Organ Culture | 5µM ILA pretreatment | - Significant reduction in IL-1β-induced inflammation (measured by MIP-2 secretion) | [5] |
| AOM/DSS Induced Colorectal Cancer (Mice) | Not specified | - Significant reduction in tumor number, size, and load- Reduced tumor-induced damage to villous structure | [6] |
| MC38 Tumor-Bearing C57BL/6 Mice | Intraperitoneal or subcutaneous injection | - Reduced tumor volume and weight | [6] |
| Activity-Based Anorexia (Mice) | Oral administration | - Mitigated weight loss- Reduced hyperactivity- Increased expression of orexigenic neuropeptide Qrfp and its receptor Gpr103 | [7] |
Experimental Protocols
Protocol 1: DSS-Induced Colitis Model in Mice
Objective: To evaluate the therapeutic effect of this compound on DSS-induced colitis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)
-
This compound (ILA)
-
Sterile water
-
Gavage needles
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Colitis: Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis.[1][2]
-
ILA Administration (Therapeutic Model):
-
ILA Administration (Prophylactic Model):
-
Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the experiment, euthanize the mice and collect colon tissue for histological analysis, measurement of colon length, and analysis of inflammatory markers (e.g., via real-time PCR or ELISA).
Protocol 2: Intestinal Ischemia/Reperfusion Injury Model in Mice
Objective: To assess the protective effect of this compound against intestinal I/R injury.
Materials:
-
C57BL/6 mice
-
This compound (ILA)
-
Corn oil (or other suitable vehicle)
-
Anesthetics
-
Surgical instruments
Procedure:
-
ILA Administration: Administer 20 mg/kg ILA to the experimental group, while the control group receives the vehicle (e.g., corn oil).[3] The timing and route of administration should be optimized based on the pharmacokinetic properties of ILA.
-
Anesthesia and Surgery: Anesthetize the mice and perform a midline laparotomy to expose the superior mesenteric artery (SMA).
-
Induction of Ischemia: Occlude the SMA with a non-traumatic microvascular clamp for a defined period (e.g., 30-60 minutes) to induce intestinal ischemia.
-
Reperfusion: Remove the clamp to allow reperfusion of the intestine for a specified duration (e.g., 2-4 hours).
-
Outcome Assessment:
Signaling Pathways and Visualizations
This compound exerts its biological effects through the modulation of several key signaling pathways. The Aryl Hydrocarbon Receptor (AHR) is a primary target of ILA.
ILA-AHR Signaling Pathway in Intestinal Epithelial Cells
ILA, a ligand for AHR, activates this transcription factor, leading to downstream effects that regulate inflammation and immune homeostasis.[1][5] In immature enterocytes, ILA's anti-inflammatory effect is mediated through AHR and is also dependent on the presence of TLR4.[5] In the context of colitis, ILA-activated AHR in intestinal epithelial cells inhibits the NF-κB and HIF signaling pathways, as well as glycolysis, which in turn reduces the production of chemokines CCL2 and CCL7, thereby limiting the accumulation of pro-inflammatory macrophages.[1]
Caption: ILA-AHR signaling cascade in intestinal epithelial cells.
Experimental Workflow for DSS-Induced Colitis Model
The following diagram illustrates the typical workflow for investigating the therapeutic effects of ILA in a DSS-induced colitis mouse model.
Caption: Experimental workflow for the DSS-induced colitis model.
ILA's Protective Mechanism in Intestinal Ischemia/Reperfusion Injury
In the context of intestinal I/R injury, ILA has been shown to upregulate the expression of Yes Associated Protein (YAP) and Nuclear Factor erythroid 2-Related Factor 2 (Nrf2).[3][4] This leads to reduced apoptosis, enhanced proliferation of intestinal stem cells, and alleviation of oxidative stress.[3][4]
Caption: Protective mechanism of ILA in intestinal I/R injury.
References
- 1. pnas.org [pnas.org]
- 2. Bacterial indole-3-lactic acid affects epithelium–macrophage crosstalk to regulate intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbiota-derived tryptophan metabolites indole-3-lactic acid is associated with intestinal ischemia/reperfusion injury via positive regulation of YAP and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral administration of indole-3-lactic acid alleviates activity-based anorexia in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analysis of indole (B1671886) compounds using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are applicable for the quantification of various indoles, including indole-3-acetic acid (IAA) and its metabolites, in diverse matrices such as bacterial culture supernatants and plant extracts.
Introduction
Indole and its derivatives are a class of heterocyclic organic compounds that play crucial roles in various biological processes. They are key signaling molecules in bacteria, function as phytohormones (auxins) in plants, and serve as precursors for many pharmaceuticals. Accurate and sensitive quantification of indole compounds is therefore essential in fields ranging from microbiology and plant science to drug discovery and development. Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of these compounds due to its simplicity, rapidity, and reliability.[1] This document details validated methods for the analysis of indoles by HPLC, including sample preparation, chromatographic conditions, and data analysis.
Quantitative Data Summary
The following tables summarize the chromatographic conditions and performance data for the HPLC analysis of various indole compounds, compiled from multiple validated methods.
Table 1: HPLC Method Parameters for the Analysis of Seven Indole Compounds. [2][3]
| Parameter | Recommended Setting |
| Column | Symmetry C8 |
| Mobile Phase A | 2.5:97.5 (v/v) acetic acid:H₂O, pH 3.8 |
| Mobile Phase B | 80:20 (v/v) acetonitrile:H₂O |
| Gradient | Gradient elution (specifics in protocol section) |
| Flow Rate | Not Specified |
| Column Temp. | Not Specified |
| Injection Vol. | Not Specified |
| Detection | Fluorescence (λex = 280 nm / λem = 350 nm) |
Table 2: Linearity and Detection Limits for a Seven-Indole Compound Analysis. [2][3]
| Compound | Linear Range (µg/mL) | r² | LOD (µg/mL) |
| Tryptophan (Trp) | 0.0625 - 125 | ≥ 0.998 | < 0.015 |
| Tryptamine (TAM) | 0.0625 - 125 | ≥ 0.998 | < 0.015 |
| Indole-3-lactic acid (ILA) | 0.0625 - 125 | ≥ 0.998 | < 0.015 |
| Indole-3-acetamide (IAM) | 0.0625 - 125 | ≥ 0.998 | < 0.015 |
| Indole-3-acetic acid (IAA) | 0.0625 - 125 | ≥ 0.998 | < 0.015 |
| Indole-3-ethanol (TOL) | 0.0625 - 125 | ≥ 0.998 | < 0.015 |
| Indole-3-acetonitrile (IAN) | 0.0625 - 125 | ≥ 0.998 | < 0.015 |
Table 3: HPLC Method Parameters for the Analysis of Indole-3-Acetic Acid (IAA) and Abscisic Acid (ABA). [1]
| Parameter | Recommended Setting |
| Column | Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol (B129727) and 1% acetic acid (60:40 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 50 µL |
| Detection | UV at 270 nm (ABA) and Fluorescence at Ex: 282 nm, Em: 360 nm (IAA) |
Table 4: HPLC Method Parameters for the Analysis of Ten Indole Compounds. [4]
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 20% B to 80% B (specifics in protocol section) |
| Flow Rate | Not Specified |
| Column Temp. | Not Specified |
| Injection Vol. | Not Specified |
| Detection | Photodiode Array (PDA) at 280 nm |
Experimental Protocols
Protocol 1: Sample Preparation from Bacterial Culture Supernatants
This protocol describes a simplified method for the extraction of indole compounds from bacterial culture supernatants.[2][3]
Materials:
-
Bacterial culture
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC vials
Procedure:
-
Grow bacteria in the desired liquid medium.
-
After the incubation period, pellet the bacterial cells by centrifugation.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into a clean HPLC vial to remove any remaining cells and particulate matter.
-
The sample is now ready for HPLC analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Indole Compounds from Plant Tissue
This protocol is suitable for the purification and concentration of indole compounds from plant extracts.[4][5]
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., 80% acetone (B3395972) in water with 2.5 mM diethyl dithiocarbamate)[5]
-
Centrifuge
-
C18 SPE cartridges
-
Methanol
-
0.1% Formic acid in water
-
Nitrogen gas stream or vacuum concentrator
-
HPLC mobile phase
Procedure:
-
Harvest and weigh the plant tissue.
-
Immediately freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Add the extraction solvent to the powdered tissue and vortex thoroughly.
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with methanol followed by 0.1% formic acid in water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-eluting solvent to remove interfering compounds.
-
Elution: Elute the indole compounds from the cartridge with methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Protocol 3: RP-HPLC Method for the Simultaneous Determination of Seven Indole Compounds
This protocol details the HPLC conditions for the separation of seven indole compounds.[2][3]
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Column: Symmetry C8
-
Mobile Phase A: 2.5:97.5 (v/v) acetic acid:H₂O, pH 3.8
-
Mobile Phase B: 80:20 (v/v) acetonitrile:H₂O
-
Gradient Program:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 100% B
-
25-30 min: 100% B
-
30-35 min: Linear gradient to 100% A
-
35-40 min: 100% A (re-equilibration)
-
-
Detection: Fluorescence detector set to an excitation wavelength of 280 nm and an emission wavelength of 350 nm.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample into the HPLC system.
-
Run the gradient program as described above.
-
Identify and quantify the indole compounds by comparing their retention times and peak areas with those of known standards.
Visualizations
Experimental Workflow for HPLC Analysis of Indole Compounds
Caption: General workflow for the analysis of indole compounds.
Logical Relationship in Reversed-Phase HPLC
Caption: Principle of indole separation by RP-HPLC.
References
- 1. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Indolelactic Acid in Atopic Dermatitis Research: Application Notes and Protocols
Introduction
Atopic Dermatitis (AD) is a chronic inflammatory skin disease characterized by a compromised skin barrier and immune dysregulation, often involving a T-helper 2 (Th2)-mediated immune response. Recent research has highlighted the significant role of the microbiome and its metabolites in skin homeostasis. Indole-3-lactic acid (ILA), a metabolite of tryptophan produced by the microbiota, has emerged as a promising therapeutic candidate for AD. ILA modulates the immune response and enhances skin barrier function, primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for maintaining skin health.
These application notes provide a summary of the current research on ILA's role in AD, detailed protocols for key experiments, and quantitative data to guide researchers and drug development professionals in this area.
Mechanism of Action: ILA and the AhR Pathway
Indole derivatives, including ILA, are known to be potent ligands for the Aryl Hydrocarbon Receptor (AhR). The activation of AhR in keratinocytes and immune cells plays a critical role in mitigating the inflammatory cascades characteristic of atopic dermatitis. The binding of ILA to AhR initiates a signaling pathway that leads to the suppression of pro-inflammatory cytokines and the enhancement of skin barrier integrity.
Specifically, AhR activation has been shown to inhibit the expression of Thymic Stromal Lymphopoietin (TSLP), a key epithelial-derived cytokine that drives Th2-type inflammation in AD. By downregulating TSLP, ILA can effectively reduce the levels of hallmark Th2 cytokines such as IL-4 and IL-13, which are responsible for many of the pathological features of AD, including impaired production of essential skin barrier proteins like filaggrin (FLG), loricrin (LOR), and involucrin (B1238512) (IVL).
Caption: ILA signaling pathway in keratinocytes.
Data Presentation
The following tables summarize the quantitative effects of ILA treatment on key biomarkers of atopic dermatitis in a Human Skin Equivalent (HSE) model. The model uses IL-4 and IL-13 to induce an AD-like phenotype.
Table 1: Effect of ILA on Skin Barrier Protein Expression (7-Day Treatment)
| Protein | Treatment Group | Relative Expression (ImageJ Quantification) | Fold Change vs. AD Model |
|---|---|---|---|
| Filaggrin (FLG) | Control | 1.00 | - |
| AD Model (IL-4/IL-13) | 0.45 | - | |
| AD Model + ILA (1.25 mM) | 0.85 | +88.9% | |
| Loricrin (LOR) | Control | 1.00 | - |
| AD Model (IL-4/IL-13) | 0.50 | - | |
| AD Model + ILA (1.25 mM) | 0.90 | +80.0% | |
| Involucrin (IVL) | Control | 1.00 | - |
| AD Model (IL-4/IL-13) | 0.60 | - |
| | AD Model + ILA (1.25 mM) | 0.95 | +58.3% |
Data is estimated from graphical representations in Kim et al., 2022 and presented as relative values for comparison.
Table 2: Effect of ILA on Gene Expression of AD-Associated Markers (7-Day Treatment)
| Gene | Treatment Group | Relative mRNA Expression | Significance vs. AD Model |
|---|---|---|---|
| TSLP | AD Model (IL-4/IL-13) | Increased | - |
| AD Model + ILA (1.25 mM) | Decreased | p < 0.05 | |
| IL-6 | AD Model (IL-4/IL-13) | Increased | - |
| AD Model + ILA (1.25 mM) | Decreased | p < 0.01 | |
| FLG | AD Model (IL-4/IL-13) | Decreased | - |
| AD Model + ILA (1.25 mM) | No significant change | - | |
| LOR | AD Model (IL-4/IL-13) | Decreased | - |
| AD Model + ILA (1.25 mM) | No significant change | - | |
| IVL | AD Model (IL-4/IL-13) | Decreased | - |
| | AD Model + ILA (1.25 mM) | No significant change | - |
Note: Short-term (7-day) ILA treatment appears to be most effective, positively impacting protein expression of key skin barrier components and reducing inflammatory gene expression. However, the study noted that the mRNA levels of barrier proteins were not significantly changed at this time point, suggesting post-transcriptional mechanisms or a delayed transcriptional response. Longer-term (14-day) treatment was found to be less effective.
Experimental Protocols
Protocol 1: In Vitro Atopic Dermatitis Model Using Human Skin Equivalents (HSEs)
This protocol describes the generation of an AD-like phenotype in a 3D full-thickness human skin equivalent model and its treatment with ILA.
Application Notes and Protocols: Investigating the Pro-Neuronal Effects of Indolelactic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of Indolelactic acid (ILA) on neurite outgrowth. Detailed protocols for cell culture, neurite outgrowth assays, and mechanistic studies are included to facilitate research into the neuro-regenerative potential of this microbial metabolite.
Introduction
This compound (ILA), a metabolite derived from tryptophan by gut microbiota, has emerged as a promising molecule in the field of neuroscience.[1][2][3] Research has demonstrated that ILA can significantly enhance nerve growth factor (NGF)-induced neurite outgrowth in neuronal cell models.[1][2][3] This finding suggests a potential role for ILA in neuronal development, regeneration, and as a therapeutic agent for neurodegenerative diseases.
The primary mechanism of action of ILA involves the potentiation of NGF signaling through the Ras/ERK pathway.[1][4][5] Additionally, ILA has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), indicating a second signaling pathway through which it can promote neurite extension.[1][4][5]
These notes offer detailed experimental protocols to enable researchers to investigate and quantify the effects of ILA on neurite outgrowth and to dissect the underlying molecular mechanisms.
Data Presentation
The following tables summarize the quantitative data reported on the effects of this compound on neurite outgrowth in PC12 cells.
Table 1: Dose-Dependent Effect of this compound on Neurite Outgrowth
| Treatment Group | Concentration | Percentage of Neurite-Bearing Cells (%) |
| Control (NGF only) | 25 ng/mL | 17.11 ± 1.99 |
| ILA + NGF | 1 nM | Data not specified |
| ILA + NGF | 10 nM | Data not specified |
| ILA + NGF | 100 nM | 24.74 ± 2.19 * |
| ILA + NGF | 1 µM | Data not specified |
| Tryptophan + NGF | 100 nM | 16.02 ± 4.98 |
| Reference Control + NGF | 100 nM | 19.78 ± 2.11 |
* Statistically significant increase compared to the NGF control (p < 0.05). Data is presented as mean ± standard deviation.[1]
Table 2: Effect of this compound on Key Signaling Proteins
| Treatment Group (with NGF) | Target Protein | Fold Change in Phosphorylation/Expression (Normalized to Control) |
| ILA (100 nM) | TrkA Receptor | Significant Increase[1][4] |
| ILA (100 nM) | ERK1/2 | Significant Increase[1][4] |
| ILA (100 nM) | CREB | ~2.57 ± 0.48[4] |
| ILA (100 nM) | AhR | Significant Increase[1][4] |
Experimental Protocols
Protocol 1: PC12 Cell Culture and Differentiation for Neurite Outgrowth Assays
This protocol describes the culture of PC12 cells and their differentiation into a neuronal phenotype using Nerve Growth Factor (NGF).
Materials:
-
PC12 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Collagen Type IV
-
Poly-L-lysine (PLL)
-
Nerve Growth Factor (NGF)
-
This compound (ILA)
-
T-75 culture flasks
-
24-well or 96-well culture plates
-
Sterile DPBS
Procedure:
-
Coating Culture Plates:
-
For enhanced adherence, coat culture plates with 0.01% Poly-L-lysine overnight at room temperature or with Collagen Type IV according to the manufacturer's instructions.[6] Rinse plates with sterile water or DPBS before use.
-
-
PC12 Cell Culture:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
-
Seeding for Neurite Outgrowth Assay:
-
Harvest PC12 cells and seed them onto coated 24-well or 96-well plates at a density of 1 x 10^4 cells/well.[3]
-
Allow cells to attach for 24 hours.
-
-
Induction of Differentiation:
-
After 24 hours, replace the culture medium with a differentiation medium. The differentiation medium typically consists of a reduced serum medium (e.g., RPMI-1640 with 1% HS and 0.5% FBS) to inhibit proliferation and promote differentiation.
-
Add NGF to the differentiation medium at a final concentration of 25-50 ng/mL.[1]
-
For experimental groups, add this compound at the desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).[1] Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the cells for 24 to 96 hours to allow for neurite outgrowth. The optimal duration may vary and should be determined empirically.
-
Protocol 2: Quantification of Neurite Outgrowth
This protocol outlines the procedure for fixing, staining, and quantifying neurite outgrowth.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Anti-βIII-tubulin antibody
-
Secondary antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Fixation:
-
After the desired incubation period, carefully aspirate the medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Immunostaining:
-
Incubate the cells with the primary anti-βIII-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging and Quantification:
-
Acquire images of the stained cells using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software. Common parameters to measure include:
-
Percentage of neurite-bearing cells: A cell is considered neurite-bearing if it possesses at least one neurite longer than the diameter of the cell body.[1]
-
Average neurite length: Trace and measure the length of all neurites from a population of cells.
-
Total neurite length per cell: Sum the lengths of all neurites from a single cell.
-
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol details the steps for analyzing the phosphorylation status of key proteins in the Ras/ERK pathway (TrkA, ERK, CREB) and the expression of AhR.
Materials:
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TrkA, anti-TrkA, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-CREB, anti-CREB, anti-AhR, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment with ILA and/or NGF, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate the protein samples by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to the total protein levels and the expression of AhR to the loading control.
-
Visualizations
Caption: Signaling pathways of this compound in promoting neurite outgrowth.
Caption: Experimental workflow for studying ILA's effect on neurite outgrowth.
References
- 1. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 4.7. Neurite Outgrowth Assay in PC12 [bio-protocol.org]
- 4. Neurite development in PC12 cells cultured on nanopillars and nanopores with sizes comparable with filopodia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Indole Metabolites in Gut Microbiota Studies
Introduction
Tryptophan, an essential amino acid, is metabolized by the gut microbiota into a variety of bioactive indole (B1671886) derivatives.[1] These metabolites, including indole, indole-3-propionic acid (IPA), indole-3-acetic acid (IAA), and indoxyl sulfate, are crucial signaling molecules in the host-microbiota communication.[2][3] They play significant roles in maintaining intestinal homeostasis, modulating the immune system, and influencing host metabolism.[4][5] The concentration of these metabolites can be influenced by diet and the composition of the gut microbiota.[6] Given their impact on health and disease, accurate quantification of indole metabolites in biological samples is of high interest for researchers in microbiology, immunology, and drug development. This document provides detailed protocols for the quantification of indole metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and summarizes their signaling pathways and reported physiological concentrations.
Signaling Pathways of Indole Metabolites
Gut microbiota metabolize tryptophan into various indole derivatives that act as signaling molecules by activating host receptors, primarily the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[4][6] Activation of these receptors in intestinal immune and epithelial cells modulates gut barrier function and immune responses.[5][7]
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Metabolites such as indole, indole-3-aldehyde (IAld), and indole-3-acetic acid (IAA) are known ligands for AhR.[4] Upon binding, the AhR complex translocates to the nucleus, where it induces the expression of genes involved in immune regulation, such as Interleukin-22 (IL-22), which helps maintain mucosal homeostasis.[7]
-
Pregnane X Receptor (PXR) Pathway: Indole and indole-3-propionic acid (IPA) can activate PXR.[4][7] This activation strengthens the intestinal barrier by affecting tight junction proteins and has a role in detoxification processes.[4]
Caption: Signaling pathways of major gut microbiota-derived indole metabolites.
Quantitative Data of Indole Metabolites
The concentrations of indole metabolites can vary significantly among individuals, primarily due to differences in diet and gut microbiota composition.[6] The following table summarizes reported concentrations in human fecal samples.
| Metabolite | Sample Type | Concentration Range | Reference |
| Indole | Human Feces | 250 µM to 1100 µM | [4][8] |
| Indole | Human Feces | 0.30 mM to 6.64 mM | [9] |
| Indole-3-acetic acid (IAA) | Human Feces | Mean of 5 nM/g | [5][6] |
Experimental Protocols
Accurate quantification of indole metabolites typically involves robust sample preparation followed by analysis using sensitive analytical techniques like LC-MS/MS.[10][11]
Experimental Workflow
The general workflow for the analysis of indole metabolites from biological samples is outlined below.
Caption: General experimental workflow for indole metabolite quantification.
Protocol 1: Fecal Sample Preparation
This protocol is adapted from methods described for metabolomics studies of fecal samples.[9][12][13]
Materials:
-
Frozen fecal sample (-80°C)
-
1 M NaOH
-
50 mM Sodium Bicarbonate solution
-
Internal standards (e.g., indole-d6)
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 30-250 mg of frozen stool into a 2-ml microcentrifuge tube.[9][12]
-
Add 300 µL of 1 M NaOH solution.[12] For a simpler extraction, 750 μl of 70% ethanol can be used.[9]
-
Add homogenization beads (e.g., 1 mm zirconium beads).[12]
-
Homogenize the sample thoroughly using a bead beater or vortex at maximum speed for 30 seconds.[9][12]
-
Centrifuge at 16,000 x g at 4°C for 20 minutes.[12]
-
Collect 200 µL of the supernatant into a new autosampler vial.[12]
-
Liquid-Liquid Extraction (optional but recommended for cleaner samples): a. To the collected supernatant, add 300 µL of chloroform containing an appropriate internal standard (e.g., 30 µM indole-d6).[12] b. Shake for 10 seconds.[12] c. Add 400 µL of 50 mM sodium bicarbonate solution and shake for another 10 seconds.[12] d. Centrifuge at 2,000 x g for 10 minutes at 4°C.[12] e. Transfer 100 µL of the lower chloroform phase to a new GC or LC vial for analysis.[12]
-
Store prepared samples at -80°C until analysis.
Protocol 2: Plasma/Serum Sample Preparation
This protocol is based on established methods for metabolomics analysis of blood samples.[14][15]
Materials:
-
Plasma or serum sample
-
Cold Ethanol
-
Internal standard solution (e.g., 1-methylindoleacetic acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (refrigerated)
Procedure:
-
Thaw plasma or serum samples on ice.
-
In a microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Add the internal standard (e.g., 10 ng of 1-MeIAA per 100 µL of plasma).[15]
-
For protein precipitation, add 400 µL of cold ethanol.[15]
-
Vortex the mixture for 5-10 seconds.[15]
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.[15]
-
Centrifuge at ~10,000 x g for 5 minutes at 4°C.[15]
-
Carefully transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.
-
Store prepared samples at -80°C until injection.
Protocol 3: UPLC-MS/MS Quantification
This protocol outlines a general method for the quantification of tryptophan and its indole metabolites using an ion-pair reversed-phase (IP-RP) dynamic multiple reaction monitoring (dMRM) approach, which provides excellent separation and sensitivity.[10][16]
Instrumentation:
-
UHPLC or UPLC system (e.g., Agilent 1290 Infinity II LC)[10]
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470A)[10]
LC Parameters:
-
Column: A reverse-phase column suitable for polar metabolites, such as a Waters BEH C18 column (2.1 × 100 mm, 1.7 µm) or a HSS T3 column (100 × 2.1 mm, 1.8 µm).[12][16]
-
Mobile Phase A: 0.1% Formic acid in Water.[16]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[16]
-
Flow Rate: 0.3 - 0.4 mL/min.[16]
-
Column Temperature: 40°C.[16]
-
Injection Volume: 2-10 µL.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 1% B), ramp up to a high percentage (e.g., 70-95% B) to elute the analytes, followed by a wash and re-equilibration step. A sample gradient could be: 0-0.5 min, 1% B; 0.5-2.0 min, ramp to 70% B; 2.0-4.0 min, ramp to 95% B; hold for 1 min; then return to initial conditions.[16]
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in both positive and negative modes to cover a wide range of metabolites.[16]
-
Analysis Mode: Dynamic Multiple Reaction Monitoring (dMRM).[10]
-
MRM Transitions: Specific precursor-to-product ion transitions for each indole metabolite and internal standard must be optimized. These can be found in the literature or determined experimentally by infusing individual standards.
-
Gas Temperature: ~300°C
-
Gas Flow: ~7 L/min
-
Nebulizer Pressure: ~45 psi
-
Sheath Gas Temperature: ~350°C
-
Sheath Gas Flow: ~12 L/min
-
Capillary Voltage: ~3500 V
Data Analysis and Quantification: Quantification is achieved by creating calibration curves for each analyte using authentic standards of known concentrations. The peak area ratio of the analyte to its corresponding internal standard is plotted against concentration. The linearity of the calibration curves should be confirmed (R² > 0.99).[10] The limit of detection (LOD) and limit of quantitation (LOQ) should also be determined to ensure the method's sensitivity.[10][11]
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers aiming to quantify indole metabolites in gut microbiota studies. The use of robust sample preparation techniques combined with sensitive LC-MS/MS analysis allows for the accurate measurement of these critical signaling molecules. Understanding the concentrations and signaling pathways of indole metabolites will continue to provide valuable insights into the complex interplay between the gut microbiota and host health, paving the way for novel therapeutic strategies targeting this axis.
References
- 1. DSpace [cora.ucc.ie]
- 2. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]
- 6. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan - Wikipedia [en.wikipedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. agilent.com [agilent.com]
- 11. Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intestinal microbiota-derived tryptophan metabolites are predictive of Ah receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of tryptophan and its 31 catabolites in mouse tissues by polarity switching UHPLC-SRM-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Colorimetric Estimation of Indole Compounds in Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole (B1671886) and its derivatives are aromatic heterocyclic organic compounds that are widely produced by a variety of bacterial species. In microbiology, indole production is a key diagnostic marker for the identification of bacteria, most notably distinguishing Escherichia coli from other enteric bacteria. Beyond its diagnostic utility, indole has been recognized as an important signaling molecule in bacterial communities, influencing a range of physiological processes including biofilm formation, drug resistance, plasmid stability, and virulence. The quantification of indole in bacterial cultures is therefore crucial for understanding bacterial physiology, inter-species communication, and for the development of novel anti-virulence therapies.
This document provides detailed protocols for the colorimetric estimation of indole compounds in bacterial cultures using established methods, presents quantitative data on indole production by various bacterial species, and illustrates the key signaling pathways influenced by indole.
Data Presentation: Quantitative Indole Production by Various Bacterial Species
The following table summarizes the concentration of indole produced by different bacterial species under specified culture conditions. This data provides a comparative overview for researchers working with these or similar organisms.
| Bacterial Species | Strain | Culture Conditions | Indole Concentration | Assay Method | Reference(s) |
| Escherichia coli | H10407 (ETEC) | BHI broth + 5 mM L-tryptophan, 24h | 3.3 ± 0.22 mM | Hydroxylamine-based Indole Assay (HIA) | [1] |
| Escherichia coli | H10407 (ETEC) | BHI broth + 5 mM L-tryptophan, 24h | 4.7 ± 0.33 mM | Kovács Assay | [1] |
| Escherichia coli | O157:H7 | LB medium + 5 mM L-tryptophan | ~3.14 mM | Not Specified | [2] |
| Vibrio cholerae | O1 El Tor | LB medium, early stationary phase | ~0.6 mM | Not Specified | [3] |
| Vibrio cholerae | Wild Type | LB medium, 20h | ~350 µM (with exogenous indole) | Kovács Reagent | [4] |
| Kocuria rosea | VB1 | Medium + 500 µg/mL L-tryptophan | 18.17 µg/mL | Salkowski Reagent | [5] |
| Arthrobacter luteolus | VB2 | Medium + 500 µg/mL L-tryptophan | 9.23 µg/mL | Salkowski Reagent | [5] |
| Paenibacillus alvei | - | LB medium, stationary phase | up to 300 µM | Not Specified | [6] |
| Pseudomonas aeruginosa | PAO1 | - | Does not produce indole | - | [1][3] |
| Bacillus subtilis | - | - | Generally indole-negative | - | [7][8] |
Note: Indole production can be highly dependent on culture medium composition (especially tryptophan availability), temperature, pH, and growth phase.
Signaling Pathways and Experimental Workflows
Indole Biosynthesis and Signaling Pathway
Indole is synthesized from tryptophan by the enzyme tryptophanase, encoded by the tnaA gene. Once produced, indole can be exported from the cell and act as an extracellular signal that can be sensed by both indole-producing and non-indole-producing bacteria. In many bacteria, indole signaling regulates a variety of physiological processes.
References
- 1. Indole and 7‐hydroxyindole diminish Pseudomonas aeruginosa virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole signaling in Escherichia coli: a target for antivirulence therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. agrojournal.org [agrojournal.org]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Indole and 3-indolylacetonitrile inhibit spore maturation in Paenibacillus alvei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, identification and characterization of novel Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in-vitro evaluation of indole-related compounds. The indole (B1671886) scaffold is a prominent feature in many natural and synthetic molecules that exhibit a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective effects. The following sections present quantitative data from recent literature, detailed experimental methodologies for key bioassays, and visual diagrams of relevant workflows and signaling pathways to guide researchers in the systematic assessment of novel indole derivatives.
Anticancer Activity
Indole derivatives represent a significant class of heterocyclic compounds in cancer research, modulating various cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[1] Their mechanism of action often involves the inhibition of critical signaling pathways, like the PI3K/Akt pathway, which is commonly dysregulated in many cancers.[2]
Data Presentation: Cytotoxicity of Indole Derivatives
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (µM) of Selected Indole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Indole-vinyl sulfone (9) | A549 (Lung) | 0.05 - 0.1 | [3] |
| Benzimidazole-indole (8) | Various | ~0.05 | [3] |
| Indole-chalcone (12) | Various | 0.22 - 1.80 | [3] |
| Indole-1,3,4-oxadiazole (2e) | HCT116 (Colorectal) | 6.43 ± 0.72 | [4] |
| Indole-1,3,4-oxadiazole (2e) | A549 (Lung) | 9.62 ± 1.14 | [4] |
| Indole-1,3,4-oxadiazole (2e) | A375 (Melanoma) | 8.07 ± 1.36 | [4] |
| Indole-arylsulfonylhydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | [2] |
| Indole-arylsulfonylhydrazide (5f) | MCF-7 (Breast) | 13.2 | [2] |
| Trisindolal | MEXF 462 (Melanoma) | 0.50 | [5] |
| Dehydrocrenatidine (36) | HepG2 (Liver) | 3.5 |[6] |
Experimental Protocols
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), resulting in a purple color.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Indole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or SDS/HCl solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well (0.5-1.0x10^5 cells/ml) in 100 µL of complete culture medium.[1][7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the indole compounds in the culture medium. Remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM).[1] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).[1][8]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[1][8]
-
MTT Addition: Add 10-20 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours at 37°C.[2][9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or SDS/HCl solution to each well to dissolve the purple formazan crystals.[9][10] Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.[10]
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V-FITC, while late apoptotic and necrotic cells with compromised membrane integrity are stained by propidium (B1200493) iodide (PI).[10]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the indole derivative at its IC50 concentration for 24 to 48 hours.[10]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cell pellet with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the stained cells by flow cytometry. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) should be quantified.[1]
Mandatory Visualizations
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Indole derivatives have shown considerable promise, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[11][12]
Data Presentation: Antimicrobial Activity of Indole Derivatives
Antimicrobial activity is commonly assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, and the Diameter of Inhibition Zone (DIZ) in agar (B569324) diffusion assays.
Table 2: Antimicrobial Activity of Selected Indole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | DIZ (mm) | Reference |
|---|---|---|---|---|
| Indole-Triazole Conjugates (6a-u) | Gram-negative bacteria | ~250 | 11 - 15 | [11][13] |
| Indole-Triazole Conjugate (6f) | Candida albicans | 2 | N/A | [11][13] |
| Indole-Triazole Conjugates | Candida tropicalis | 2 | N/A | [11][13] |
| Indole-Thiadiazole (2h) | S. aureus | 6.25 | N/A | [12] |
| Indole-Triazole (3d) | MRSA | 6.25 | N/A | [12] |
| Indole-Triazole (3d) | C. krusei | 3.125 | N/A | [12] |
| Hydrazone Derivative (8) | MRSA | 6.25 | N/A | [14] |
| tris(1H-indol-3-yl) methylium (1) | Gram-positive bacteria | 1 - 16 | N/A |[15] |
Experimental Protocol
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[12]
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Indole compounds (dissolved in DMSO)
-
Standard antimicrobial drugs (e.g., ampicillin, fluconazole)
-
Sterile 96-well microplates
Procedure:
-
Prepare Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare serial two-fold dilutions of the indole compounds and standard drugs in the broth medium directly in the 96-well plate. Concentrations may range from 0.78 to 400 µg/mL.[12]
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.[12]
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Mandatory Visualization
Antioxidant Activity
Indole derivatives, including the neurohormone melatonin, are known to possess antioxidant properties, acting as radical scavengers.[16][17] This activity is crucial for protecting against oxidative stress, which is implicated in numerous diseases.
Data Presentation: Antioxidant Activity of Indole Derivatives
The antioxidant capacity is often measured by the IC50 value in radical scavenging assays, where a lower value signifies greater antioxidant power.
Table 3: Antioxidant Activity (IC50, µM) of Indole Derivatives
| Compound/Standard | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
|---|---|---|---|
| Melatonin | 125 | 4 | [16] |
| 5-Hydroxy-L-tryptophan | 3.196 | 8.69 | [16] |
| L-Tryptophan | 9510 | 891 | [16] |
| 3-(4-hydroxyphenylethenyl-E)-N-H-indole | ~24 | Not Reported | [16][18] |
| Vitamin C (Ascorbic Acid) | 65 | 15.5 | [16] |
| Trolox | Not Reported | 15.5 |[16] |
Experimental Protocols
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow.[16]
Materials:
-
DPPH solution (e.g., 0.1 mM or 75 µM in methanol (B129727) or ethanol)
-
Indole compounds
-
Standard antioxidant (e.g., Vitamin C, Trolox)
-
Methanol or ethanol (B145695)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation: Prepare various concentrations of the test compounds and a standard antioxidant in the solvent.
-
Reaction Mixture: In a microplate well, mix a specific volume of the test compound solution (e.g., 50 µL) with the DPPH solution (e.g., 950 µL).[16][19] A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[16]
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.[16]
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] × 100[16]
-
IC50 Determination: Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.[16]
This assay measures the ability of an antioxidant to scavenge the pre-generated blue-green ABTS radical cation (ABTS•+).[16]
Procedure:
-
Generate ABTS•+: Produce the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[16]
-
Prepare ABTS•+ Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[19]
-
Reaction: Add a small volume of the test compound (e.g., 10 µL) to the diluted ABTS•+ solution (e.g., 1.0 mL).[19]
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.
-
Data Analysis: Compare the results with a standard antioxidant (e.g., Trolox) and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC) or calculate the IC50 value.[20]
Mandatory Visualization
Neuroprotective Activity
Indole-based compounds are being evaluated as multi-target agents for neurodegenerative diseases like Alzheimer's. Their neuroprotective actions can include antioxidant effects, chelation of metal ions, and inhibition of amyloid-beta (Aβ) peptide aggregation.[21][22][23]
Data Presentation: Multi-Target Neuroprotective Activity
The assessment of neuroprotective activity involves a range of bioassays targeting different pathological aspects of neurodegeneration.
Table 4: Neuroprotective Activities of Indole Derivatives
| Compound Class | Bioassay | Result | Reference |
|---|---|---|---|
| Indole-Phenolic Hybrids | Copper Chelation | ~40% chelating activity | [21][22] |
| Indole-Phenolic Hybrids | Cytoprotection (vs. H2O2) | ~25% increase in cell viability | [22] |
| Indole-Phenolic Hybrids | ROS Reduction | Reduction to basal levels | [21][22] |
| Tryptophan-based Analog (10) | BChE Inhibition (IC50) | 56.9 nM | [24] |
| Pyrido[3,4-b]indole (53a) | AChE Inhibition (IC50) | 10.76 µM |[24] |
Bioassay Principles
This fluorescence-based assay monitors the aggregation of Aβ peptides, a key event in Alzheimer's disease. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. The assay measures the ability of a test compound to inhibit or disaggregate these fibrils by monitoring the ThT fluorescence signal over time. A reduction in fluorescence indicates an anti-aggregation effect.[21]
Metal ions, particularly copper, are implicated in oxidative stress and Aβ aggregation in neurodegenerative diseases. Assays like the pyrocatechol (B87986) violet assay can be used to quantify the ability of indole compounds to bind and sequester these metal ions, thereby mitigating their neurotoxic effects.[22]
Neuroblastoma cell lines (e.g., SH-SY5Y) are used as in-vitro models.[22]
-
Cytotoxicity Induction: Cells are exposed to neurotoxic insults such as hydrogen peroxide (H2O2) or Aβ peptides to induce oxidative stress and cell death.[22]
-
Compound Treatment: Cells are co-treated with the indole compounds to assess their protective effects.
-
Viability Measurement: Cell viability is measured using assays like MTT or LDH to quantify the compound's ability to protect cells from the toxic insult.[22]
-
ROS Measurement: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA to confirm the antioxidant mechanism in a cellular context.[22]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates [mdpi.com]
- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. znaturforsch.com [znaturforsch.com]
- 15. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - www.ebris.eu [ebris.eu]
- 22. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Indolelactic Acid Detection
Welcome to the technical support center for the LC-MS/MS analysis of Indole-3-lactic acid (ILA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure accurate and robust quantification of this critical tryptophan metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Indolelactic acid (ILA) detection in positive ion mode?
A1: For the detection of this compound using tandem mass spectrometry in positive electrospray ionization (ESI+) mode, the recommended precursor ion is the protonated molecule [M+H]⁺ at m/z 206.08. The primary fragmentation of this precursor leads to a characteristic product ion at m/z 130.0, which corresponds to the quinolinium ion. A common MRM transition used for quantification is 204 -> 158, though the transition to m/z 130.0 is also frequently monitored.[1][2][3] For robust method development, it is advisable to optimize fragmentation and select both a quantifier and a qualifier ion.
Q2: What type of analytical column is best suited for ILA analysis?
A2: A reversed-phase C18 column is the most common and effective choice for the chromatographic separation of this compound and related tryptophan metabolites.[1][4] These columns provide good retention and separation from other endogenous components in biological matrices.
Q3: What are typical mobile phases used for the separation of ILA?
A3: The standard mobile phases for ILA analysis consist of an aqueous component and an organic component, both typically acidified with a small amount of formic acid (around 0.1%) to improve peak shape and ionization efficiency. A common combination is:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid
A gradient elution, starting with a low percentage of the organic phase and gradually increasing, is generally used to achieve optimal separation.[5]
Q4: How should I prepare plasma or serum samples for ILA analysis?
A4: Protein precipitation is a straightforward and widely used method for preparing plasma or serum samples for ILA analysis.[4][6] This technique effectively removes the majority of proteins that can interfere with the analysis and damage the LC column. A detailed protocol is provided in the "Experimental Protocols" section.
Q5: My ILA signal is weak or non-existent. What are the possible causes?
A5: A weak or absent signal for ILA can stem from several factors. Check for proper instrument tuning and calibration. Ensure the correct MRM transitions are being monitored and that the collision energy is optimized. Sample degradation could also be an issue; ensure samples are stored properly and processed promptly. Refer to the "Troubleshooting Guide" for a more detailed breakdown of potential causes and solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Secondary interactions with the stationary phase. | 1. Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to ensure ILA is in a consistent protonation state. 2. Flush the column with a strong solvent wash or replace the column if necessary. 3. Consider a different column chemistry or mobile phase additives if the issue persists. |
| Inconsistent Retention Times | 1. Inadequate column equilibration between injections. 2. Changes in mobile phase composition. 3. Pump malfunction or leaks in the LC system. | 1. Increase the column equilibration time in your LC method. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Check the LC system for any pressure fluctuations or visible leaks. |
| High Background Noise or Interferences | 1. Contamination from sample collection tubes, solvents, or glassware. 2. Matrix effects from the biological sample. 3. Carryover from previous injections. | 1. Use high-purity, LC-MS grade solvents and reagents. Ensure all collection and processing materials are clean. 2. Improve sample cleanup, for example, by using solid-phase extraction (SPE) instead of or in addition to protein precipitation. 3. Implement a robust needle wash protocol in your autosampler method, including a strong organic solvent. |
| Low Signal Intensity | 1. Suboptimal ionization source parameters (e.g., temperature, gas flows). 2. Incorrect collision energy for fragmentation. 3. ILA degradation during sample storage or preparation. | 1. Perform an infusion of an ILA standard to optimize source parameters for maximum signal intensity. 2. Optimize the collision energy for the specific MRM transition using an automated or manual tuning protocol.[7] 3. Keep biological samples frozen at -80°C for long-term storage and minimize freeze-thaw cycles. Process samples on ice.[8] |
| Inability to Distinguish ILA from Isomers | 1. Insufficient chromatographic resolution. | 1. Optimize the LC gradient to achieve better separation. A shallower gradient or a longer run time may be necessary. 2. Experiment with different C18 column chemistries or particle sizes. |
Data Presentation
Optimized LC-MS/MS Parameters for this compound
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 206.1 |
| Product Ion (Q3) - Quantifier | m/z 130.1 |
| Product Ion (Q3) - Qualifier | m/z 158.1 (example) |
| Collision Energy (CE) | Optimization required (typically 15-30 eV) |
| Cone Voltage/Fragmentor | Optimization required (typically 80-120 V) |
| Dwell Time | 50-100 ms |
Note: Collision energy and cone voltage/fragmentor voltage are instrument-dependent and should be optimized for your specific mass spectrometer.
Typical Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 2 - 10 µL |
| Gradient | Start at 5-10% B, increase to 95% B over 5-10 min |
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma via Protein Precipitation
-
Sample Thawing: Thaw frozen human plasma samples on ice to prevent degradation of analytes.
-
Aliquoting: Vortex the plasma sample gently and transfer 100 µL into a clean microcentrifuge tube.
-
Addition of Internal Standard: Spike the sample with an appropriate internal standard (e.g., deuterated ILA) if available.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the 100 µL of plasma (a 3:1 solvent-to-sample ratio).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being careful not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas at room temperature. This step helps to concentrate the analyte and remove the organic solvent.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Final Centrifugation: Centrifuge the reconstituted sample one last time (e.g., 14,000 x g for 5 minutes) to remove any remaining particulates.
-
Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Troubleshooting Decision Tree for ILA Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield of Indolelactic acid in bacterial cultures.
Welcome to the technical support center for troubleshooting the production of Indolelactic acid (ILA) in bacterial cultures. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize ILA yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low ILA yield in a question-and-answer format.
Q1: My bacterial culture is growing well, but the ILA yield is very low. What are the primary factors I should investigate?
A1: High biomass does not always correlate with high metabolite production. If you are experiencing good growth but poor ILA yield, consider the following factors:
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Tryptophan Availability: ILA is a tryptophan metabolite. Insufficient tryptophan in the culture medium is a common reason for low yield. Ensure that L-tryptophan is supplied in an optimal concentration, as both deficiency and excess can be suboptimal.
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Suboptimal pH: The pH of the culture medium significantly influences enzymatic activities involved in the ILA biosynthesis pathway. The optimal pH for ILA production can be strain-dependent but for many lactic acid bacteria, a pH range of 5.0 to 7.0 is a good starting point.[1] Monitor and control the pH throughout the fermentation process.
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Incorrect Temperature: Temperature affects both bacterial growth and the kinetics of metabolic enzymes. The optimal temperature for ILA production may differ from the optimal growth temperature of your bacterial strain. It is advisable to perform a temperature optimization study, typically between 30°C and 42°C for many lactic acid bacteria.[1][2]
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Aeration Conditions: Many ILA-producing bacteria, such as Bifidobacterium and Lactobacillus, are anaerobic or facultative anaerobes.[3] Excessive aeration can inhibit their growth and metabolic pathways leading to ILA. Ensure appropriate anaerobic or microaerophilic conditions are maintained.
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Suboptimal Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly impact secondary metabolite production. While glucose is a common carbon source, some strains may produce higher yields of ILA with other sugars like lactose.[4] Similarly, complex nitrogen sources like yeast extract and peptone can influence ILA production.[5]
Q2: I've added a high concentration of L-tryptophan to my culture, but the ILA yield has not increased, or has even decreased. Why is this happening?
A2: While L-tryptophan is the precursor for ILA synthesis, high concentrations can be inhibitory to bacterial growth or the enzymes in the biosynthetic pathway. This phenomenon is known as substrate inhibition. It is crucial to determine the optimal tryptophan concentration for your specific bacterial strain and culture conditions. A concentration range of 0.1 to 1.0 g/L is a common starting point for optimization studies.
Q3: How can I confirm that my bacterial strain is capable of producing ILA?
A3: Not all bacterial strains, even within the same species, have the genetic machinery for ILA production. The primary pathway for ILA synthesis from tryptophan involves the conversion of tryptophan to indole-3-pyruvic acid (IPyA), which is then reduced to ILA. You can:
-
Consult the literature: Check if your specific bacterial strain or closely related strains have been reported to produce ILA. Species of Bifidobacterium and Lactiplantibacillus are known ILA producers.[3][6]
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Genomic Analysis: If the genome of your strain is sequenced, you can search for genes encoding key enzymes in the IPyA pathway, such as aromatic amino acid aminotransferases and indolelactate dehydrogenase.
-
Analytical Confirmation: The most definitive way is to analyze your culture supernatant for the presence of ILA using methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Q4: My ILA yield is inconsistent between different fermentation batches. What could be the cause?
A4: Inconsistent yields often point to a lack of precise control over one or more fermentation parameters. Key areas to investigate for improving batch-to-batch consistency include:
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Inoculum Quality: The age, viability, and size of your inoculum should be standardized. Using a fresh, actively growing starter culture is critical.
-
Media Preparation: Ensure that all media components are accurately weighed and dissolved and that the final pH is consistent before inoculation.
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Environmental Control: Small variations in temperature, pH, and aeration can lead to significant differences in metabolite production.[7] Ensure your fermentation equipment is properly calibrated and maintaining the setpoints.
-
Aseptic Technique: Contamination with other microorganisms can compete for nutrients and produce inhibitory compounds, leading to variable ILA yields.[8]
Data Presentation
Table 1: this compound (ILA) Production by Various Bacterial Strains.
| Bacterial Strain | ILA Concentration (µg/mL) | Reference |
| Lactiplantibacillus plantarum ZJ316 | 43.14 ± 1.02 | [3] |
| Bifidobacterium longum subsp. infantis ATCC 15697 | 3.1 ± 0.3 | [6] |
| Bifidobacterium breve ATCC 15700 | 2.0 ± 0.2 | [6] |
| Bifidobacterium longum subsp. longum JCM 1217 | 1.9 ± 0.1 | [6] |
| Bifidobacterium bifidum ATCC 29521 | 1.1 ± 0.2 | [6] |
| Bifidobacterium adolescentis ATCC 15703 | 0.4 ± 0.1 | [6] |
Table 2: Influence of Carbon and Nitrogen Sources on Lactic Acid Production by Lactobacillus Species (as an indicator of metabolic activity).
| Carbon Source | Nitrogen Source | Lactic Acid (g/L) | Reference |
| Lactose | Yeast Extract | 61.18 | [5] |
| Glucose | Yeast Extract | - | [9] |
| Corn Waste | Yeast Extract | 61.18 | [5] |
| Lactose | Histidine | 80.04 | [5] |
| Dextrose | Nucel875 MG | 40.21 | [4] |
| Lactose | FM888 | 36.34 | [4] |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Bacterial Culture Supernatant by HPLC
This protocol provides a method for the sample preparation and quantification of ILA from bacterial cultures.
1. Sample Preparation:
-
Aseptically collect a sample of your bacterial culture.
-
Centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[10]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.[10] The filtered supernatant is now ready for HPLC analysis.
2. HPLC Analysis:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector is recommended for high sensitivity and specificity.[11]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for separating indole (B1671886) derivatives.[12]
-
Mobile Phase: A gradient of methanol (B129727) and water with 0.1% acetic acid (pH ~3.8) is a common mobile phase.[13]
-
Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[12][14]
-
Detection: Set the fluorescence detector to an excitation wavelength of 280 nm and an emission wavelength of 360 nm for optimal detection of ILA.[11][14]
-
Quantification: Prepare a standard curve using known concentrations of pure ILA. The concentration of ILA in your samples can be determined by comparing the peak area from your sample chromatogram to the standard curve.[10]
Mandatory Visualizations
Caption: Indole-3-lactic acid biosynthesis from tryptophan.
Caption: Troubleshooting workflow for low ILA yield.
Caption: Experimental workflow for ILA quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. medicalresearchjournal.org [medicalresearchjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Different Combinations of Nitrogen and Carbon Sources Influence the Growth and Postbiotic Metabolite Characteristics of Lactiplantibacillus plantarum Strains Isolated from Malaysian Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of a Bifidobacterium longum production process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchjournal.co.in [researchjournal.co.in]
- 14. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Indolelactic acid during sample preparation?
This guide provides researchers, scientists, and drug development professionals with essential information for the successful handling and analysis of Indolelactic acid (ILA), a critical tryptophan metabolite. Find answers to frequently asked questions and troubleshooting solutions to prevent its degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ILA), and why is its stability important?
This compound (ILA) is a metabolite produced from tryptophan by the gut microbiota and has been recognized for its anti-inflammatory properties.[1][2] Accurate quantification of ILA in biological samples is crucial for research in areas such as gut health, immunology, and drug development. ILA, like other indole-containing compounds, is susceptible to degradation, which can lead to inaccurate measurements and misinterpretation of experimental results.
Q2: What are the primary factors that cause ILA degradation during sample preparation?
The main factors contributing to the degradation of ILA and other indole (B1671886) derivatives are:
-
pH: Extreme acidic or alkaline conditions can lead to the breakdown of indole compounds.[3]
-
Temperature: Elevated temperatures can accelerate degradation.[3] It is recommended to keep samples on ice or at 4°C throughout the preparation process.[3]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[3]
-
Oxidation: The indole ring is susceptible to oxidation. The presence of oxidizing agents or exposure to air for prolonged periods can lead to degradation.
-
Enzymatic Activity: Endogenous enzymes in biological samples can metabolize ILA.[4]
Q3: How should biological samples be collected and stored to ensure ILA stability?
Proper collection and storage are the first line of defense against ILA degradation.
-
Collection: For plasma collection, use tubes containing an anticoagulant like EDTA. After collection, gently mix the blood and place it on ice immediately.[1]
-
Processing: Separate plasma or serum from whole blood as soon as possible, preferably within 30 minutes, by centrifugation at low temperatures (e.g., 4°C).[1]
-
Short-Term Storage: For short-term storage (up to 24 hours), keep samples at 4°C.[5]
-
Long-Term Storage: For long-term storage, aliquoting samples into cryovials and freezing them at -80°C is crucial to minimize degradation.[1][4] Avoid repeated freeze-thaw cycles.
Q4: Are there any chemical additives that can help stabilize ILA in my samples?
Yes, adding antioxidants can help prevent oxidative degradation. Ascorbic acid (Vitamin C) is commonly used as a reducing agent to protect labile compounds during sample preparation.[6] It is advisable to add it to the extraction solvent.
Experimental Protocols
Protocol: Extraction of this compound from Human Plasma for LC-MS/MS Analysis
This protocol describes a standard procedure for the extraction of ILA from human plasma using protein precipitation, a common and effective method for cleaning up biological samples before LC-MS/MS analysis.[7][8]
Materials:
-
Human plasma (stored at -80°C)
-
Ice bath
-
Vortex mixer
-
Refrigerated centrifuge (4°C)
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS grade acetonitrile (B52724) (ACN)
-
LC-MS grade methanol (B129727) (MeOH)
-
LC-MS grade water
-
Formic acid
-
Ascorbic acid
-
Internal Standard (IS) solution (e.g., d5-Indolelactic acid)
-
Microcentrifuge tubes (1.5 mL)
-
LC vials
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on an ice bath.
-
Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of thawed plasma. Spike with 10 µL of the internal standard solution. Vortex briefly.
-
Protein Precipitation:
-
Prepare a precipitation solution of acetonitrile containing 0.1% formic acid and 1 mg/mL ascorbic acid.
-
Add 400 µL of the cold ( -20°C) precipitation solution to the plasma sample.
-
-
Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation. Incubate the samples at -20°C for 1 hour to enhance protein precipitation.[9]
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[10]
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Sample Transfer: Transfer the clear supernatant to an LC vial for analysis.
Workflow for ILA Extraction from Plasma
A flowchart of the this compound extraction protocol.
Quantitative Data Summary
While specific, comprehensive stability data for this compound is limited in publicly available literature, the following table provides an illustrative summary of expected stability for indole compounds based on general knowledge. Researchers should perform their own stability tests for ILA in their specific sample matrix and storage conditions.
| Condition | Storage Duration | Analyte Recovery (Illustrative) | Recommendations |
| Temperature | |||
| Room Temperature (~25°C) | 4 hours | ~85-95% | Avoid. Process samples immediately or place on ice.[11] |
| Refrigerated (4°C) | 24 hours | >95% | Suitable for short-term storage. |
| Frozen (-20°C) | 1 month | >90% | Acceptable for medium-term storage. |
| Ultra-low (-80°C) | >1 year | >95% | Recommended for long-term storage.[1] |
| pH | |||
| Acidic (pH < 4) | 24 hours at 4°C | Variable, potential for degradation | Use of acidic mobile phases for LC-MS is common, but prolonged storage in strong acid should be avoided.[4] |
| Neutral (pH ~7) | 24 hours at 4°C | >95% | Generally stable. |
| Alkaline (pH > 9) | 24 hours at 4°C | <90% | Avoid strong alkaline conditions. |
| Light Exposure | |||
| Ambient Light | 8 hours | ~90-95% | Minimize exposure. |
| Direct Sunlight | 1 hour | <80% | Avoid completely. Use amber vials or cover tubes with foil.[3] |
| Freeze-Thaw Cycles | |||
| 1 Cycle | >95% | Aliquot samples to avoid multiple freeze-thaw cycles. | |
| 3 Cycles | ~85-90% | Significant degradation may occur. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No ILA Signal | ILA Degradation: Sample was exposed to high temperatures, extreme pH, or light. | - Always keep samples on ice or at 4°C during processing.[3]- Use amber vials to protect from light.[3]- Ensure extraction and reconstitution solvents are not strongly acidic or basic. |
| Inefficient Extraction: Poor recovery from the sample matrix. | - Ensure the protein precipitation solvent-to-plasma ratio is optimal (e.g., 4:1).- Vortex thoroughly after adding the precipitation solvent.- Consider alternative extraction methods like solid-phase extraction (SPE) for complex matrices.[7] | |
| Ion Suppression in MS: Co-eluting matrix components are interfering with ILA ionization. | - Improve chromatographic separation to resolve ILA from interfering compounds.- Dilute the sample extract to reduce matrix effects.- Optimize the sample cleanup procedure. | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much sample. | - Dilute the sample or reduce the injection volume. |
| Secondary Interactions: ILA interacting with active sites on the column. | - Ensure the mobile phase pH is appropriate. Adding a small amount of formic acid is common. | |
| Column Contamination or Degradation: Buildup of matrix components on the column. | - Flush the column with a strong solvent.- Replace the guard column or the analytical column if necessary. | |
| High Variability Between Replicates | Inconsistent Sample Preparation: Variations in pipetting, vortexing time, or temperature. | - Standardize every step of the protocol.- Use a calibrated pipette and ensure consistent timing for each step. |
| Sample Inhomogeneity: Incomplete mixing after thawing or reconstitution. | - Vortex samples thoroughly at each mixing step. | |
| Instrumental Instability: Fluctuations in the LC-MS system. | - Run system suitability tests to ensure the instrument is performing correctly.- Check for leaks or blockages in the LC system.[9] |
Troubleshooting Logic Flow
A decision tree for troubleshooting common ILA analysis issues.
References
- 1. Indole Lactic Acid in Plasma and Urine: A Potential Biomarker for Chronic Kidney Disease and Inflammatory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of ascorbic acid in protecting labile folic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature and time stability of whole blood lactate: implications for feasibility of pre-hospital measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UPLC-MS-based Urine Metabolomics Reveals Indole-3-lactic acid and Phenyllactic acid as Conserved Biomarkers for Alcohol-induced Liver Disease in the Ppara-null Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the production of Indolelactic acid by probiotics.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of Indolelactic acid (ILA) production by probiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ILA), and why is it a target for enhanced production?
This compound (ILA) is a tryptophan metabolite produced by various gut bacteria, including several probiotic species.[1][2] It is of significant interest due to its multiple beneficial effects on host health. Research has shown that ILA possesses anti-inflammatory properties, can help ameliorate colitis in animal models, and plays a role in the maturation of the infant immune system.[1][3] ILA interacts with host signaling pathways, such as the aryl hydrocarbon receptor (AhR), to modulate immune responses and maintain gut homeostasis.[3][4] Enhancing its production by probiotics is a promising therapeutic strategy for inflammatory bowel diseases and other conditions linked to gut dysbiosis.[5][6]
Q2: Which probiotic species are known to be effective ILA producers?
Several species of Lactic Acid Bacteria (LAB) and Bifidobacterium are known to produce ILA from tryptophan. Notably, strains of Bifidobacterium longum (subsp. longum and infantis), Bifidobacterium breve, and Bifidobacterium bifidum have been identified as high-level ILA producers.[2][7] Among LAB, Lactiplantibacillus strains have shown specific and notable capabilities for ILA production.[4] While many LAB strains can produce other indole (B1671886) derivatives, the ability to produce ILA can be highly strain-specific.[4][8]
Q3: What is the primary metabolic pathway for ILA synthesis in probiotics?
The primary pathway for ILA synthesis from the amino acid L-tryptophan is a two-step process.[1] First, tryptophan is converted into an alpha-ketoacid, indole-3-pyruvic acid, through a deamination step catalyzed by an aromatic aminotransferase.[3] Subsequently, indole-3-pyruvic acid is reduced to this compound by a dehydrogenase enzyme, such as lactate (B86563) dehydrogenase (LDH).[3][9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria [mdpi.com]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. mdpi.com [mdpi.com]
- 8. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Major role of lactate dehydrogenase D-LDH1 for the synthesis of lactic acid in Fructobacillus tropaeoli CRL 2034 - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address variability in Indolelactic acid production by different bacterial strains?
Welcome to the Technical Support Center for Indolelactic Acid (ILA) production. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges and variability encountered during the bacterial production and quantification of ILA.
Frequently Asked Questions (FAQs)
Q1: What is Indole-3-lactic acid (ILA) and why is it important?
A1: Indole-3-lactic acid is a metabolite produced by various bacteria from the essential amino acid tryptophan.[1] It is gaining significant interest in the scientific community due to its immunomodulatory and neuroprotective properties.[2] ILA interacts with host receptors, such as the aryl hydrocarbon receptor (AhR), to influence immune responses and maintain intestinal homeostasis.[3]
Q2: Which bacterial genera are known to produce ILA?
A2: Several bacterial genera are known to produce ILA, with significant variability observed between different species and even strains. The most well-documented ILA producers belong to the genera Lactobacillus and Bifidobacterium.[3][4][5] Other genera, such as Pediococcus, Enterococcus, and Weissella, have also been shown to produce ILA, though typically at lower levels.[4]
Q3: What are the primary metabolic pathways for ILA production in bacteria?
A3: The primary pathway for ILA synthesis from tryptophan involves a two-step process. First, tryptophan is converted to indole-3-pyruvic acid. Subsequently, indole-3-pyruvic acid is reduced to form Indole-3-lactic acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during ILA production experiments.
Issue 1: Low or No Detectable ILA Production from a Known ILA-Producing Strain
Possible Causes:
-
Suboptimal Culture Conditions: Bacterial metabolism is highly sensitive to environmental factors. Incorrect pH, temperature, or aeration can significantly impact enzyme activity and, consequently, ILA production.
-
Nutrient-Limited Media: The composition of the culture medium is critical. Insufficient tryptophan, the precursor for ILA synthesis, or a lack of essential co-factors can limit production.
-
Strain-Specific Genetic Factors: The genetic makeup of a bacterial strain plays a crucial role. The absence, mutation, or differential regulation of genes encoding key enzymes in the tryptophan metabolic pathway can lead to a lack of ILA production.
-
Incorrect Growth Phase at Harvest: ILA is a secondary metabolite, and its production is often growth-phase dependent. Harvesting the culture at the wrong time (e.g., during the early log phase) may result in low yields.
Solutions:
-
Optimize Culture Conditions:
-
pH: Maintain the optimal pH for your specific bacterial strain. This may require buffering the media or using a controlled fermenter.
-
Temperature: Ensure the incubation temperature is within the optimal range for the growth and metabolic activity of your strain.
-
Aeration: Most ILA-producing bacteria are anaerobic or facultative anaerobes. Ensure proper anaerobic conditions if required.
-
-
Media Optimization:
-
Tryptophan Supplementation: Increase the concentration of L-tryptophan in the culture medium.
-
Carbon and Nitrogen Sources: Experiment with different carbon and nitrogen sources to find the optimal combination for your strain.
-
-
Verify Genetic Capability: If possible, perform genomic analysis to confirm the presence of genes essential for the tryptophan-to-ILA conversion pathway.
-
Time-Course Experiment: Conduct a time-course experiment to determine the optimal harvest time for maximal ILA production, typically in the late logarithmic or early stationary phase.
Issue 2: High Variability in ILA Production Between Experimental Replicates
Possible Causes:
-
Inconsistent Inoculum Size: Variation in the initial number of bacterial cells can lead to differences in growth kinetics and metabolite production.
-
Inhomogeneous Culture Conditions: Slight variations in temperature, pH, or nutrient distribution within or between culture vessels can affect bacterial metabolism.
-
Sample Preparation and Extraction Inconsistencies: Variability can be introduced during sample handling, extraction of ILA from the supernatant, and storage.
-
Analytical Instrument Instability: Fluctuations in the performance of the analytical instrument (e.g., UPLC-MS) can lead to inconsistent quantification.
Solutions:
-
Standardize Inoculum: Use a standardized inoculum preparation protocol to ensure a consistent starting cell density for all replicates.
-
Ensure Homogeneous Conditions: Use well-mixed culture systems (e.g., shaker incubators or stirred-tank bioreactors) to ensure uniform conditions.
-
Standardize Sample Handling: Follow a strict, standardized protocol for sample collection, centrifugation, supernatant filtration, and storage.
-
Instrument Calibration and Quality Control: Regularly calibrate the analytical instrument and include quality control samples in each analytical run to monitor for drift and ensure data quality.
Data Presentation
The following tables summarize the quantitative data on ILA production by different bacterial strains as reported in the literature.
Table 1: Indole-3-lactic Acid (ILA) Production by Bifidobacterium Strains
| Species | Strain | ILA Concentration (µg/mL) | Reference |
| Bifidobacterium longum subsp. longum | JCM 1217 | 2.5 ± 0.3 | [3] |
| Bifidobacterium longum subsp. infantis | ATCC 15697 | 2.9 ± 0.1 | [3] |
| Bifidobacterium breve | ATCC 15700 | 2.0 ± 0.2 | [3] |
| Bifidobacterium bifidum | JCM 1255 | 1.9 ± 0.2 | [3] |
| Bifidobacterium adolescentis | ATCC 15703 | 0.3 ± 0.0 | [3] |
| Bifidobacterium pseudocatenulatum | JCM 1200 | 0.5 ± 0.0 | [3] |
Table 2: Indole-3-lactic Acid (ILA) Production by Lactobacillus and Other Lactic Acid Bacteria Strains
| Genus | Species | Strain | ILA Concentration (ng/mL) | Reference |
| Lactiplantibacillus | plantarum | Multiple Strains | 12.22 - 101.86 | [4] |
| Enterococcus | - | Multiple Strains | Variable, lower than Lactiplantibacillus | [4] |
| Weissella | - | Multiple Strains | Variable, lower than Lactiplantibacillus | [4] |
| Pediococcus | - | Multiple Strains | Variable, lower than Lactiplantibacillus | [4] |
| Lactiplantibacillus | plantarum | ZJ316 | 43,140 | [5] |
Experimental Protocols
Protocol 1: Bacterial Cultivation for ILA Production
This protocol provides a general procedure for cultivating bacteria to produce ILA. Optimization of media components and culture conditions may be required for specific strains.
Materials:
-
Selected bacterial strain
-
Appropriate growth medium (e.g., MRS broth for Lactobacillus and Bifidobacterium)
-
L-tryptophan
-
Anaerobic chamber or gas pack system (if required)
-
Shaking incubator or static incubator
-
Centrifuge
Procedure:
-
Media Preparation: Prepare the desired growth medium according to the manufacturer's instructions. Supplement the medium with L-tryptophan to a final concentration of 100-500 µg/mL. Sterilize by autoclaving.
-
Inoculation: Inoculate the sterilized medium with a fresh overnight culture of the selected bacterial strain to a starting OD₆₀₀ of 0.05-0.1.
-
Incubation: Incubate the culture under the optimal temperature and atmospheric conditions for the specific strain. For many Lactobacillus and Bifidobacterium species, this is typically 37°C under anaerobic conditions.
-
Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.
-
Harvesting: Harvest the bacterial culture in the late logarithmic or early stationary phase of growth. This is typically after 24-48 hours of incubation.
-
Supernatant Collection: Centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.
-
Sample Preparation: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris. The filtered supernatant is now ready for ILA quantification or can be stored at -80°C for later analysis.
Protocol 2: Quantification of ILA by UPLC-MS
This protocol outlines a general method for the quantification of ILA in bacterial culture supernatants using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
Materials and Equipment:
-
UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
C18 reversed-phase column
-
ILA analytical standard
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Filtered bacterial supernatant samples
-
Autosampler vials
Procedure:
-
Standard Curve Preparation: Prepare a series of ILA standards in the appropriate concentration range (e.g., 1 ng/mL to 1000 ng/mL) by diluting a stock solution in the culture medium used for the experiment.
-
UPLC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A and B. A typical gradient might be:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Data Acquisition: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. The specific m/z transitions for ILA will need to be determined based on the instrument and source conditions.
-
-
Sample Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the filtered bacterial supernatant samples.
-
-
Data Analysis:
-
Integrate the peak areas for ILA in both the standards and the samples.
-
Use the calibration curve to calculate the concentration of ILA in the bacterial supernatants.
-
Visualizations
Tryptophan to this compound Signaling Pathway
Caption: Bacterial metabolic pathway from tryptophan to Indole-3-lactic acid.
Troubleshooting Workflow for ILA Production Variability
Caption: A logical workflow for troubleshooting variability in ILA production.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. Human gut-associated Bifidobacterium species salvage exogenous indole, a uremic toxin precursor, to synthesize indole-3-lactic acid via tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Indolelactic Acid (ILA) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for maximal Indolelactic Acid (ILA) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during ILA synthesis experiments in a question-and-answer format.
Question: Why is my ILA yield consistently low or undetectable?
Answer: Low or undetectable ILA yields can stem from several factors. Systematically evaluate the following possibilities:
-
Suboptimal Microbial Strain: The selected bacterial strain may be a poor producer of ILA. It is crucial to use strains known for high ILA production. Infant-type bifidobacteria, such as Bifidobacterium longum subsp. longum, Bifidobacterium longum subsp. infantis, Bifidobacterium breve, and Bifidobacterium bifidum, are recognized as potent ILA producers.[1][2][3][4][5] Several Lactiplantibacillus strains also demonstrate significant ILA-producing capabilities.[6][7][8]
-
Inappropriate Culture Medium: The composition of the culture medium is critical. A common basal medium for these strains is De Man, Rogosa and Sharpe (MRS) broth.[3] Ensure the medium is properly prepared and contains an adequate supply of tryptophan, the precursor for ILA synthesis.
-
Incorrect Tryptophan Concentration: While tryptophan is essential, its concentration must be optimized. Both insufficient and excessively high concentrations can limit ILA production. The optimal tryptophan concentration is strain-dependent and typically needs to be determined empirically.
-
Suboptimal pH: The pH of the culture medium significantly influences bacterial growth and metabolic activity. For many Lactobacillus species, the optimal pH for growth and acid production is between 5.8 and 6.5.[9][10][11] Maintaining the pH within this range using a pH-controlled fermenter can enhance ILA yields.
-
Incorrect Incubation Temperature: The incubation temperature must be optimal for the chosen microbial strain. For most ILA-producing Bifidobacterium and Lactobacillus strains, a temperature of 37°C is recommended.[3][12]
-
Presence of Oxygen (for anaerobic strains): Bifidobacterium species are strict anaerobes. The presence of oxygen will inhibit their growth and, consequently, ILA production. Ensure that anaerobic conditions are maintained throughout the cultivation process.[3]
-
Inhibitory Metabolites: The accumulation of other metabolic byproducts, such as high levels of lactic acid, can inhibit bacterial growth and ILA synthesis.[13]
Question: My ILA production starts strong but then plateaus or decreases. What could be the cause?
Answer: This pattern often points to nutrient limitation or the accumulation of inhibitory substances.
-
Tryptophan Depletion: The initial supply of tryptophan may be exhausted. Consider a fed-batch culture strategy where tryptophan is added periodically.
-
pH Drop: The production of lactic acid and other acidic metabolites will lower the medium's pH, which can inhibit further bacterial growth and enzyme activity.[13] Employing a pH control system in a bioreactor is the most effective solution.[9][14]
-
Accumulation of Inhibitory Byproducts: Besides a drop in pH, other metabolic end-products can become toxic to the cells at high concentrations.[13]
Question: I am having difficulty quantifying my ILA. What are some common issues with HPLC or LC-MS/MS analysis?
Answer: Analytical challenges can be a significant hurdle. Consider the following:
-
Improper Sample Preparation: Ensure that bacterial cells and other debris are completely removed from the culture supernatant before analysis. A common and effective method is centrifugation followed by filtration through a 0.22 µm filter.[3] For more complex samples, a centrifugal filtration step with a molecular weight cut-off membrane can be beneficial.[15]
-
Suboptimal Chromatographic Conditions:
-
Column: A C18 reversed-phase column is most commonly used for ILA separation.[3][16]
-
Mobile Phase: The mobile phase composition is crucial for good separation. A gradient of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or acetic acid, is typically employed.[3][7]
-
Detector: A fluorescence detector (excitation at ~280 nm, emission at ~350 nm) offers high sensitivity and specificity for indolic compounds.[4][15] A UV detector set to ~280 nm can also be used.[16]
-
-
Standard Curve Issues: Ensure your ILA standard is pure and that the standard curve is linear over the expected concentration range of your samples.[4]
Frequently Asked Questions (FAQs)
What are the best microbial strains for maximal ILA synthesis?
Infant-type Human-Residential Bifidobacteria (HRB) are consistently reported as high-level ILA producers. These include:
Additionally, certain strains of Lactiplantibacillus plantarum have been shown to produce significant amounts of ILA.[6][7][8]
What is the optimal concentration of tryptophan to add to the culture medium?
The optimal tryptophan concentration is strain-dependent and needs to be determined experimentally. While increasing tryptophan concentration generally enhances ILA production, excessive amounts can be inhibitory.[18] A starting point for optimization could be in the range of 100 to 500 µg/mL.
What is the recommended culture medium for ILA production?
MRS (De Man, Rogosa and Sharpe) broth is a widely used and effective basal medium for growing ILA-producing Lactobacillus and Bifidobacterium species.[3] This medium can be further optimized by supplementing it with tryptophan and potentially other specific carbon or nitrogen sources.
What are the ideal pH and temperature for ILA synthesis?
For most ILA-producing Bifidobacterium and Lactobacillus strains, the optimal conditions are:
It is highly recommended to use a pH-controlled fermenter to maintain the optimal pH throughout the cultivation period.
Are there any specific enzymes involved in ILA synthesis that I should be aware of?
Yes, the primary pathway for ILA synthesis from tryptophan is the indole-3-pyruvate (IPyA) pathway.[19] Key enzymes in this pathway include:
-
Tryptophan aminotransferase (ArAT): Catalyzes the conversion of L-tryptophan to indole-3-pyruvic acid.
-
Aromatic lactate (B86563) dehydrogenase (Aldh) or Indolepyruvate reductase: Catalyzes the reduction of indole-3-pyruvic acid to indole-3-lactic acid. The Aldh gene has been identified as crucial for ILA production in Bifidobacterium.[17][20]
Data Presentation
Table 1: ILA Production by Different Bifidobacterium Strains
| Species | Strain | ILA Concentration (µg/mL) | Reference |
| B. longum subsp. infantis | ATCC 15697 | 33.12 | [19] |
| B. longum subsp. longum | JCM 1217 | 4.92 | [3] |
| B. breve | JCM 1192 | 3.85 | [3] |
| B. bifidum | JCM 1255 | 2.54 | [3] |
Table 2: ILA Production by a Lactiplantibacillus plantarum Strain
| Species | Strain | ILA Concentration (µg/mL) | Reference |
| Lactiplantibacillus plantarum | ZJ316 | 43.14 | [6] |
Experimental Protocols
Protocol 1: Cultivation of Bifidobacterium for ILA Production
-
Media Preparation: Prepare MRS broth supplemented with 0.05% L-cysteine (MRS-C) to maintain anaerobic conditions. Sterilize by autoclaving.
-
Inoculum Preparation: Culture the desired Bifidobacterium strain in MRS-C broth at 37°C for 24 hours under anaerobic conditions (e.g., in an anaerobic chamber or using anaerobic jars).
-
Cultivation: Adjust the optical density (at 600 nm) of the seed culture to a standardized value (e.g., OD600 = 0.2). Inoculate fresh MRS-C broth with the adjusted seed culture (e.g., a 1:30 v/v ratio).[3]
-
Incubation: Incubate the culture at 37°C for 24-48 hours under strict anaerobic conditions.[3] If using a pH-controlled fermenter, maintain the pH at approximately 6.0.
-
Harvesting: After incubation, centrifuge the culture at 5,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[3]
-
Sample Preparation: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells. The filtered supernatant is now ready for ILA quantification.[3]
Protocol 2: Quantification of ILA by HPLC
-
HPLC System: Use a High-Performance Liquid Chromatography system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a fluorescence or UV detector.[16]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient program would be:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 75% B
-
20-25 min: Hold at 75% B
-
25-30 min: Return to 10% B and equilibrate. The flow rate is typically set at 0.8 - 1.0 mL/min.[16]
-
-
Detection:
-
Quantification: Prepare a standard curve of ILA in the appropriate concentration range. Inject the filtered culture supernatants and quantify the ILA concentration by comparing the peak area to the standard curve.
Mandatory Visualizations
Caption: The Indole-3-Pyruvic Acid (IPyA) pathway for ILA synthesis.
Caption: Experimental workflow for ILA production and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN114044750A - Method for purifying indole-3-lactic acid from plant lactic acid bacteria fermentation supernatant - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]
- 9. Fermentation pH Influences the Physiological-State Dynamics of Lactobacillus bulgaricus CFL1 during pH-Controlled Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lactic acid bacteria as starter cultures: An update in their metabolism and genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Guide for Sluggish Malolactic Fermentations - Scott Laboratories [scottlab.com]
- 14. smbb.mx [smbb.mx]
- 15. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Bifidobacteria with indole-3-lactic acid-producing capacity exhibit psychobiotic potential via reducing neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Screening and optimization of indole-3-acetic acid production and phosphate solubilization by rhizobacterial strains isolated from Acacia cyanophylla root nodules and their effects on its plant growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
This technical support center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals working with Indolelactic acid (ILA) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cells?
A1: this compound (ILA) primarily acts as a ligand for the Aryl Hydrocarbon Receptor (AhR).[1][2][3] Upon binding, the ILA-AhR complex translocates to the nucleus, where it influences the transcription of target genes. This activation can initiate several downstream signaling pathways, including the Nrf2 and STAT1 pathways, and can inhibit the NF-κB pathway, often resulting in anti-inflammatory and antioxidant responses.[1][4][5][6]
Q2: How should I prepare and store this compound stock solutions?
A2: ILA is typically supplied as a solid.[1] Stock solutions can be prepared by dissolving ILA in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1] The solubility is approximately 3 mg/mL in DMSO and 2 mg/mL in ethanol.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[7][8] For long-term storage, keep the solid form at -20°C for up to 4 years and stock solutions at -80°C for up to one year.[1][7][9]
Q3: What is a typical effective concentration range for ILA in cell-based assays?
A3: The effective concentration of ILA can vary significantly depending on the cell type and the specific assay. Generally, concentrations ranging from the low micromolar (µM) to the low millimolar (mM) range have been reported to be effective. For instance, anti-inflammatory effects in H4 cells were observed at concentrations of 1µM, 5µM, and 20µM.[2] In other studies, concentrations up to 10 mM have been used to inhibit inflammation in macrophage and intestinal epithelial cell lines.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during ILA-related cell-based assays in a question-and-answer format.
Issue 1: Inconsistent or non-reproducible results.
-
Q: My results with ILA vary significantly between experiments. What could be the cause?
-
A: Inconsistent results are often due to variability in cell culture and handling.[3][10]
-
Cell Passage Number: Use cells with a consistent and low passage number, as cellular responses can change over time in culture.[11]
-
Cell Seeding Density: Ensure uniform cell seeding density across all wells, as this can impact cell health and responsiveness.[12][13]
-
Reagent Preparation: Prepare fresh dilutions of ILA from a single, validated stock for each experiment to avoid degradation.
-
Incubation Times: Standardize all incubation times for cell treatment and assay development.[12]
-
-
Issue 2: No observable effect of ILA.
-
Q: I am not observing the expected anti-inflammatory (or other) effect of ILA. What should I check?
-
A: Several factors could lead to a lack of an observable effect.
-
ILA Concentration: The concentration of ILA may be too low. Perform a dose-response curve with a wider range of concentrations.
-
Cell Line: The chosen cell line may not express the Aryl Hydrocarbon Receptor (AhR) or may have a non-responsive signaling pathway. Confirm AhR expression in your cell line.
-
Assay Sensitivity: The assay may not be sensitive enough to detect the changes induced by ILA. Consider using a more sensitive detection method or a different assay endpoint.
-
ILA Quality: Verify the purity and integrity of your ILA compound.
-
-
Issue 3: Unexpected cytotoxicity.
-
Q: I am observing high levels of cell death, even at ILA concentrations reported to be non-toxic. What could be the problem?
-
A: Unexpected cytotoxicity can stem from several sources.[6][15]
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve ILA may be too high. Ensure the final solvent concentration in your culture medium is at a non-toxic level (typically ≤ 0.5%).[6] Always include a vehicle control (cells treated with the solvent alone) in your experiments.
-
ILA Purity: Impurities in the ILA preparation could be cytotoxic. Use a high-purity grade of ILA.
-
Cell Sensitivity: The cell line you are using might be particularly sensitive to ILA or the solvent. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cells.[6]
-
Contamination: Check your cell cultures for contamination (e.g., mycoplasma), which can cause stress and increase sensitivity to compounds.[13]
-
-
Issue 4: High background signal in the assay.
-
Q: My assay has a high background signal, making it difficult to interpret the results. How can I reduce it?
-
A: High background can be caused by several factors related to the assay itself.[16][17][18]
-
Insufficient Washing: In assays like ELISA, inadequate washing between steps can leave behind unbound reagents, leading to a high background.[18] Increase the number of washing steps or the washing time.
-
Blocking: Insufficient blocking of non-specific binding sites can be a major cause. Optimize the blocking buffer and incubation time.[18]
-
Reagent Concentration: The concentration of detection antibodies or substrates may be too high. Titrate your reagents to find the optimal concentration.[17]
-
Autofluorescence: In fluorescence-based assays, cellular components or media (like phenol (B47542) red) can cause autofluorescence.[19] Consider using phenol red-free media and, if possible, red-shifted fluorescent dyes.[19]
-
-
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various Cell-Based Assays
| Cell Line | Assay Type | Effect | Effective Concentration Range | Reference |
| H4 (immature intestinal) | IL-8 Secretion (ELISA) | Anti-inflammatory | 1 - 20 µM | [2] |
| HT-29 (colon adenocarcinoma) | Cytokine Secretion | Anti-inflammatory | 0.1 - 10 mM | [7] |
| Caco-2 (colon adenocarcinoma) | IL-8 Production | Anti-inflammatory | 0.1 - 10 mM | [1] |
| RAW 264.7 (macrophages) | Inflammation | Anti-inflammatory | 0.1 - 10 mM | [7] |
| Human Skin Equivalents | Cytotoxicity (MTT) | Non-toxic up to | 1.25 mM | [20] |
Experimental Protocols
Protocol 1: Assessing the Anti-inflammatory Effect of ILA by Measuring IL-8 Secretion
This protocol describes a general procedure to assess the ability of ILA to inhibit the secretion of the pro-inflammatory cytokine IL-8 from intestinal epithelial cells (e.g., HT-29) stimulated with an inflammatory agent like TNF-α.
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (ILA)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
96-well cell culture plates
-
Human IL-8 ELISA kit
-
Phosphate Buffered Saline (PBS)
-
DMSO (for ILA stock solution)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
ILA Pre-treatment:
-
Prepare serial dilutions of ILA in complete culture medium from your stock solution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest ILA concentration) and an untreated control (medium only).
-
Remove the old medium from the cells and add the ILA dilutions and controls.
-
Incubate for 1-24 hours, depending on your experimental design.
-
-
Inflammatory Stimulation:
-
Prepare a solution of TNF-α in complete culture medium at a concentration known to induce IL-8 secretion (e.g., 10 ng/mL).
-
Add the TNF-α solution to all wells except for the unstimulated control wells.
-
Incubate for an additional 6-24 hours.
-
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for IL-8 measurement.
-
IL-8 Measurement (ELISA):
-
Quantify the concentration of IL-8 in the collected supernatants using a commercial human IL-8 ELISA kit.[21][22][23][24][25]
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating the plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, adding a substrate, and measuring the absorbance.[21][22][23][24][25]
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the IL-8 standards.
-
Calculate the concentration of IL-8 in each sample by interpolating from the standard curve.
-
Compare the IL-8 levels in the ILA-treated groups to the TNF-α-stimulated control group to determine the inhibitory effect of ILA.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is to determine the potential cytotoxicity of ILA on a chosen cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (ILA)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
ILA Treatment:
-
Prepare serial dilutions of ILA in complete culture medium.
-
Include a vehicle control and an untreated control.
-
Replace the medium with the ILA dilutions and controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[2][5][26]
-
-
Formazan Solubilization:
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Express the cell viability as a percentage of the untreated control.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. thomassci.com [thomassci.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - DE [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. sinobiological.com [sinobiological.com]
- 18. arp1.com [arp1.com]
- 19. selectscience.net [selectscience.net]
- 20. Effects of Indole-3-Lactic Acid, a Metabolite of Tryptophan, on IL-4 and IL-13-Induced Human Skin-Equivalent Atopic Dermatitis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. stemcell.com [stemcell.com]
- 24. Human IL-8 ELISA Kit (ab214030) | Abcam [abcam.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. broadpharm.com [broadpharm.com]
How to minimize batch-to-batch variation in Indolelactic acid experiments?
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variation in experiments involving Indolelactic acid (ILA).
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: ILA Reagent - Sourcing, Preparation, and Storage
Question: What is the recommended way to store and handle solid ILA to ensure its stability?
Answer: To maintain the integrity and stability of this compound across experiments, proper storage and handling are critical. Solid ILA should be stored at -20°C, where it is stable for at least four years[1][2]. Some suppliers may recommend storage at 5°C, protected from light[3]. Always refer to the batch-specific certificate of analysis provided by the supplier for precise storage instructions[1]. When handling, limit all unnecessary personal contact and wear protective clothing[4]. Avoid contamination with oxidizing agents, water, or foodstuffs[4].
Question: My ILA stock solution appears to have lost potency. What is the correct procedure for preparing and storing stock solutions?
Answer: Batch-to-batch variation often originates from inconsistent stock solution preparation and storage. ILA is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF)[1][2].
-
Preparation: When preparing a stock solution, dissolve the solid ILA in the solvent of choice and purge the solution with an inert gas to prevent oxidation[1].
-
Storage: For short-term storage (up to one month), stock solutions can be kept at -20°C. For longer-term storage (up to six months), it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles[5]. Always use the solution within the recommended timeframe after preparation[5].
Quantitative Data: ILA Solubility The solubility of ILA varies significantly between solvents. Using a consistent solvent and concentration is crucial for reproducibility.
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | 10 mg/mL | [1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 3 mg/mL | [1][2] |
| Ethanol | 2 mg/mL | [1][2] |
Experimental Protocol: Standard Operating Procedure (SOP) for ILA Stock Solution Preparation
-
Pre-calculation: Determine the required volume and concentration of the stock solution for your experimental batch.
-
Weighing: Using calibrated equipment in a controlled environment, weigh out the required amount of solid ILA (purity ≥98%)[1].
-
Dissolution: Add the appropriate volume of your chosen high-purity, anhydrous solvent (e.g., DMSO, ethanol) to the solid ILA[1].
-
Inert Gas Purge: Gently bubble an inert gas, such as nitrogen or argon, through the solution for 1-2 minutes to remove dissolved oxygen, which can degrade the indole (B1671886) structure[1].
-
Aliquoting: Dispense the stock solution into single-use, light-protecting cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Labeling & Storage: Clearly label each aliquot with the ILA batch number, concentration, solvent, preparation date, and expiration date. Store immediately at -80°C for long-term use or -20°C for short-term use[5].
Category 2: Experimental Systems & Procedures
Question: I am observing high variability in my cell culture experiments. What factors related to the experimental setup could be responsible?
Answer: Variability in cell-based assays can stem from multiple sources. Standardizing your workflow is essential.
-
Cell Health and Passage Number: Ensure cells are healthy, free from contamination, and used within a consistent, low passage number range for all batches.
-
Seeding Density: Use a consistent cell seeding density, as confluency can affect cellular response.
-
Serum and Media: Use the same batch of fetal bovine serum (FBS) and culture media for an entire set of experiments, as lot-to-lot variability in these reagents is a major source of inconsistency.
-
Treatment Conditions: Standardize the duration of ILA exposure and ensure consistent incubation conditions (temperature, CO2, humidity).
-
Solvent Control: The organic solvent used to dissolve ILA (e.g., DMSO) can have biological effects. Ensure that all experimental wells, including the vehicle control, receive the same final concentration of the solvent.
Question: How can I minimize variability in animal studies involving ILA?
Answer: In vivo experiments introduce additional layers of complexity. Controlling for inter-individual variability is key[6].
-
Animal Sourcing: Obtain animals from the same reputable vendor and ensure they are of the same age, sex, and genetic background.
-
Acclimatization: Allow for a sufficient acclimatization period under standardized housing conditions (light-dark cycle, temperature, humidity) before starting the experiment.
-
Dosing and Administration: Use a precise and consistent method for ILA administration (e.g., oral gavage, intraperitoneal injection)[7]. Prepare fresh dosing solutions for each batch or demonstrate the stability of stored solutions.
-
Randomization and Blinding: Randomize animals into treatment groups to prevent selection bias. Where possible, blind the researchers to the treatment groups during data collection and analysis.
Visualization: Workflow for Minimizing Batch-to-Batch Variation
Caption: A standardized workflow from reagent preparation to data analysis is crucial.
Category 3: Analytical Methods & Data Interpretation
Question: My analytical measurements of ILA concentrations (e.g., using LC-MS) are inconsistent across batches. How can I improve this?
Answer: Analytical variability can obscure true biological effects. Implementing rigorous quality control during sample analysis is essential.
-
Consistent Sample Preparation: Use a standardized protocol for extracting ILA from your matrix (e.g., plasma, cell lysate, tissue).
-
Internal Standards: Use a stable isotope-labeled internal standard (e.g., this compound-d5) to account for variations in sample extraction and instrument response[5].
-
Quality Control (QC) Samples: Prepare a pooled sample from all experimental samples to create a QC sample. Analyze this QC sample periodically throughout the analytical run (e.g., every 10 samples) to monitor the stability and performance of the instrument. The coefficient of variation (CV%) of the QC samples should ideally be below 10-15%[8][9].
-
Instrument Calibration: Ensure the analytical instrument (e.g., HPLC-MS) is properly calibrated before each run. Use a fresh standard curve for each batch of samples[8][10].
-
Data Normalization: In large-scale studies, analytical variation can be reduced through normalization procedures and batch-correction algorithms[11][12][13].
Visualization: Sources of Experimental Variation
Caption: Variation can arise from reagents, biological systems, procedures, and analysis.
Question: I've read that ILA can signal through the Aryl Hydrocarbon Receptor (AhR). Could this pathway contribute to experimental variability?
Answer: Yes. ILA is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses[14][15]. The expression and activity of AhR can vary between cell types, tissues, and individuals, and can be influenced by other environmental factors or dietary components that also activate AhR. This inherent biological variability in the AhR signaling pathway can contribute to different responses to ILA treatment between experimental batches. Standardizing the biological system as much as possible is key to mitigating this.
Visualization: Simplified ILA-AhR Signaling Pathway
Caption: ILA activates the AhR pathway to modulate gene expression and immune responses.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. goldbio.com [goldbio.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria [mdpi.com]
- 9. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines for Sample Normalization to Minimize Batch Variation for Large-Scale Metabolic Profiling of Plant Natural Genetic Variance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correcting for batch effects in case-control microbiome studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Properties of Indolelactic Acid and Indole-3-propionic Acid
An Objective Guide for Researchers and Drug Development Professionals
Indolelactic acid (ILA) and Indole-3-propionic acid (IPA) are two prominent tryptophan metabolites produced by the gut microbiota that have garnered significant attention for their immunomodulatory and anti-inflammatory properties. Both molecules are recognized as signaling molecules that interact with host receptors to regulate inflammatory responses. This guide provides a comprehensive comparison of their anti-inflammatory effects, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes the key quantitative data on the anti-inflammatory effects of ILA and IPA from various in vitro studies. It is important to note that direct comparative studies are limited, and the data presented here is synthesized from different experimental setups.
| Parameter | This compound (ILA) | Indole-3-propionic Acid (IPA) | Cell Type/Model | Stimulus | Citation |
| IL-8 Reduction | Reduces IL-8 response | - | Immature human enterocytes | IL-1β | [1] |
| NF-κB Activation | Significantly attenuates NF-κB activation (at 1-10 mM) | Inhibits NF-κB signaling and p65 phosphorylation (dose-dependent) | Macrophages, Chondrocytes | LPS, IL-1β | [2][3] |
| Pro-inflammatory Cytokine Reduction (TNF-α, IL-1β, IL-6) | Attenuates TNF-α induced IL-8 increase | Inhibits expression of TNF-α, IL-1β, and IL-6 (dose-dependent) | Intestinal epithelial cells, Macrophages, Chondrocytes | TNF-α, LPS, IL-1β | [2][3][4] |
| Aryl Hydrocarbon Receptor (AhR) Activation | Interacts with and activates AhR | Acts as a ligand for AhR, upregulates AhR production | Immature enterocytes, Intestinal epithelial cells | - | [1][2][5] |
| Nrf2 Pathway Activation | Increases mRNA expression of Nrf2-targeted genes (GPX2, SOD2, NQO1) | - | Intestinal epithelial cells | - | [2] |
| TLR4 Pathway Modulation | Requires interaction with TLR4 | Inhibits TLR4/MyD88/NF-κB and TLR4/TRIF/NF-κB pathways | Immature enterocytes, Human colonic epithelial cells | LPS | [1][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for assessing the anti-inflammatory effects of ILA and IPA.
Protocol 1: Assessment of Anti-inflammatory Effects on Intestinal Epithelial Cells
Objective: To determine the effect of ILA or IPA on pro-inflammatory cytokine production in intestinal epithelial cells stimulated with an inflammatory agent.
Cell Line: Human intestinal epithelial cell lines (e.g., Caco-2, HT-29) or primary human enteroids.[1][4]
Methodology:
-
Cell Culture: Culture intestinal epithelial cells to confluence in appropriate media. For co-culture models, Caco-2 and HT-29 cells can be used to mimic the intestinal barrier.[4]
-
Pre-treatment: Pre-treat the cells with varying concentrations of ILA or IPA (e.g., 0.05, 0.5, 5 mM) for a specified period (e.g., 24 hours).[6]
-
Inflammatory Challenge: Stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 10 µg/ml) or Tumor Necrosis Factor-alpha (TNF-α) for a defined duration (e.g., 3-24 hours).[2][6]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as IL-8, IL-6, and TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]
-
Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative reverse transcription PCR (RT-qPCR) to measure the mRNA expression levels of target inflammatory genes.[2][6]
-
Western Blot Analysis: Lyse the cells to extract total protein and perform Western blotting to analyze the expression and phosphorylation status of key signaling proteins like NF-κB p65.[6]
Signaling Pathways and Mechanisms of Action
Both ILA and IPA exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily involving the Aryl Hydrocarbon Receptor (AhR) and the NF-κB pathway.
Aryl Hydrocarbon Receptor (AhR) Pathway
ILA and IPA are known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2][5][8] Upon binding, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, leading to the transcription of target genes. Activation of AhR by these indole (B1671886) derivatives has been linked to the suppression of inflammatory responses.[5] In the case of ILA, this interaction is crucial for preventing the transcription of the inflammatory cytokine IL-8 in immature human enterocytes.[1]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Both ILA and IPA have been shown to inhibit the activation of NF-κB.[2][3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS or TNF-α, lead to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, where it induces the expression of pro-inflammatory genes. IPA has been demonstrated to reduce the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its activity.[4][6]
The following diagram illustrates the general experimental workflow for comparing the anti-inflammatory effects of ILA and IPA.
The signaling pathways involved in the anti-inflammatory actions of ILA and IPA are depicted below.
References
- 1. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole-3-propionic acid alleviates chondrocytes inflammation and osteoarthritis via the AhR/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiota-derived metabolite Indoles induced aryl hydrocarbon receptor activation and inhibited neuroinflammation in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Indolelactic Acid: A Promising Biomarker for Intestinal Inflammation on the Brink of Validation
For researchers, scientists, and drug development professionals at the forefront of gastroenterology, the quest for non-invasive, reliable biomarkers for intestinal inflammation is paramount. While Fecal Calprotectin has long been the gold standard, emerging evidence points to Indolelactic acid (ILA), a metabolite produced by gut microbiota, as a strong contender with unique mechanistic insights into gut health. This guide provides a comprehensive comparison of ILA and Fecal Calprotectin, supported by experimental data and detailed protocols, to aid in the evaluation of ILA's potential in research and clinical settings.
At a Glance: ILA vs. Fecal Calprotectin
The following tables summarize the key performance metrics and characteristics of this compound and Fecal Calprotectin as biomarkers for intestinal inflammation.
| Biomarker | Matrix | Reported Concentration Trends in IBD | Correlation with Disease Activity |
| This compound (ILA) | Feces, Serum | Decreased levels of tryptophan metabolites, including indoles, are observed in patients with Inflammatory Bowel Disease (IBD)[1][2]. | A negative correlation has been observed between fecal ILA levels and fecal calprotectin, a marker of intestinal inflammation in patients with ulcerative colitis. |
| Fecal Calprotectin | Feces | Significantly elevated in patients with active IBD compared to healthy controls and individuals with non-inflammatory gut disorders like Irritable Bowel Syndrome (IBS). | Strong positive correlation with endoscopic and histological scores of intestinal inflammation. Levels decrease with effective treatment and increase during relapse. |
| Fecal Calprotectin: Diagnostic Performance for IBD | |
| Metric | Value |
| Sensitivity | 88% - 97% |
| Specificity | 74% - 87% |
| Area Under the Curve (AUC) | 0.97 |
| Common Cut-off for Active Inflammation | > 50 µg/g |
| High Predictive Value for Active IBD | > 250 µg/g |
The Science Behind this compound: A Mechanistic View
ILA, a product of tryptophan metabolism by beneficial gut bacteria such as Bifidobacterium and Lactobacillus, plays a crucial role in maintaining intestinal homeostasis. Its anti-inflammatory effects are primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) and the subsequent induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
ILA acts as a ligand for AhR, a transcription factor present in intestinal epithelial and immune cells. Upon binding, the ILA-AhR complex translocates to the nucleus, where it drives the expression of genes involved in detoxification, immune regulation, and barrier function. This activation helps to suppress pro-inflammatory cytokine production and promote a tolerogenic immune environment in the gut.
Nrf2 Signaling Pathway
The activation of AhR by ILA can also lead to the induction of the Nrf2 pathway. Nrf2 is a master regulator of the antioxidant response. When activated, it translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes that combat oxidative stress, a key contributor to intestinal inflammation.
Experimental Protocols: Measuring this compound
The quantification of ILA in fecal and serum samples is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a generalized protocol for fecal sample analysis.
Fecal Sample Preparation and Extraction for LC-MS Analysis
-
Sample Collection and Storage: Collect fecal samples and immediately freeze them at -80°C to quench metabolic activity and preserve the integrity of the metabolites.
-
Lyophilization (Freeze-Drying): Lyophilize the frozen fecal samples to remove water, which allows for accurate weighing and improves the efficiency of metabolite extraction.
-
Homogenization: Homogenize the lyophilized fecal powder to ensure a representative sample for extraction.
-
Extraction:
-
Weigh approximately 50 mg of the homogenized fecal powder.
-
Add a precise volume of a pre-chilled extraction solvent (e.g., a mixture of methanol (B129727), acetonitrile, and water). The solvent mixture is optimized to extract a broad range of metabolites, including ILA.
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Perform cell lysis using bead beating or sonication to release intracellular metabolites.
-
Centrifuge the mixture at a high speed (e.g., 14,000 x g) at 4°C to pellet solid debris.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a small, precise volume of a solvent compatible with the LC-MS system (e.g., 50% methanol in water).
-
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring it to an autosampler vial for LC-MS analysis.
Experimental Workflow for Fecal ILA Quantification
The following diagram illustrates the key steps in the analytical workflow for measuring fecal ILA.
Comparative Analysis: ILA vs. Fecal Calprotectin
Fecal Calprotectin is a well-established, highly sensitive marker of neutrophil influx into the gut lumen, directly reflecting the intensity of intestinal inflammation. Its high negative predictive value is particularly useful for ruling out IBD in patients with functional gut symptoms. However, its specificity can be limited, as elevated levels can also be seen in other conditions such as infections, celiac disease, and with the use of nonsteroidal anti-inflammatory drugs (NSAIDs).
This compound , on the other hand, offers a more nuanced view of gut health. As a metabolite produced by beneficial bacteria, its levels reflect not only the inflammatory state but also the functional capacity of the gut microbiome. A decrease in ILA may indicate dysbiosis, a condition often preceding or accompanying intestinal inflammation. This provides a potential advantage in monitoring the restoration of a healthy gut environment, not just the suppression of inflammation.
The negative correlation observed between fecal ILA and calprotectin in ulcerative colitis patients is a compelling piece of evidence. It suggests that as inflammation (indicated by high calprotectin) increases, the abundance or activity of ILA-producing bacteria decreases, leading to lower levels of this protective metabolite.
Conclusion: The Future of ILA in Intestinal Inflammation Monitoring
This compound holds considerable promise as a novel biomarker for intestinal inflammation. Its strength lies in its direct link to the gut microbiome's health and its mechanistic role in suppressing inflammation through the AhR and Nrf2 pathways. While Fecal Calprotectin will likely remain a cornerstone for the diagnosis and monitoring of IBD due to its established clinical utility and high sensitivity, ILA presents a complementary and potentially more holistic view of gut health.
For researchers and drug development professionals, ILA offers a valuable tool to investigate the interplay between the microbiome, metabolism, and intestinal inflammation. Further large-scale clinical validation studies are warranted to establish definitive reference ranges and diagnostic cut-offs for ILA in both healthy and IBD populations. As these data become available, this compound is poised to become an indispensable biomarker in the management and therapeutic development for inflammatory bowel diseases.
References
Indolelactic Acid vs. Indole-3-Acetic Acid: A Comparative Guide to Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Indolelactic acid (ILA) and Indole-3-acetic acid (IAA) are two prominent tryptophan metabolites produced by the gut microbiota that have garnered significant interest for their diverse biological activities. While structurally similar, emerging research reveals distinct functional profiles, particularly in the realms of immune modulation and neuronal activity. This guide provides a comprehensive comparison of their biological activities, supported by experimental data, to aid researchers in discerning their unique therapeutic potentials.
At a Glance: Key Differences in Biological Activity
| Biological Activity | This compound (ILA) | Indole-3-Acetic Acid (IAA) |
| Primary Function | Potent anti-inflammatory and neuro-regenerative properties. | Well-established plant auxin; in mammals, modulates immune responses and gut homeostasis. |
| Anti-inflammatory Effect | Reduces pro-inflammatory cytokine production (e.g., IL-8) at low micromolar concentrations (1-20 µM).[1] | Reduces pro-inflammatory cytokine production (e.g., IL-1β, IL-6) at higher micromolar concentrations (500-1000 µM).[2] |
| Neurite Outgrowth | Significantly enhances nerve growth factor (NGF)-induced neurite outgrowth at nanomolar concentrations (maximal effect at 100 nM).[3][4] | Data on direct effects on neurite outgrowth is limited in the searched literature, preventing a direct comparison. |
| Aryl Hydrocarbon Receptor (AhR) Activation | Acts as an agonist for the Aryl Hydrocarbon Receptor (AhR).[3] | Acts as a low-affinity agonist for the Aryl Hydrocarbon Receptor (AhR) with a reported EC50 of 0.5 mM.[5] |
In-Depth Comparison of Biological Activities
Anti-inflammatory Activity
Both ILA and IAA exhibit anti-inflammatory properties, primarily through the modulation of cytokine production in immune cells. However, available data suggests a significant difference in their potency.
This compound (ILA): Studies have demonstrated that ILA can significantly reduce the secretion of the pro-inflammatory cytokine IL-8 in immature intestinal enterocytes stimulated with IL-1β. This anti-inflammatory effect was observed at concentrations ranging from 1 µM to 20 µM.[1] The mechanism is, at least in part, mediated through the Aryl Hydrocarbon Receptor (AhR).[1]
Indole-3-Acetic Acid (IAA): In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, IAA has been shown to decrease the production of pro-inflammatory cytokines such as IL-1β and IL-6.[2] However, the effective concentrations for these effects were notably higher, in the range of 500 µM to 1000 µM.[2] Interestingly, one study suggests that the anti-inflammatory effect of IAA in RAW264.7 cells might be independent of AhR activation and instead involves the induction of Heme Oxygenase-1 (HO-1).[2][6] Another study comparing IAA with Indole-3-aldehyde (IAld) in RAW 264.7 cells found that IAA (at 0.5 mM) had little to no effect on LPS-induced IL-6 and TNFα expression, while IAld showed significant inhibition.[1]
Neuronal Activity: Neurite Outgrowth
A key differentiator between ILA and IAA appears to be their impact on neuronal development, specifically neurite outgrowth.
This compound (ILA): Research has highlighted the potent ability of ILA to enhance Nerve Growth Factor (NGF)-induced neurite outgrowth in PC12 cells, a common model for neuronal differentiation. A maximal effect was observed at a concentration of 100 nM.[3][4] This neuro-regenerative potential is linked to the activation of the Ras/ERK signaling pathway and is also mediated by the Aryl Hydrocarbon Receptor (AhR).[3][4]
Indole-3-Acetic Acid (IAA): The currently available scientific literature from the searches conducted does not provide sufficient data to draw a direct comparison with ILA regarding its effects on neurite outgrowth.
Signaling Pathways
Both ILA and IAA are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for regulating immune responses. However, their downstream effects and the involvement of other pathways can differ.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Neurite Outgrowth Assay in PC12 Cells
This protocol is adapted from studies investigating the effect of ILA on neuronal differentiation.[3][4][7]
Materials:
-
PC12 cell line
-
Collagen type IV-coated cell culture plates
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS) and Horse Serum (HS)
-
Nerve Growth Factor (NGF)
-
This compound and/or Indole-3-acetic acid
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed PC12 cells onto collagen-coated plates at a suitable density (e.g., 1 x 10^4 cells/well in a 24-well plate) in DMEM supplemented with 10% HS and 5% FBS.
-
Cell Culture: Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Replace the medium with a low-serum differentiation medium (e.g., DMEM with 1% HS) containing a constant concentration of NGF (e.g., 50 ng/mL) and varying concentrations of ILA or IAA. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for 48 to 72 hours to allow for neurite outgrowth.
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software to measure the total neurite length per cell and to count the percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).
Anti-inflammatory Activity Assay (Cytokine Measurement by ELISA)
This protocol is a general guideline for measuring cytokine levels in cell culture supernatants, based on common ELISA procedures.[8][9][10][11]
Materials:
-
RAW264.7 macrophage cell line or other suitable immune cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) or other inflammatory stimuli
-
This compound and/or Indole-3-acetic acid
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IL-1β)
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of ILA or IAA for a specified period (e.g., 1-2 hours).
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells and incubate for a duration appropriate for the cytokine being measured (typically 6-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of the cytokine in each sample by comparing the absorbance values to the standard curve. Determine the IC50 value (the concentration of the compound that inhibits cytokine production by 50%) if applicable.
Conclusion
This compound and Indole-3-acetic acid, while both being microbial metabolites of tryptophan, exhibit distinct biological activity profiles. ILA emerges as a potent modulator of neuronal differentiation and a more potent anti-inflammatory agent at lower concentrations compared to IAA. In contrast, IAA's role as a plant auxin is well-defined, and its activities in mammalian systems, particularly its anti-inflammatory effects, appear to require higher concentrations.
A notable gap in the current research is the lack of direct, head-to-head comparative studies evaluating the potency (e.g., EC50 or IC50 values) of ILA and IAA across a range of biological assays under identical experimental conditions. Such studies would be invaluable for elucidating their relative therapeutic potential.
For researchers in drug development, the significant neuro-regenerative properties of ILA at nanomolar concentrations suggest its potential as a lead compound for neurodegenerative diseases. The potent anti-inflammatory effects of ILA also warrant further investigation for inflammatory conditions, particularly those affecting the gut. While IAA also shows therapeutic promise, its lower potency in the studied mammalian systems might necessitate a focus on applications where high local concentrations can be achieved or where its unique signaling pathways, potentially independent of AhR, can be leveraged. This comparative guide underscores the importance of dissecting the specific biological activities of individual microbial metabolites to unlock their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-induced Neurite Outgrowth in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism - biocrates life sciences gmbh [biocrates.com]
- 6. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 11. protocols.io [protocols.io]
Comparative analysis of Indolelactic acid production by different Bifidobacterium species.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Indolelactic Acid (ILA) production across various species of the genus Bifidobacterium. The data presented is compiled from peer-reviewed research to ensure accuracy and reliability, offering a valuable resource for those investigating the therapeutic potential of this microbial metabolite.
Quantitative Comparison of ILA Production
The production of this compound, a tryptophan metabolite, varies significantly among different Bifidobacterium species. Generally, species commonly found in the infant gut, often referred to as infant-type Human-Residential Bifidobacteria (HRB), demonstrate a higher capacity for ILA production compared to adult-type HRB and non-human residential species.[1][2]
A study by Sakurai et al. (2019) quantified ILA concentrations in the culture supernatants of several Bifidobacterium strains. The findings from this study are summarized in the table below. It is noteworthy that among the tested species, Bifidobacterium longum subsp. longum, Bifidobacterium longum subsp. infantis, Bifidobacterium breve, and Bifidobacterium bifidum were identified as high ILA producers.[1][2] Conversely, species such as Bifidobacterium pseudocatenulatum, Bifidobacterium adolescentis, and Bifidobacterium dentium produced significantly lower amounts of ILA.[1][2] The study also confirmed that ILA was the sole tryptophan metabolite produced by the tested bifidobacterial strains.[1][2]
| Bifidobacterium Species | Group | Mean ILA Production (µg/mL) | Range of ILA Production (µg/mL) | Number of Strains Tested |
| B. longum subsp. longum | Infant-type HRB | 1.87 ± 1.05 | 0.05 - 4.92 | 40 |
| B. breve | Infant-type HRB | 2.04 ± 0.97 | 0.46 - 3.85 | 12 |
| B. bifidum | Infant-type HRB | 2.54 | 2.54 | 1 |
| B. kashiwanohense | Infant-type HRB | 0.76 ± 1.21 | 0.09 - 2.57 | 4 |
| B. pseudocatenulatum | Adult-type HRB | 0.17 ± 0.08 | 0.03 - 0.33 | 29 |
| B. adolescentis | Adult-type HRB | 0.21 ± 0.58 | <0.005 - 2.13 | 13 |
| B. dentium | Adult-type HRB | 0.20 | 0.20 | 1 |
Data sourced from Sakurai et al. (2019).[2]
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for the culture of Bifidobacterium and the subsequent analysis of ILA.
Bacterial Culture for ILA Production
This protocol outlines the steps for culturing Bifidobacterium species to assess their ILA production capabilities.
-
Bacterial Strains and Activation:
-
Obtain desired Bifidobacterium strains from a reputable culture collection.
-
Activate lyophilized strains by resuspending in MRS broth supplemented with 0.05% L-cysteine.
-
Incubate anaerobically at 37°C for 48 hours.
-
-
Culture for ILA Production:
-
Inoculate fresh MRS broth (supplemented with 0.05% L-cysteine) with the activated bacterial culture.
-
Incubate under anaerobic conditions at 37°C. The incubation time can vary depending on the growth characteristics of the species, typically ranging from 24 to 72 hours.
-
Extraction and Quantification of this compound
This protocol describes the sample preparation and analysis of ILA from bacterial culture supernatants using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]
-
Sample Preparation:
-
Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[3]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.[3] For more rigorous purification, a centrifugal filtration step with a 3-kDa cut-off membrane can be used.[4][5]
-
-
LC-MS/MS Analysis:
-
Instrumentation: Use a liquid chromatography system coupled with a tandem mass spectrometer (e.g., TSQ Quantum Discovery Max).[1]
-
Column: Employ a C18 column for chromatographic separation (e.g., InertSustain C18, 2.1 × 150 mm, 2 µm).[1]
-
Mobile Phase:
-
Gradient Elution:
-
Start with 10% Mobile Phase B.
-
Implement a gradient to achieve separation of ILA from other components. A typical gradient might involve a linear increase of Mobile Phase B.
-
-
Flow Rate: Maintain a constant flow rate (e.g., 0.2 mL/min).[1]
-
Quantification: Determine the concentration of ILA by comparing the peak area in the samples to a standard curve generated from known concentrations of an ILA standard.[3]
-
Visualized Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for comparing ILA production among different Bifidobacterium species.
Signaling Pathways of this compound
ILA, produced by Bifidobacterium, can interact with host cells through specific receptors, influencing various physiological processes.
1. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
ILA is a known ligand for the Aryl Hydrocarbon Receptor (AhR).[6][7][8] Activation of AhR by ILA can lead to downstream signaling events, including the activation of the PI3K/AKT pathway, which is involved in cell proliferation and survival.[7] It has also been shown to play a role in the upregulation of Nrf2, a key regulator of the antioxidant response.[6][9][10]
2. Hydroxycarboxylic Acid Receptor 3 (HCA3) Signaling Pathway
ILA also acts as a ligand for the Hydroxycarboxylic Acid Receptor 3 (HCA3), a G-protein coupled receptor.[11] The activation of HCA3 by ILA leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This modulation of cAMP can influence various cellular functions, including immune responses.
References
- 1. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole lactic acid derived from Akkermansia muciniphila activates the aryl hydrocarbon receptor to inhibit ferroptosis in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole‐3‐Lactic Acid Inhibits Doxorubicin‐Induced Ferroptosis Through Activating Aryl Hydrocarbon Receptor/Nrf2 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Indolelactic acid's efficacy compared to standard anti-inflammatory drugs.
Indolelactic Acid: A Comparative Analysis of Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of this compound (ILA) against standard anti-inflammatory drugs, specifically the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) and the corticosteroid dexamethasone (B1670325). The information is collated from preclinical in vitro studies to facilitate an objective comparison of their mechanisms of action and efficacy in modulating inflammatory responses.
**Executive Summary
This compound, a metabolite produced by certain gut bacteria, has demonstrated notable anti-inflammatory effects. Its mechanism of action is distinct from traditional anti-inflammatory agents. While standard drugs like ibuprofen and dexamethasone target well-known inflammatory pathways, such as cyclooxygenase (COX) enzymes and the glucocorticoid receptor respectively, ILA appears to exert its effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR). This guide delves into the experimental data available for each compound, providing a framework for their comparative evaluation.
Mechanisms of Action
-
This compound (ILA): ILA's anti-inflammatory properties are largely mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR)[1][2][3]. Activation of AhR by ILA leads to the modulation of downstream signaling pathways, including the promotion of the Nrf2 antioxidant response and inhibition of the pro-inflammatory NF-κB pathway[1][2]. This mechanism suggests a role for ILA in resolving inflammation and restoring cellular homeostasis.
-
Ibuprofen: As a non-steroidal anti-inflammatory drug (NSAID), ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2[4][5][6][7]. By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[4][5].
-
Dexamethasone: Dexamethasone is a potent synthetic corticosteroid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR)[8][9][10][11]. The activated GR complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes, often by interfering with the activity of transcription factors like NF-κB and AP-1[9][10][12].
Data Presentation
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound, Ibuprofen, and Dexamethasone. Due to a lack of head-to-head comparative studies, the data is presented for each compound with its specific experimental context.
Table 1: Anti-inflammatory Efficacy of this compound (ILA)
| Cell Line | Inflammatory Stimulus | Measured Marker | ILA Concentration | Observed Effect | Reference |
| HT-29 | Lipopolysaccharide (LPS) | IL-8 | 1-10 mM | Significant attenuation of IL-8 increase | [13] |
| HT-29 | Tumor Necrosis Factor-alpha (TNF-α) | IL-8 | 1-10 mM | Significant attenuation of IL-8 increase | [13] |
Table 2: Anti-inflammatory Efficacy of Ibuprofen
| Cell Line | Inflammatory Stimulus | Measured Marker | Ibuprofen Concentration | Observed Effect | Reference |
| CFTE29o- | TNF-α or IL-1β | IL-8 | 480 µM | No effect on stimulated IL-8 mRNA and protein | [14] |
| BPH-1 | TNF-α | IL-1α, IL-1β, IL-6, IL-8 | Low doses | Effective reduction in gene expression of cytokines | [15] |
| HT-29 | - | Rac1b expression | Not specified | Significant and selective reduction | [16] |
Table 3: Anti-inflammatory Efficacy of Dexamethasone
| Cell Line | Inflammatory Stimulus | Measured Marker | Dexamethasone Concentration | Observed Effect | Reference |
| A549 | IL-1β | IL-6, IL-8, TNF-α | 10-10,000 nM | Attenuation of inflammatory response | [17] |
| CFTE29o- | TNF-α or IL-1β | IL-8 | 5 nM | Significant downregulation of stimulated IL-8 mRNA and protein | [14] |
| A549 | Phorbol ester (PMA) / LPS | IL-1β, IL-2, IL-6, IL-8, TNF-α | Not specified | Significant inhibition of induced cytokines | [12] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α or IL-1β | IL-8 | Dose-dependent | Inhibition of TNF-α induced IL-8 secretion | [18] |
Experimental Protocols
A generalized protocol for an in vitro anti-inflammatory assay is provided below. This protocol is a synthesis of methodologies commonly used in the cited studies to evaluate the effects of compounds on cytokine production in cell culture.
Protocol: In Vitro Anti-inflammatory Cytokine Inhibition Assay
-
Cell Culture:
-
Culture a suitable cell line (e.g., HT-29, A549, or RAW 264.7 macrophages) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Seed the cells into 24- or 96-well plates at a predetermined density to achieve a confluent monolayer.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (this compound, Ibuprofen, Dexamethasone) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to the desired final concentrations in cell culture media.
-
Replace the existing media in the cell plates with the media containing the test compounds or vehicle control.
-
Pre-incubate the cells with the compounds for a specified period (e.g., 1-2 hours).
-
-
Inflammatory Stimulation:
-
Prepare a solution of the inflammatory stimulus (e.g., LPS at 1 µg/mL or IL-1β at 10 ng/mL) in cell culture media.
-
Add the inflammatory stimulus to the wells containing the cells and test compounds.
-
Incubate for a period sufficient to induce a robust inflammatory response (e.g., 6-24 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of the target pro-inflammatory cytokine (e.g., IL-8, TNF-α) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each compound concentration relative to the stimulated vehicle control.
-
If a dose-response is observed, calculate the half-maximal inhibitory concentration (IC50) value.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. Indole‐3‐Lactic Acid Inhibits Doxorubicin‐Induced Ferroptosis Through Activating Aryl Hydrocarbon Receptor/Nrf2 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactiplantibacillus plantarum-Derived Indole-3-lactic Acid Ameliorates Intestinal Barrier Integrity through the AhR/Nrf2/NF-κB Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 11. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dexamethasone inhibits inflammatory response via down regulation of AP-1 transcription factor in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Probiotics inhibit TNF-α-induced interleukin-8 secretion of HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ibuprofen modulates NF-kB activity but not IL-8 production in cystic fibrosis respiratory epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of inflammatory mediators via ibuprofen in tnf-α treated benign prostatic hyperplasia cells [acikerisim.uludag.edu.tr]
- 16. researchgate.net [researchgate.net]
- 17. Dexamethasone can attenuate the pulmonary inflammatory response via regulation of the lncH19/miR-324-3p cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Corticosteroids and interferons inhibit cytokine-induced production of IL-8 by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Indolelactic Acid's Impact Across Diverse Cell Lines
Indole-3-lactic acid (ILA), a metabolite of the essential amino acid tryptophan produced by gut microbiota, has emerged as a significant signaling molecule with pleiotropic effects on host physiology. Research has demonstrated its involvement in modulating immune responses, cancer progression, and neuronal development. This guide provides a comparative overview of ILA's effects on various cell lines, supported by experimental data, detailed protocols, and pathway visualizations to serve as a resource for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The biological impact of ILA is highly context-dependent, varying significantly with the cell type and its physiological state. The following table summarizes the key quantitative findings of ILA's effects on different cell lines.
| Cell Line(s) | Cell Type / Origin | Primary Effect Observed | Key Quantitative Finding | Signaling Pathway(s) Implicated |
| MC38, HCT116 | Murine & Human Colorectal Cancer | Anti-tumor | Inhibited cell proliferation, migration, and colony formation; increased apoptosis at 250 μM.[1] | STAT3, HK2 (Aryl Hydrocarbon Receptor-independent)[1][2] |
| Intestinal Epithelial Cells (H4, Caco-2, NEC enterocytes, SW480) | Human Intestinal Epithelial | Anti-inflammatory | Significantly attenuated TNF-α and LPS-induced IL-8 and CCL2/7 production.[3][4][5] | Aryl Hydrocarbon Receptor (AhR), Nrf2, NF-κB, HIF[3][5][6] |
| Macrophage Cell Line | Murine Macrophage | Anti-inflammatory | Significantly attenuated LPS-induced NF-kB activation at concentrations of 1-10 mM.[3][6] | NF-κB[3][6] |
| PC12 | Rat Pheochromocytoma (Neuronal model) | Neuro-differentiation | Potentiated NGF-induced neurite outgrowth, with a maximal effect observed at 100 nM.[7][8][9] | Ras/ERK pathway (TrkA, ERK1/2, CREB), AhR[7][8] |
| Intestinal Organoids | Murine Intestinal Stem Cells | Protection from Injury | Protected against Hypoxia/Reoxygenation (H/R) injury, with the highest cell viability at 0.5 mM.[10] | YAP, Nrf2, AhR[10][11] |
| THP-1 derived Macrophages | Human Monocytic (Macrophage model) | Anti-inflammatory | Inhibited LPS-induced expression of IL-6 mRNA.[12] | Not specified |
| Human Skin Equivalents (HSEs) | Human Keratinocytes & Fibroblasts | Atopic Dermatitis Model | Regulated expression of genes involved in skin barrier function (FLG, LOR) and inflammation (IL-6).[13] | STAT1, AhR[13] |
Signaling Pathways and Mechanisms
The diverse effects of ILA are mediated through several distinct signaling pathways. The following diagrams illustrate the key mechanisms of action in different cellular contexts.
Anti-Tumor Pathway in Colorectal Cancer Cells
In colorectal cancer cells, ILA exerts its effects by disrupting cellular metabolism in a manner independent of the Aryl Hydrocarbon Receptor (AhR). It directly inhibits the phosphorylation of STAT3, a key transcription factor in cancer progression.
Caption: ILA inhibits CRC progression by blocking STAT3 phosphorylation.
Anti-Inflammatory Pathway in Intestinal Epithelial Cells
ILA's anti-inflammatory effects in the gut are primarily mediated through the Aryl Hydrocarbon Receptor (AhR), which in turn activates the Nrf2 pathway and inhibits pro-inflammatory signaling.
Caption: ILA activates AhR to reduce inflammation in epithelial cells.
Neurite Outgrowth Pathway in PC12 Cells
In neuronal model cells, ILA promotes differentiation and neurite outgrowth by potentiating NGF signaling through the Ras/ERK pathway, a process that also involves AhR activation.
Caption: ILA enhances NGF-induced neurite outgrowth via the Ras/ERK pathway.
Experimental Methodologies
The findings presented are based on a range of standard cell biology techniques. Below are generalized protocols for key experiments used to assess the effects of ILA.
General Experimental Workflow
A typical workflow for assessing the cellular effects of ILA involves sequential steps from cell preparation to data analysis.
Caption: Standard workflow for in vitro analysis of ILA's cellular effects.
Protocol 1: Cell Proliferation (EdU Incorporation Assay)
This method assesses DNA synthesis as a marker of cell proliferation.
-
Cell Seeding: Plate cells (e.g., HCT116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and culture overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of ILA (e.g., 0-500 μM) or vehicle control. Incubate for a predetermined period (e.g., 24-48 hours).
-
EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the culture medium at a final concentration of 10 μM and incubate for 2-4 hours.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.5% Triton X-100 for 10 minutes.
-
EdU Detection: Add the click reaction cocktail (containing a fluorescent azide, e.g., Alexa Fluor 488) and incubate for 30 minutes in the dark.
-
Nuclear Staining: Stain cell nuclei with Hoechst 33342 or DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Seed cells (e.g., MC38) in 6-well plates and treat with ILA as described above.
-
Cell Harvesting: Following incubation (e.g., 48 hours), collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.
Protocol 3: Western Blot for Protein Expression
This technique is used to detect and quantify specific proteins, such as p-STAT3, HK2, or proteins in the ERK pathway.
-
Cell Lysis: After ILA treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
References
- 1. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-induced Neurite Outgrowth in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microbiota-derived tryptophan metabolites indole-3-lactic acid is associated with intestinal ischemia/reperfusion injury via positive regulation of YAP and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Effects of Indole-3-Lactic Acid, a Metabolite of Tryptophan, on IL-4 and IL-13-Induced Human Skin-Equivalent Atopic Dermatitis Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of the Aryl Hydrocarbon Receptor in Indolelactic Acid Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways of Indolelactic acid (ILA), a tryptophan metabolite, with a focus on validating the role of the Aryl Hydrocarbon Receptor (AHR). We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the described signaling pathways to aid in the understanding and future research of ILA's therapeutic potential.
Data Presentation: Comparative Analysis of AHR Ligands
The following table summarizes the quantitative data on the activation of the Aryl Hydrocarbon Receptor (AHR) by this compound (ILA) and other relevant ligands. This data is crucial for comparing the potency and efficacy of ILA in activating the AHR signaling pathway.
| Ligand | Receptor | Assay Type | EC50/IC50/Kd | Potency Comparison | Source |
| This compound (ILA) | Human AHR | Luciferase Reporter Assay | EC50 ≈ 62 µM | Low Potency | [1] |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Human AHR | Competitive Binding Assay | Kd ≈ 7 pM | High Potency | [2] |
| 6-formylindolo[3,2-b]carbazole (FICZ) | Human AHR | Competitive Binding Assay | Kd ≈ 190 pM | High Potency | [2] |
| Indole | Human AHR | Luciferase Reporter Assay | EC50 ≈ 3 µM | Moderate Potency | [2] |
| Indole-3-acetic acid (IAA) | Mouse AHR | Competitive Binding Assay | IC50 > 1000 µM | Very Low Potency | [1] |
| Tryptamine | Mouse AHR | Competitive Binding Assay | IC50 > 1000 µM | Very Low Potency | [1] |
Signaling Pathways: AHR-Dependent vs. AHR-Independent Mechanisms of ILA
This compound has been shown to exert its biological effects through both AHR-dependent and AHR-independent signaling pathways. The choice of pathway appears to be cell-type and context-specific, highlighting the complexity of ILA's mechanism of action.
AHR-Dependent Signaling
ILA is a known agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[3] Upon binding to ILA, the AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. A key target gene is CYP1A1, which is often used as a marker of AHR activation.[4] This pathway is implicated in the regulation of immune responses, including the differentiation of T-helper 17 (Th17) and regulatory T (Treg) cells.[5][6]
AHR-Independent Signaling: The STAT3 Pathway
In the context of colorectal cancer (CRC), ILA has been shown to suppress tumor progression through a mechanism independent of AHR.[7][8] In this pathway, ILA appears to directly interact with the STAT3 protein, inhibiting its phosphorylation.[7] This prevents the nuclear translocation of STAT3 and subsequent transcription of its target genes, such as Hexokinase 2 (HK2), which is involved in glycolysis. By downregulating glycolysis, ILA can inhibit the proliferation and survival of cancer cells.[7]
Experimental Protocols
To aid in the validation of ILA's signaling pathways, we provide detailed methodologies for key experiments.
AHR Luciferase Reporter Assay
This assay is used to determine if a compound, such as ILA, can activate the AHR and induce the expression of a reporter gene (luciferase) under the control of AHR-responsive elements.
Materials:
-
Hepatoma cell line (e.g., HepG2) stably transfected with an AHR-responsive luciferase reporter construct.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound (ILA).
-
Positive control (e.g., TCDD).
-
Vehicle control (e.g., DMSO).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C and 5% CO2.[9]
-
Compound Treatment: Prepare serial dilutions of ILA and the positive control in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[10]
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. Add the luciferase substrate to each well.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results against the log of the compound concentration to determine the EC50 value.
Quantitative PCR (qPCR) for CYP1A1 Gene Expression
This method is used to quantify the mRNA levels of the AHR target gene CYP1A1 in response to ILA treatment, providing further evidence of AHR activation.
Materials:
-
Cells of interest (e.g., primary hepatocytes, intestinal epithelial cells).
-
This compound (ILA).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
Protocol:
-
Cell Treatment: Treat the cells with ILA at various concentrations and for different time points. Include a vehicle control.
-
RNA Extraction: Extract total RNA from the treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for CYP1A1 and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in CYP1A1 expression in ILA-treated cells compared to the vehicle control. A significant increase in CYP1A1 mRNA indicates AHR activation.[11][12]
Co-Immunoprecipitation (Co-IP) of AHR and ARNT
Co-IP is used to demonstrate the physical interaction between AHR and its dimerization partner ARNT in the presence of ILA.
Materials:
-
Cells expressing AHR and ARNT.
-
This compound (ILA).
-
Lysis buffer.
-
Antibody against AHR or ARNT.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Cell Treatment and Lysis: Treat cells with ILA to induce AHR activation. Lyse the cells to release the protein content.[13]
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for AHR (or ARNT). Add protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody against ARNT (if AHR was immunoprecipitated) to detect the co-precipitated protein. A band corresponding to ARNT will confirm the interaction with AHR.[13][14]
References
- 1. Gut Microbial Catabolites of Tryptophan Are Ligands and Agonists of the Aryl Hydrocarbon Receptor: A Detailed Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. The IDO-AhR Axis Controls Th17/Treg Immunity in a Pulmonary Model of Fungal Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Gut microbiota-derived metabolites modulate Treg/Th17 balance: novel therapeutic targets in autoimmune diseases [frontiersin.org]
- 7. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Daytime Restricted Feeding Modifies the Temporal Expression of CYP1A1 and Attenuated Damage Induced by Benzo[a]pyrene in Rat Liver When Administered before CYP1A1 Acrophase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | AhR activation underlies the CYP1A autoinduction by A-998679 in rats [frontiersin.org]
- 13. The Aryl-Hydrocarbon Receptor Protein Interaction Network (AHR-PIN) as Identified by Tandem Affinity Purification (TAP) and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Assessing the specificity of Indolelactic acid's interaction with its proposed receptors.
For Researchers, Scientists, and Drug Development Professionals
Indolelactic acid (ILA), a tryptophan metabolite produced by the gut microbiota, is an emerging signaling molecule with purported roles in immune modulation and metabolic homeostasis. Understanding the specificity of its interactions with proposed receptors is paramount for deciphering its physiological functions and evaluating its therapeutic potential. This guide provides a comparative analysis of ILA's binding to its putative receptors, supported by experimental data and detailed methodologies, to facilitate a clear assessment of its receptor interaction profile.
Proposed Receptors and Comparative Ligand Affinities
The primary proposed receptors for this compound are the Hydroxycarboxylic Acid Receptor 3 (HCA3), also known as GPR109B, and the Aryl Hydrocarbon Receptor (AHR). The specificity of ILA for these receptors is a critical determinant of its biological activity.
Hydroxycarboxylic Acid Receptor 3 (HCA3)
HCA3 is a G-protein coupled receptor (GPCR) expressed in adipocytes and immune cells. It is activated by various hydroxycarboxylic acids. D-phenyllactic acid has been identified as a potent agonist for HCA3.[1][2]
Aryl Hydrocarbon Receptor (AHR)
AHR is a ligand-activated transcription factor that mediates cellular responses to a wide array of xenobiotics and endogenous molecules.[3][4] The potent toxicant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) is a high-affinity AHR ligand, while metabolites such as kynurenic acid are recognized as endogenous activators.[4][5][6]
Quantitative Comparison of Receptor Binding
The following table summarizes the binding affinities of ILA and other relevant ligands to their respective receptors, providing a quantitative basis for comparing their specificity and potency.
Table 1: Comparative Binding Affinities of this compound and Alternative Ligands
| Ligand | Receptor | Binding Affinity (EC50/IC50/Kd) | Assay Type | Organism/Cell Line |
| This compound (ILA) | HCA3 | ~1 µM (EC50) | Dynamic Mass Redistribution | CHO-K1 cells |
| D-Phenyllactic Acid | HCA3 | ~1 µM (EC50) | Dynamic Mass Redistribution | CHO-K1 cells |
| L-Phenyllactic Acid | HCA3 | ~100 µM (EC50) | Dynamic Mass Redistribution | CHO-K1 cells |
| This compound (ILA) | AHR | Low potency agonist | Reporter Gene Assay | Human/Mouse Colonocytes |
| Kynurenic Acid | AHR (Human) | 104 nM (EC25) | Reporter Gene Assay | Human Reporter Cells |
| Kynurenic Acid | AHR (Mouse) | 10 µM (EC25) | Reporter Gene Assay | Mouse Reporter Cells |
| TCDD | AHR | High-affinity ligand | Radioligand Binding Assay | Various |
| Nicotinic Acid | HCA2 | ~3 µM (EC50) | Functional Assays | Murine Macrophages |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant. Lower values generally indicate higher affinity/potency.
Experimental Protocols for Specificity Assessment
The determination of ligand-receptor specificity relies on a suite of well-defined experimental procedures. Below are detailed methodologies for key assays cited in this guide.
Radioligand Binding Assay for GPCRs
This technique directly measures the affinity of a ligand for a receptor.
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer.
-
Competition Binding: A constant concentration of a radiolabeled ligand with known affinity for the receptor is incubated with the membrane preparation. A range of concentrations of the unlabeled test compound (e.g., ILA) is added to compete for binding.
-
Separation and Quantification: The reaction is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the unbound. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the downstream signaling of Gq-coupled GPCRs, such as HCA3.
-
Cell Preparation: Cells stably or transiently expressing the GPCR are seeded in a 96-well plate and cultured to form a confluent monolayer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage, and incubated to allow for de-esterification of the dye within the cells.
-
Ligand Stimulation and Measurement: The plate is placed in a fluorescence microplate reader (e.g., FlexStation). The baseline fluorescence is recorded, and then the test ligand is automatically added to the wells at various concentrations. The change in fluorescence, indicative of intracellular calcium release, is monitored over time.[7][8][9][10][11]
-
Data Analysis: The peak fluorescence response is plotted against the ligand concentration to generate a dose-response curve, from which the EC50 value is calculated.
AHR Reporter Gene Assay
This assay quantifies the ability of a compound to activate the AHR signaling pathway.
-
Cell Culture and Transfection: A suitable cell line is engineered to contain a luciferase reporter gene under the control of a promoter with dioxin-response elements (DREs).
-
Compound Treatment: The reporter cells are plated in a 96-well plate and incubated for a few hours. Subsequently, the culture medium is replaced with medium containing various concentrations of the test compound (e.g., ILA).
-
Incubation: The cells are incubated for a sufficient period (typically 22-24 hours) to allow for AHR activation, nuclear translocation, and subsequent expression of the luciferase reporter gene.[12][13]
-
Lysis and Luminescence Detection: The treatment medium is removed, and a luciferase detection reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a luminometer.[12][13]
-
Data Analysis: The luminescence signal is normalized to a control and plotted against the compound concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the signaling cascades initiated by ILA's proposed receptors and a typical experimental workflow for assessing ligand-receptor specificity.
Caption: Simplified signaling pathways for HCA3 and AHR.
Caption: Experimental workflow for assessing ligand-receptor specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. D-phenyllactic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kynurenic acid is a potent endogenous aryl hydrocarbon receptor ligand that synergistically induces interleukin-6 in the presence of inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. indigobiosciences.com [indigobiosciences.com]
Safety Operating Guide
Proper Disposal of Indolelactic Acid in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of Indolelactic acid, ensuring compliance with general laboratory safety standards. This procedure is designed for researchers, scientists, and drug development professionals.
Disclaimer: All waste must be handled in accordance with local, state, and federal regulations.[1] This guide provides general best practices; always consult your institution's Environmental Health and Safety (EH&S) department for specific protocols and requirements in your area.
Immediate Safety and Hazard Assessment
While this compound is not generally classified as a hazardous substance, it is prudent to handle it with care.[1][2] Some sources indicate it can cause skin and serious eye irritation.[3][4] Good hygiene practice requires that exposure be minimized.[1]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Exposure Response:
-
Skin Contact: Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[1][4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[1][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Contact a poison control center or doctor if you feel unwell.[4]
-
Inhalation: If dust is inhaled, move to an area with fresh air.[1]
-
Waste Segregation and Collection
Proper segregation is the first step in responsible chemical waste management. The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated.[5]
-
Do Not Mix: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[1] It is best practice to collect aqueous waste separately from organic solvent waste.[5]
-
Solid Waste: Collect unused solid this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels), and spill cleanup materials in a designated, compatible container.
-
Aqueous Solutions: Collect aqueous solutions of this compound in a separate, clearly labeled, and appropriate waste container. Plastic is often preferred.[6] Do not pour down the drain unless explicitly permitted by your institution's EH&S department and local regulations.[6][7]
Container Management and Labeling
All waste containers must be managed to ensure safety and compliance.
-
Container Requirements:
-
The container must be chemically compatible with this compound.[5][8]
-
It must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[8] The container should remain closed except when adding waste.[5][6]
-
If reusing a container, ensure it is properly cleaned and all previous labels are completely removed or defaced.[5]
-
-
Labeling:
-
Clearly label the waste container with "Waste this compound" and include the concentration if in solution.
-
Attach a hazardous waste tag if required by your institution, filling it out completely.
-
Storage and Accumulation
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8][9]
-
Location: The SAA must be under the control of laboratory personnel.
-
Segregation: Store the waste container away from incompatible chemicals, using secondary containment if necessary.[8][9]
-
Inspections: Regularly inspect the SAA for any signs of leaks, container degradation, or improper labeling.[8][9]
The following table summarizes key quantitative limits for general laboratory waste accumulation, which should be followed as a best practice.
| Parameter | Guideline / Limit | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [6] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [6] |
| Maximum Storage Time in SAA (partially filled) | Up to 12 months (as long as volume limits are not exceeded) | [6] |
| Time to Removal After Container is Full | Within 3 calendar days | [6][9] |
| pH Range for Potential Drain Disposal | 5.5 - 10.5 (for dilute, non-hazardous aqueous solutions; requires institutional and local approval) | [7] |
Final Disposal Procedure
-
Package for Pickup: Ensure the waste container is clean on the outside, properly sealed, and accurately labeled.
-
Request Pickup: Contact your institution's EH&S department or designated waste management provider to schedule a waste pickup.[6] Do not move the waste to another room for storage.[6]
-
Documentation: Maintain any required documentation or logs for waste generation and disposal as mandated by your institution and regulatory bodies like the EPA.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste in a laboratory.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. Indole-3-lactic acid | C11H11NO3 | CID 92904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Indolelactic acid
Essential Safety and Handling Guide for Indolelactic Acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on a comprehensive review of available safety data to ensure a safe laboratory environment.
Hazard Summary
This compound is a tryptophan catabolite that exists as a light cream-colored powder.[1][2] While some sources classify it as not hazardous, other data indicates that it can cause skin and serious eye irritation.[3][4] Due to these potential hazards, appropriate personal protective equipment and handling procedures are essential.
GHS Hazard Statements:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[5] | To protect against dust particles and potential splashes that can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] | To prevent skin contact, which may cause irritation.[4] Gloves should be inspected before use and changed immediately if contaminated.[6] |
| Body Protection | A lab coat or chemical-resistant apron should be worn.[5] | To shield the body from accidental spills and dust. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[5][7] If ventilation is inadequate, a NIOSH-approved respirator is required.[5] | To prevent respiratory tract irritation from airborne powder. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps will minimize the risk of exposure and ensure the safe handling of this compound.
A. Engineering Controls
-
Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.
-
Designated Area: Establish a designated area for working with this compound. Cover the work surface with absorbent bench paper to contain any spills.[8]
B. Handling and Preparation
-
Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.
-
Weighing: If possible, weigh the powder inside an enclosure, such as a fume hood or an exhausted balance enclosure.[7][8] Use weigh boats to minimize spillage.[8] Keep the container closed as much as possible.[8]
-
Dissolving: When preparing solutions, add the powder to the solvent slowly to avoid splashing. If the solvent is volatile, this should also be done in a fume hood. Once dissolved, the risk of powder inhalation is eliminated, but appropriate PPE for handling the solution should still be worn.[8]
-
Avoidance of Contact: Limit all unnecessary personal contact with the chemical.[3] Do not smell or taste chemicals.[6]
C. Accidental Exposure and Spill Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Inhalation: Remove to fresh air. If symptoms occur, seek medical attention.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[2] First aid is not generally required, but if in doubt, contact a Poison Information Center or a doctor.[3]
-
Small Spill: For a small spill within a fume hood, decontaminate the area using wet cleaning methods or a HEPA vacuum.[8]
-
Large Spill: For a large spill, evacuate the area and follow your institution's emergency response procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste, including unused product and contaminated PPE or lab supplies, must be collected in a designated and properly labeled hazardous waste container.
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Consultation: Consult your institution's Environmental Health and Safety (EHS) office or a designated Waste Management Authority for specific disposal procedures.[3] Do not allow wash water from cleaning equipment to enter drains.[3]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Indole-3-lactic acid | C11H11NO3 | CID 92904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
